B1574665 PBF-1129

PBF-1129

Cat. No.: B1574665
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PBF-1129 is an orally bioavailable, novel small-molecule antagonist of the A2B-adenosine receptor (A2BR), developed as an investigative tool for oncology and immunology research. Its primary mechanism of action involves high-affinity binding to and inhibition of the A2B receptor, a G-protein coupled receptor recognized as a key immuno-metabolic checkpoint in solid tumors. By blocking A2BR signaling, this compound alleviates metabolic stress within the tumor microenvironment (TME), a condition characterized by hypoxia, acidic extracellular pH, and nutrient depletion. This action helps reverse adenosine-mediated immunosuppression, leading to enhanced antitumor immunity. Preclinical studies in murine models of lung, melanoma, colon, and breast cancer have demonstrated that A2B receptor inhibition with this compound downregulates the expression of adenosine-generating ectonucleotidases (CD39 and CD73), increases interferon-γ production, reduces tumor growth and metastasis, and significantly enhances the efficacy of anti-PD-1 immunotherapy. A phase I clinical trial (NCT03274479) in patients with metastatic non-small cell lung cancer (NSCLC) confirmed that this compound is well-tolerated with no dose-limiting toxicities, demonstrates target engagement, and modulates the adenosine generation system in patients. Research-grade this compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PBF-1129;  PBF 1129;  PBF1129; 

Origin of Product

United States

Foundational & Exploratory

PBF-1129: A Technical Guide to its Adenosine A2B Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the adenosine (B11128) A2B receptor (A2BR) antagonist activity of PBF-1129, a novel, orally bioavailable small molecule with potential applications in oncology and inflammatory diseases. This document details the quantitative pharmacology, experimental methodologies, and underlying signaling pathways associated with this compound's mechanism of action.

Introduction to this compound and the Adenosine A2B Receptor

The adenosine A2B receptor is a G-protein coupled receptor that is typically activated by high concentrations of adenosine, a nucleoside that is significantly elevated in the tumor microenvironment and at sites of inflammation.[1] Activation of the A2BR can trigger a cascade of downstream signaling events that promote tumor growth, metastasis, and immunosuppression.[2] this compound, developed by Palobiofarma, is a potent and selective antagonist of the A2BR, designed to counteract these pathological effects.[2][3] By competing with adenosine for binding to the A2BR, this compound inhibits its activity and the subsequent signaling pathways.[1]

Quantitative Antagonist Activity of this compound

The antagonist potency and selectivity of this compound at the human adenosine A2B receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

ReceptorAssay TypeLigandKᵢ (nM)Source
Adenosine A2BRadioligand Binding[³H]-DPCPX24[4]
Adenosine A2BRadioligand Binding[³H]-PSB-60335[4]
Other Adenosine Receptors (A1, A2A, A3)Radioligand BindingVarious> 500[4]

Table 2: Functional Antagonist Activity of this compound

Assay TypeCell LineAgonistKₑ (nM)Source
cAMP Production InhibitionCHO cells expressing human A2BRNECA28[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human adenosine A2B receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human adenosine A2B receptor are prepared.

  • Radioligand: A specific radioligand, such as [³H]-DPCPX or [³H]-PSB-603, is used to label the A2B receptors.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Production)

Objective: To determine the functional antagonist potency (Kₑ) of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: CHO cells stably expressing the human adenosine A2B receptor are cultured to an appropriate density.

  • Agonist Stimulation: The cells are stimulated with a known A2BR agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), in the presence of increasing concentrations of this compound.

  • cAMP Accumulation: The stimulation is carried out in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The data are fitted to a Schild regression model to determine the Kₑ value, which represents the equilibrium dissociation constant of the antagonist.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the downstream signaling cascades initiated by adenosine A2B receptor activation.

Adenosine A2B Receptor Signaling

The A2BR primarily couples to the Gs alpha subunit of the heterotrimeric G protein.[5] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses, including the transcription of genes involved in inflammation and immunosuppression.[7] In some cellular contexts, the A2BR can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and activation of the MAPK/ERK pathway.[8][9]

A2BR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR This compound This compound This compound->A2BR G_protein Gs Protein A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Gene_Transcription Gene Transcription (Inflammation, Immunosuppression) PKA->Gene_Transcription Phosphorylates

Caption: this compound blocks adenosine-mediated A2BR signaling.

Preclinical and Clinical Experimental Workflow

The evaluation of this compound has followed a standard drug development pipeline, from preclinical in vitro and in vivo studies to clinical trials in human subjects.

PBF1129_Workflow In_Vitro In Vitro Studies (Binding & Functional Assays) Preclinical Preclinical In Vivo Studies (Animal Models of Cancer) In_Vitro->Preclinical Phase_I Phase I Clinical Trial (NCT03274479) (Safety, Tolerability, PK in NSCLC Patients) Preclinical->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Combination Therapies) Phase_I->Phase_II

Caption: this compound development workflow.

Conclusion

This compound is a potent and selective antagonist of the adenosine A2B receptor with well-characterized in vitro activity. By blocking the A2BR signaling pathway, this compound has the potential to modulate the tumor microenvironment and restore anti-tumor immunity. Preclinical and early clinical data support its continued development as a therapeutic agent for cancer and potentially other diseases characterized by high adenosine levels. This technical guide provides a foundational understanding of the core antagonist activity of this compound for researchers and drug development professionals.

References

PBF-1129: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Structure, Chemical Properties, and Mechanism of Action of the Adenosine (B11128) A2B Receptor Antagonist PBF-1129

Abstract

This compound is a potent and selective oral antagonist of the adenosine A2B receptor (A2BR), currently under investigation for its therapeutic potential in oncology, specifically non-small cell lung cancer (NSCLC), and fibrotic diseases such as idiopathic pulmonary fibrosis. Developed by Palobiofarma, this compound has demonstrated promising preclinical and early clinical activity by modulating the tumor microenvironment and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings.

Chemical Structure and Properties

While the definitive two-dimensional chemical structure, IUPAC name, and SMILES string for this compound are not publicly disclosed, it is characterized as a xanthine (B1682287) derivative.[1] The molecular formula for this compound is C₁₃H₁₈N₄O₃.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₈N₄O₃[1]
Molecular Weight~278.31 g/mol [1]
Core StructureXanthine derivative with phenyl groups[1]
SolubilitySoluble in DMSO[1]
AdministrationOral[2]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the adenosine A2B receptor.[3] In the tumor microenvironment, high levels of extracellular adenosine, produced by hypoxic and inflamed tissues, activate A2BR on various immune and cancer cells. This activation triggers downstream signaling pathways that promote immunosuppression, tumor growth, and metastasis.[3]

By blocking the A2BR, this compound inhibits these adenosine-mediated effects. This leads to a cascade of anti-tumor activities, including:

  • Reversal of Immunosuppression: this compound can enhance the activity of immune cells such as dendritic cells (DCs), macrophages, and lymphocytes.[3]

  • Inhibition of Tumor Growth and Metastasis: By blocking A2BR on cancer cells, this compound can inhibit oncogenic pathways, thereby reducing cell proliferation and the potential for metastasis.[3]

  • Modulation of the Tumor Microenvironment: this compound has been shown to prevent the release of various growth factors, cytokines, and chemokines, such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), from immune cells.[3]

The signaling pathway of A2BR activation and its inhibition by this compound is depicted in the following diagram:

A2BR_Signaling_Pathway Adenosine Adenosine A2BR Adenosine A2B Receptor (A2BR) Adenosine->A2BR Activates PBF1129 This compound PBF1129->A2BR Inhibits G_protein G Protein (Gs/Gq) A2BR->G_protein Activates AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression (e.g., VEGF, IL-8) CREB->Gene_expression Regulates Immune_suppression Immunosuppression Tumor Growth Gene_expression->Immune_suppression Promotes

A2BR Signaling and this compound Inhibition

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and has advanced to Phase II clinical trials for non-small cell lung cancer.

In Vitro Activity

Table 2: In Vitro Activity of this compound

ParameterValueCell/Assay TypeReference
A2BR Inhibition Constant (Ki)24 nM (Study 1), 35 nM (Study 2)Radioligand binding assays[4]
Selectivity vs. other Adenosine Receptors>500 nMRadioligand binding assays[4]
cAMP Production Inhibition (KB)28 nMCellular assay with 10 µM 5ʹ-N-ethylcarboxamidoadenosine[4]
Clinical Trials

A Phase I dose-escalation trial (NCT03274479) in patients with metastatic NSCLC who have progressed on standard-of-care therapies has been completed.[4][5]

Table 3: Summary of Phase I Clinical Trial (NCT03274479) Data

ParameterFindingReference
Patient Population Metastatic NSCLC patients who progressed on standard therapies[4]
Dose Escalation 40 mg, 80 mg, 160 mg, 320 mg daily[5]
Safety and Tolerability Well tolerated with no dose-limiting toxicities observed.[4][5][4][5]
Pharmacokinetics Dose-proportional pharmacokinetics. At 320 mg, plasma concentrations were maintained above the IC90 for 24 hours.[5]
Efficacy Best response of stable disease was observed.[5]
Immunomodulatory Effects Downregulation of PD-1 on CD8+ T cells, reduction in CD73 expression on various immune subpopulations.[5]

Experimental Protocols

Detailed experimental procedures for the preclinical studies are often found in the supplementary materials of the primary publications. The general workflow for evaluating a compound like this compound is outlined below.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Assays (Binding, Cellular Function) in_vivo In Vivo Animal Models (Tumor Xenografts) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I (Safety, PK, Dose Escalation) tox->phase1 phase2 Phase II (Efficacy, Further Safety) phase1->phase2 phase3 Phase III (Pivotal Efficacy, Comparison) phase2->phase3

General Drug Development Workflow for this compound
In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound to the human adenosine A2B receptor and its selectivity over other adenosine receptor subtypes.

  • Methodology:

    • Membrane preparations from cells expressing the recombinant human adenosine receptors (A1, A2A, A2B, A3) are used.

    • A radiolabeled ligand specific for the adenosine receptors is incubated with the membrane preparations in the presence of varying concentrations of this compound.

    • The amount of bound radioligand is measured using a scintillation counter.

    • The Ki values are calculated from the IC50 values obtained from the competition binding curves.

Cellular Functional Assays (cAMP Accumulation)
  • Objective: To assess the functional antagonist activity of this compound at the A2B receptor.

  • Methodology:

    • Cells expressing the human A2B receptor are pre-incubated with different concentrations of this compound.

    • The cells are then stimulated with an A2B receptor agonist (e.g., 5'-N-ethylcarboxamidoadenosine) to induce cAMP production.

    • The intracellular cAMP levels are measured using a commercially available immunoassay kit.

    • The KB (antagonist dissociation constant) is determined from the dose-response curves.

Phase I Clinical Trial Design (NCT03274479)
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with metastatic non-small cell lung cancer.

  • Study Design: An open-label, dose-escalation study using a 3+3 design.[4]

  • Patient Population: Patients with metastatic NSCLC who have progressed on standard-of-care therapies.[4]

  • Treatment: this compound administered orally once daily in 28-day cycles.[4]

  • Endpoints:

    • Primary: Safety and tolerability, determination of the recommended Phase II dose.[4]

    • Secondary: Pharmacokinetics, objective response rate, progression-free survival, overall survival, and immunophenotyping of peripheral blood.[5]

Conclusion

This compound is a promising oral adenosine A2B receptor antagonist with a clear mechanism of action that addresses the immunosuppressive tumor microenvironment. Early clinical data have demonstrated a favorable safety profile and signs of immunomodulatory activity. Further clinical development, particularly in combination with other immunotherapies, is warranted to fully elucidate its therapeutic potential in oncology and other relevant disease areas.

References

The Role of PBF-1129 in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, largely due to its immunosuppressive nature. A key driver of this immunosuppression is the adenosine (B11128) signaling pathway, primarily mediated through the A2B receptor (A2BR). PBF-1129, an orally bioavailable and selective antagonist of the A2BR, has emerged as a promising therapeutic agent to counteract this immunosuppression and remodel the TME. This technical guide provides an in-depth overview of the mechanism of action of this compound, its multifaceted effects on the TME, and detailed experimental methodologies for its evaluation.

Introduction: The Adenosinergic Axis in the Tumor Microenvironment

The TME is characterized by hypoxia and inflammation, leading to the accumulation of extracellular adenosine.[1] Adenosine, acting through its receptors on various immune and cancer cells, plays a pivotal role in promoting tumor growth, angiogenesis, and immune evasion. The A2B receptor, a G protein-coupled receptor, is often overexpressed on a variety of cancer and immune cells and is activated by high concentrations of adenosine typically found in the TME.[1]

Activation of A2BR on immune cells, such as dendritic cells, macrophages, and lymphocytes, leads to a blunted anti-tumor immune response.[1] On cancer cells, A2BR signaling can promote proliferation and metastasis.[1] Therefore, blocking the A2BR with a selective antagonist like this compound presents a compelling strategy to reverse adenosine-mediated immunosuppression and inhibit tumor progression.

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the adenosine A2B receptor.[2] It functions by competitively binding to the A2BR, thereby preventing its interaction with adenosine.[1] This blockade of adenosine/A2BR signaling has several downstream effects within the TME:

  • Inhibition of Oncogenic Pathways: In cancer cells, this compound prevents the activation of downstream oncogenic signaling pathways, leading to a reduction in cell proliferation and metastasis.[1]

  • Abrogation of Immunosuppression: By blocking A2BR on immune cells, this compound prevents the release of immunosuppressive cytokines and growth factors, such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[1] This restores the anti-tumor functions of various immune cell populations.

  • Modulation of the Adenosine Generation System: Preclinical and clinical studies have shown that this compound can modulate the expression of enzymes involved in adenosine metabolism, further reducing the immunosuppressive adenosine concentrations in the TME.[3][4]

Signaling Pathway of A2BR and Inhibition by this compound

cluster_TME Tumor Microenvironment cluster_Cell Immune/Cancer Cell Adenosine Adenosine A2BR A2BR Adenosine->A2BR Binds to G_Protein G Protein A2BR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppressive_Genes Expression of Immunosuppressive Genes (e.g., VEGF, IL-8) CREB->Immunosuppressive_Genes Activates Transcription This compound This compound This compound->A2BR Blocks

Caption: this compound blocks adenosine binding to A2BR, inhibiting the downstream signaling cascade.

Quantitative Data on this compound Activity

Table 1: In Vitro Activity of this compound
ParameterValueDescriptionReference
Binding Affinity (Ki) for A2BR 24 nM, 35 nMInhibition constant, indicating high affinity for the A2B receptor in two different assays.[3]
Selectivity over other Adenosine Receptors > 500 nMDemonstrates high selectivity for A2BR over other adenosine receptor subtypes.[3]
Antagonistic Activity (KB) 28 nMFunctional antagonist activity in inhibiting cAMP production induced by an adenosine analog.[3]
Table 2: Preclinical Efficacy of this compound in Combination with Anti-PD-1 Therapy
ParameterValueDescriptionReference
Survival Benefit (Hazard Ratio) 11.74Significant survival benefit in a preclinical cancer model when this compound is combined with an anti-PD-1 antibody.[2][3]
IFN-γ Producing Cells (vs. Control) 12.9 vs 4.91 (mean cells)This compound treatment significantly increased the number of interferon-gamma producing cells, indicating enhanced anti-tumor immunity.[3][5]
Table 3: Clinical Pharmacodynamics of this compound (Phase I, NCT03274479)
ParameterObservationClinical SignificanceReference
PD-1 Expression on CD8+ T cells Significant reductionCorrelated with improved overall survival, suggesting a reversal of T-cell exhaustion.[6]
Myeloid-Derived Suppressor Cells (MDSCs) Significant reduction in peripheral bloodIndicates a decrease in a key immunosuppressive cell population.[6]
Regulatory T cells (Tregs) Significant reduction in peripheral bloodSuggests a reduction in another critical immunosuppressive cell type.[6]

Experimental Protocols

In Vivo Murine Tumor Models

Detailed experimental procedures for in vivo studies can be found in the supplementary materials of the cited literature.[3][5] A general workflow is as follows:

  • Cell Culture: Culture of murine cancer cell lines (e.g., lung, melanoma, colon, breast) under standard conditions.[3]

  • Tumor Implantation: Subcutaneous or orthotopic implantation of cancer cells into immunocompetent mice.

  • Treatment Administration: Oral administration of this compound at a specified dose and schedule (e.g., daily). For combination studies, co-administration with other agents like anti-PD-1 antibodies.

  • Tumor Growth Monitoring: Regular measurement of tumor volume using calipers.

  • Endpoint Analysis: At the study endpoint, tumors and tissues (e.g., spleen, lymph nodes) are harvested for further analysis, including flow cytometry and immunohistochemistry.

Workflow for Preclinical In Vivo Studies

Cell_Culture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation in Mice Cell_Culture->Implantation Treatment 3. This compound Administration (Oral Gavage) Implantation->Treatment Monitoring 4. Tumor Growth Monitoring Treatment->Monitoring Analysis 5. Endpoint Analysis (Flow Cytometry, IHC, etc.) Monitoring->Analysis

Caption: General workflow for assessing the in vivo efficacy of this compound.

Immunophenotyping by Multi-Color Flow Cytometry

Immunophenotyping of peripheral blood mononuclear cells (PBMCs) from clinical trial participants and of cells from preclinical models is performed using multi-color flow cytometry.[6]

  • Sample Preparation: Isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For preclinical models, preparation of single-cell suspensions from tumors and lymphoid organs.

  • Antibody Staining: Staining of cells with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify different immune cell subsets (e.g., CD8+ T cells, Tregs, MDSCs) and their activation/exhaustion status (e.g., PD-1). A 21-color panel has been utilized in clinical trial analysis.[6]

  • Data Acquisition: Acquisition of stained samples on a multi-color flow cytometer.

  • Data Analysis: Analysis of flow cytometry data using appropriate software to quantify the percentages and phenotypes of different immune cell populations.

Measurement of Tumor Microenvironment Metabolic Parameters

Electron Paramagnetic Resonance (EPR) spectroscopy is a non-invasive technique used to measure key metabolic parameters in the TME.[3][7]

  • Probe Administration: Administration of a paramagnetic probe to the tumor-bearing animal.

  • EPR Spectroscopy: Use of an EPR spectrometer to measure the partial pressure of oxygen (pO2), extracellular pH, and the concentration of inorganic phosphate (B84403) in the tumor interstitium.

  • Data Analysis: Correlation of the measured metabolic parameters with tumor growth and immune cell function.

Conclusion

This compound is a promising immunotherapeutic agent that targets the adenosine-A2BR axis to remodel the tumor microenvironment. Its ability to inhibit cancer cell proliferation, reverse immunosuppression, and be well-tolerated in clinical trials makes it a strong candidate for further development, both as a monotherapy and in combination with other cancer treatments. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and application of this compound in oncology.

References

PBF-1129 and the Adenosine Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine (B11128) is a critical signaling nucleoside that modulates a wide array of physiological and pathological processes, particularly within the tumor microenvironment (TME). Its effects are mediated by four G protein-coupled receptors: A1, A2A, A2B, and A3. The adenosine A2B receptor (A2BR) is of particular interest in oncology as its expression is often upregulated in various cancer types, and its activation by adenosine, which is found in high concentrations in the TME, promotes tumor growth, metastasis, and immunosuppression.[1] PBF-1129 is an orally bioavailable, selective antagonist of the A2B adenosine receptor, showing promise as a therapeutic agent in oncology, particularly in non-small cell lung cancer (NSCLC).[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its interaction with the adenosine signaling pathway.

Mechanism of Action of this compound

This compound competitively binds to the A2B adenosine receptor, blocking the binding of adenosine and thereby inhibiting its downstream signaling.[1] This antagonism reverses the immunosuppressive effects of adenosine within the tumor microenvironment.[1] By inhibiting A2BR, this compound prevents the activation of downstream oncogenic pathways, leading to a reduction in cancer cell proliferation and metastasis.[4] Furthermore, this compound's blockade of A2BR on immune cells, such as T-cells and myeloid-derived suppressor cells, helps to restore anti-tumor immunity.[3]

The Adenosine A2B Receptor Signaling Pathway

The A2B adenosine receptor is coupled to both Gs and Gq proteins.[4] Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2][3] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in immunosuppression and tumor progression.

The Gq protein-mediated pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the pro-tumorigenic effects of A2BR activation.

Adenosine_A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PBF1129 This compound PBF1129->A2BR Inhibits Gs Gs protein A2BR->Gs Gq Gq protein A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription (Immunosuppression, Tumor Progression) pCREB->Gene_Transcription Promotes PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing A2BR start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_reagents Prepare Radioligand and Test Compound (this compound) Dilutions prep_reagents->incubation filtration Separate Bound and Free Radioligand via Vacuum Filtration incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis end End analysis->end cAMP_Accumulation_Assay_Workflow start Start cell_plating Plate Cells Expressing A2BR in a 96-well Plate start->cell_plating pre_incubation Pre-incubate Cells with Test Compound (this compound) cell_plating->pre_incubation stimulation Stimulate Cells with an A2BR Agonist pre_incubation->stimulation cell_lysis Lyse Cells to Release Intracellular cAMP stimulation->cell_lysis detection Quantify cAMP Levels (e.g., using ELISA or HTRF) cell_lysis->detection analysis Data Analysis: Determine IC50 and KB detection->analysis end End analysis->end

References

PBF-1129: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PBF-1129 is an orally bioavailable, selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a key immunomodulatory checkpoint.[1] In the tumor microenvironment (TME), high levels of adenosine contribute to immunosuppression and tumor progression. This compound competitively binds to the A2BR on various immune and cancer cells, blocking adenosine-mediated signaling.[1] This inhibitory action has the potential to reverse immunosuppression, hinder cancer cell proliferation and metastasis, and promote anti-tumor immune responses.[1] Preclinical and early clinical data suggest that this compound is a promising therapeutic agent in oncology, particularly in the context of immunotherapy. This guide provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the adenosine A2B receptor.[2][3] The adenosinergic pathway has emerged as a critical regulator of the tumor microenvironment.[4] Hypoxic conditions within solid tumors lead to an accumulation of extracellular adenosine, which, through its interaction with A2B receptors on immune cells, promotes an immunosuppressive milieu.[5] this compound's ability to block this interaction makes it a compelling candidate for cancer therapy, particularly in combination with other immunotherapies.[2][3]

Mechanism of Action

This compound functions as a competitive antagonist at the adenosine A2B receptor.[1] By occupying the receptor's binding site, it prevents the natural ligand, adenosine, from activating downstream signaling cascades.[1] This blockade has several key immunological consequences within the tumor microenvironment:

  • Reversal of Immune Suppression: this compound can enhance anti-tumor immunity by reducing the differentiation of myeloid-derived suppressor cells (MDSCs) and improving the ability of dendritic cells (DCs) to stimulate anti-tumor T-cell responses.[3][4]

  • Inhibition of Tumor Growth and Metastasis: By blocking A2BR signaling in cancer cells, this compound can inhibit oncogenic pathways, leading to a reduction in cell proliferation and metastasis.[1]

  • Modulation of Cytokine and Chemokine Release: The drug can prevent the release of pro-angiogenic and immunosuppressive factors such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) from immune cells.[1]

Signaling Pathway of the Adenosine A2B Receptor

The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that can signal through multiple pathways, primarily via Gs and Gq proteins. The binding of adenosine to the A2BR initiates a conformational change, leading to the activation of downstream effectors.

A2BR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gs Gs Pathway cluster_gq Gq Pathway Adenosine Adenosine A2BR Adenosine A2B Receptor (A2BR) Adenosine->A2BR G_Protein Gs/Gq A2BR->G_Protein Activates This compound This compound This compound->A2BR Inhibits AC Adenylyl Cyclase G_Protein->AC Activates (Gs) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription_Gs Gene Transcription (e.g., IL-6, IL-8) CREB->Gene_Transcription_Gs Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates MAPK MAPK Pathway (ERK1/2, p38, JNK) PKC->MAPK Activates Gene_Transcription_Gq Gene Transcription (Cell Proliferation, Survival) MAPK->Gene_Transcription_Gq Activates

Caption: Adenosine A2B Receptor Signaling Pathways.

Preclinical Data

This compound has demonstrated anti-tumor activity in various preclinical cancer models, including lung, melanoma, colon, and breast cancer.[6][7] Studies have shown that A2BR inhibition can alleviate metabolic stress in the TME, decrease tumor growth and metastasis, and enhance the efficacy of immunotherapies.[6][7]

Summary of Preclinical Efficacy
Cancer ModelTreatmentKey FindingsReference
Lewis Lung CarcinomaThis compound + anti-PD-1Enhanced survival benefit compared to either treatment alone (Hazard Ratio for combination vs. anti-PD-1 = 11.74).[7]
Colon Carcinoma (CT26)This compoundModerated the metabolic tumor microenvironment by reversing acidosis and improving oxygenation, which correlated with attenuated tumor growth.[7]
Breast Cancer & MelanomaA2BR AntagonismA2BR activation increased metastatic potential, while antagonism suppressed lung metastasis.[8]

Clinical Data

A Phase 1, open-label, dose-escalation trial (NCT03274479) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced/metastatic non-small cell lung cancer (NSCLC) who had progressed on standard therapies.[2][3]

NCT03274479 Trial: Patient Demographics and Baseline Characteristics
CharacteristicValue (N=21)
Median Age (years)61 (range 49-75)
Gender (Female)9 (43%)
Histology
Adenocarcinoma12 (57%)
Squamous7 (33%)
Adenosquamous1 (5%)
NOS1 (5%)
Median Prior Lines of Therapy4 (range 3-6)
Prior PD-1/L1 Therapy21 (100%)
Prior Chemotherapy21 (100%)
Safety and Tolerability

This compound was found to be safe and well-tolerated in heavily pretreated NSCLC patients.[4] No dose-limiting toxicities were observed at doses up to 320 mg once daily.[2][3]

Adverse Event (Any Grade)Number of Patients (N=21)Percentage
Lymphocytopenia838.1%
Vomiting838.1%
Anorexia628.5%
Fatigue628.5%

Data from the NCT03274479 Phase 1 trial.[2][3]

Pharmacokinetics

This compound exhibited dose-proportional pharmacokinetics.[2][3] At the recommended Phase 2 dose (RP2D) of 320 mg, plasma concentrations were maintained above the 90% maximal inhibitory concentration (IC90) for the A2B receptor over a 24-hour period.[2][3]

DoseMedian Cmax (ng/mL)
40 mg150
320 mg800

Data from the NCT03274479 Phase 1 trial.[4]

Efficacy

The best response observed in the Phase 1 trial was stable disease in 3 out of 21 patients, with 2 of these patients being in the RP2D cohort.[2][3] The median progression-free survival (PFS) was 1.5 months, and the median overall survival (OS) was 4.6 months.[4]

Immunophenotyping of peripheral blood mononuclear cells (PBMCs) revealed that treatment with this compound led to post-treatment reductions in programmed cell death protein 1 (PD-1) expression on CD8+ T cells, which correlated with improved survival.[2][3] Reductions in PD-1 expression on CD4+ T cells and a decrease in MDSCs were also associated with better outcomes.[2][3]

Experimental Protocols

Immunophenotyping of Human PBMCs by 21-Color Flow Cytometry

This protocol outlines a general workflow for the immunophenotyping of cryopreserved human PBMCs, similar to the methods used to analyze samples from the NCT03274479 clinical trial.

Materials:

  • Cryopreserved human PBMCs

  • Complete RPMI (cRPMI) medium

  • Fetal Bovine Serum (FBS)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorescently conjugated antibodies (a representative panel is provided below)

  • Viability dye (e.g., Zombie Aqua™ Fixable Viability Kit)

  • Fixation/Permeabilization Buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set)

  • Flow cytometer capable of detecting at least 21 colors

Antibody Panel (Representative): A comprehensive panel should be designed to identify major immune cell subsets, including T cells (CD4+, CD8+, regulatory T cells), B cells, NK cells, and myeloid cells (monocytes, DCs, MDSCs), along with key activation and exhaustion markers.

Procedure:

  • Thawing of PBMCs: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Transfer to a conical tube containing pre-warmed cRPMI.

  • Cell Count and Viability: Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion).

  • Cell Staining: a. Resuspend cells in Fc block solution and incubate to prevent non-specific antibody binding. b. Stain with a cocktail of antibodies against surface markers and a viability dye. c. Incubate in the dark at 4°C. d. Wash the cells with PBS. e. If intracellular targets are being assessed, fix and permeabilize the cells according to the manufacturer's protocol. f. Stain for intracellular antigens. g. Wash and resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Data Acquisition and Analysis: Acquire data on a properly calibrated flow cytometer. Analyze the data using appropriate software, employing a gating strategy to identify cell populations of interest.

Experimental Workflow for PBMC Immunophenotyping

PBMC_Workflow Start Start: Cryopreserved PBMCs Thaw Thaw PBMCs in 37°C water bath Start->Thaw Wash_Count Wash with cRPMI & Perform Cell Count Thaw->Wash_Count Fc_Block Fc Block Incubation Wash_Count->Fc_Block Surface_Stain Surface Antibody & Viability Dye Staining Fc_Block->Surface_Stain Wash1 Wash with PBS Surface_Stain->Wash1 Fix_Perm Intracellular Staining? Wash1->Fix_Perm Intra_Stain Fixation, Permeabilization & Intracellular Staining Fix_Perm->Intra_Stain Yes Acquire Data Acquisition on Flow Cytometer Fix_Perm->Acquire No Wash2 Wash with Staining Buffer Intra_Stain->Wash2 Wash2->Acquire Analyze Data Analysis & Gating Acquire->Analyze End End: Immunophenotypic Data Analyze->End

Caption: Workflow for PBMC Immunophenotyping.

In Vivo Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for non-invasively measuring key parameters of the tumor microenvironment, such as oxygen tension (pO2), pH, and inorganic phosphate levels.[7][9]

General Protocol Outline:

  • Probe Selection: Choose an appropriate paramagnetic probe that is sensitive to the parameter of interest (e.g., a trityl radical for pO2, a pH-sensitive nitroxide for pH).

  • Animal Model: Utilize a relevant tumor-bearing animal model.

  • Probe Administration: The probe is typically delivered directly to the tumor site (intratumoral injection).

  • EPR Measurement: The animal is placed within the EPR spectrometer, and measurements are taken over time to monitor changes in the TME.

  • Data Analysis: The EPR spectra are analyzed to quantify the physiological parameter of interest.

Conclusion and Future Directions

This compound is a promising A2BR antagonist with a clear mechanism of action and a favorable safety profile in early clinical trials. Its ability to modulate the immunosuppressive tumor microenvironment provides a strong rationale for its further development, particularly in combination with immune checkpoint inhibitors. Future research should focus on elucidating the full potential of this compound in various cancer types and identifying biomarkers to predict patient response. The ongoing and planned clinical trials will be crucial in defining the role of this novel agent in the landscape of cancer immunotherapy.

References

PBF-1129: A Preclinical Data Compendium for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Profile of PBF-1129, a First-in-Class Adenosine (B11128) A2B Receptor Antagonist

This technical guide provides a comprehensive summary of the preclinical data for this compound, an orally bioavailable antagonist of the adenosine A2B receptor (A2BR). This compound is under development by Palobiofarma and is being investigated for its potential in cancer immunotherapy, particularly in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in its preclinical evaluation.

Core Mechanism of Action

This compound functions as a selective antagonist of the A2BR, a G protein-coupled receptor often overexpressed on various cancer and immune cells.[1] In the tumor microenvironment (TME), high levels of extracellular adenosine, produced by hypoxic and inflamed tissues, signal through A2BR to promote immunosuppression, tumor cell proliferation, and metastasis.[1][2] By blocking the interaction of adenosine with A2BR, this compound aims to reverse these effects, thereby reactivating anti-tumor immunity and inhibiting cancer progression.[1][2]

The proposed signaling pathway for this compound's action is depicted below. High concentrations of adenosine in the TME activate the A2B receptor on immune and cancer cells. This activation leads to downstream signaling that promotes immunosuppression and tumor growth. This compound competitively binds to the A2B receptor, blocking adenosine-mediated signaling and its subsequent effects.

cluster_TME Tumor Microenvironment (TME) cluster_Cell Immune/Cancer Cell Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor Activates Downstream Signaling Downstream Signaling A2B Receptor->Downstream Signaling Immunosuppression Immunosuppression Downstream Signaling->Immunosuppression Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth This compound This compound This compound->A2B Receptor Blocks

Figure 1: this compound Mechanism of Action.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various binding and functional assays to determine its potency and selectivity for the A2B receptor.

ParameterValue (nM)Assay Type
Ki (A2B Receptor) 24, 35Radioligand Binding Assays
Ki (Other Adenosine Receptors) >500Radioligand Binding Assays
KB (cAMP Production) 28Functional Antagonism Assay

Table 1: In Vitro Potency and Selectivity of this compound [2]

Experimental Protocols:

Radioligand Binding Assays: Membrane preparations from cells expressing human adenosine A1, A2A, A2B, or A3 receptors were used. The assays were performed in a competitive binding format using a specific radioligand for each receptor subtype. This compound at various concentrations was incubated with the membranes and the radioligand. The inhibition constant (Ki) was calculated from the IC50 values obtained from the competition curves.[2]

Functional Antagonism Assay (cAMP Production): Cells expressing the human A2B receptor were stimulated with a known agonist, 5'-N-ethylcarboxamidoadenosine (NECA), in the presence of varying concentrations of this compound. The intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a commercially available immunoassay kit. The antagonist constant (KB) was determined from the rightward shift of the agonist concentration-response curve in the presence of this compound.[2]

In Vivo Pharmacology and Efficacy

The anti-tumor efficacy of this compound has been evaluated in various preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents.

Animal ModelTreatmentOutcome
Lewis Lung Carcinoma This compoundReduced tumor growth and increased survival.[3]
Lewis Lung Carcinoma This compound + anti-PD-1Significantly enhanced anti-tumor efficacy compared to either agent alone. Hazard Ratio (anti-PD-1 vs. anti-PD-1 + this compound) = 11.74 (95% CI = 3.35 to 41.13).[2][4]
Various Cancer Models (Lung, Melanoma, Colon, Breast) A2B receptor antagonists (including this compound)Decreased tumor growth and metastasis, and increased interferon-γ production.[4]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Experimental Protocols:

Syngeneic Mouse Tumor Models: Specific cancer cell lines (e.g., Lewis Lung Carcinoma) were implanted subcutaneously or orthotopically into immunocompetent mice. Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally at specified doses and schedules. For combination studies, other agents like anti-PD-1 antibodies were administered via intraperitoneal injection. Tumor growth was monitored regularly by caliper measurements, and survival was recorded.[3]

Tumor Microenvironment Analysis: At the end of the in vivo studies, tumors and draining lymph nodes were harvested for further analysis. Techniques such as electron paramagnetic resonance (EPR) spectroscopy were employed to assess TME parameters like pO2, pH, and inorganic phosphate (B84403) levels.[2][4] Flow cytometry was used to analyze the immune cell populations within the tumor and lymphoid organs.

The general workflow for the in vivo efficacy studies is outlined in the diagram below.

Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Tumor Volume Survival Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis TME Analysis Immunophenotyping

Figure 2: In Vivo Efficacy Study Workflow.

Immunomodulatory Effects

A key aspect of this compound's preclinical profile is its ability to modulate the immune landscape within the tumor microenvironment.

ParameterEffect of this compound Treatment
Interferon-γ (IFN-γ) Production Increased production by T-cells.[2]
Adenosine-Generating Ectonucleotidases (CD39, CD73) Downregulated expression on antigen-presenting cells.[2]
Adenosine Deaminase (ADA) Increased expression.[2]

Table 3: Immunomodulatory Effects of this compound

The logical relationship between this compound treatment and its immunomodulatory effects is illustrated below.

This compound This compound A2BR Blockade A2BR Blockade This compound->A2BR Blockade Reduced Immunosuppression Reduced Immunosuppression A2BR Blockade->Reduced Immunosuppression Leads to Enhanced Anti-Tumor Immunity Enhanced Anti-Tumor Immunity Reduced Immunosuppression->Enhanced Anti-Tumor Immunity Results in

Figure 3: Immunomodulatory Cascade of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel cancer immunotherapeutic agent. Its potent and selective antagonism of the A2B receptor translates into robust anti-tumor activity in various preclinical models, particularly in combination with immune checkpoint inhibitors. The compound's ability to favorably modulate the tumor microenvironment by reducing immunosuppressive adenosine signaling and enhancing anti-tumor immune responses provides a solid rationale for its continued clinical investigation in patients with advanced cancers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical and Clinical Evaluation of PBF-1129, a Selective Adenosine (B11128) A2B Receptor Antagonist

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, a first-in-class, orally bioavailable, and selective antagonist of the adenosine A2B receptor (A2BR). This compound has been investigated for its potential therapeutic effects in oncology, particularly in non-small cell lung cancer (NSCLC), and for its immunomodulatory and anti-inflammatory properties.[1][2]

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of adenosine to the A2B receptor.[1] The A2B receptor, a G protein-coupled receptor, is often overexpressed on various cancer cells and immune cells within the tumor microenvironment (TME).[1] Adenosine, which is abundant in the TME, signals through A2BR to promote tumor growth, progression, and metastasis, while also suppressing the anti-tumor immune response.[1]

By blocking this interaction, this compound aims to:

  • Inhibit oncogenic pathways in cancer cells to reduce proliferation and metastasis.[1]

  • Abrogate adenosine-mediated immunosuppression by preventing the release of inhibitory cytokines and growth factors like VEGF and IL-8.[1]

  • Activate anti-tumor immune responses .[1]

  • Reduce inflammation in non-cancerous inflammatory conditions.[1]

In Vitro Studies

In vitro assays were crucial in determining the potency and selectivity of this compound for the adenosine A2B receptor.

Quantitative Data: Potency and Selectivity
ParameterValueAssay TypeNotes
Inhibition Constant (Ki) 24 nMRadioligand Binding AssayHigh affinity for the A2B receptor.[3][4]
35 nMAlternative Binding AssayConfirms high affinity.[3][4]
>500 nMRadioligand Binding AssayAgainst other adenosine receptors (A1, A2A, A3), demonstrating high selectivity.[3][4]
Functional Antagonism (KB) 28 nMcAMP Production AssayPotent antagonism of A2BR activation by an agonist (NECA).[4]
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)

While the specific details of the protocol are not available in the provided search results, a typical radioligand binding assay to determine the inhibition constant (Ki) for this compound against the A2B receptor would likely involve the following steps:

  • Membrane Preparation: Membranes from cells stably expressing the human A2B receptor are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand specific for the A2B receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined from a concentration-response curve. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.

cAMP Production Assay (for KB Determination)

This functional assay measures the ability of this compound to block the downstream signaling of the A2B receptor, which is coupled to Gs proteins and stimulates the production of cyclic AMP (cAMP).

  • Cell Culture: A cell line expressing the A2B receptor is cultured.

  • Pre-incubation with this compound: Cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a known A2B receptor agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), at a fixed concentration (e.g., 10 µM) to induce cAMP production.[4]

  • Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and the KB value is determined from the resulting dose-response curve.

In Vivo Studies

In vivo studies in animal models and a Phase I clinical trial in humans have been conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor efficacy of this compound.

Preclinical In Vivo Studies
Quantitative Data: Anti-Tumor Efficacy
Animal ModelTreatmentOutcomeHazard Ratio (95% CI)P-value
Lewis Lung Carcinoma This compound + anti-PD-1 vs. anti-PD-1 aloneEnhanced survival benefit11.74 (3.35 to 41.13)< 0.001

In various animal models including lung, melanoma, colon, and breast cancer, this compound, both alone and in combination with other therapies, demonstrated a reduction in tumor growth and metastasis.[3][5][6]

Experimental Protocols

Preclinical efficacy was evaluated in several mouse models.[3][6] A general protocol would involve:

  • Animal Models: Utilization of established cancer models, including lung, melanoma, colon, breast, and epidermal growth factor receptor (EGFR)-inducible transgenic cancer models.[6]

  • Tumor Implantation: Subcutaneous or orthotopic implantation of cancer cells to establish tumors.

  • Treatment Administration: Oral administration of this compound, alone or in combination with other agents like anti-PD-1 antibodies.[4]

  • Efficacy Assessment: Regular measurement of tumor volume and monitoring of animal survival. At the end of the study, tumors and tissues may be harvested for further analysis.

  • Tumor Microenvironment Analysis: Techniques such as electron paramagnetic resonance were employed to assess metabolic parameters like pO2, pH, and inorganic phosphate (B84403) within the TME.[5][7]

Clinical In Vivo Studies (Phase I Trial NCT03274479)

A Phase I, open-label, dose-escalation trial was conducted in patients with advanced or metastatic non-small cell lung cancer who had progressed on standard therapies.[3][6][8]

Quantitative Data: Safety and Pharmacokinetics
ParameterValueNotes
Dose Escalation 40 mg to 320 mg once dailyNo dose-limiting toxicities were observed.[8][9]
Recommended Phase 2 Dose (RP2D) 320 mg once dailyMaintained plasma concentrations above the IC90 for 24 hours.[8][9]
Pharmacokinetics (PK) Dose-proportionalDrug exposure increased with the dose.[8][10]
Median Cmax at 40 mg: 150 ng/mL
Median Cmax at 320 mg: 800 ng/mL[10]
Half-life: >10 hours[10]
Most Frequent Treatment-Related Adverse Events (Any Grade) Lymphocytopenia (38.1%), Vomiting (38.1%), Anorexia (28.5%), Fatigue (28.5%)[8][9]
Best Clinical Response Stable Disease in 3 out of 21 patients[8][9]
Experimental Protocol: Phase I Clinical Trial
  • Study Design: A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and RP2D.[6][11]

  • Patient Population: Patients with metastatic NSCLC who had progressed on standard-of-care therapies, including chemotherapy and immunotherapy.[6][8]

  • Treatment: this compound was administered orally once daily in escalating dose cohorts.[10]

  • Primary Objectives: To assess the safety and tolerability of this compound and to determine the MTD.[10]

  • Secondary Objectives: To evaluate pharmacokinetics, objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).[10]

  • Pharmacodynamic Assessments: Immunophenotyping of peripheral blood mononuclear cells was performed to evaluate the immunological effects of this compound, including changes in PD-1 expression on T cells.[8][9]

Visualizations: Pathways and Workflows

Signaling Pathway of A2B Receptor and this compound Inhibition

G cluster_TME Tumor Microenvironment (TME) cluster_Cell Cancer/Immune Cell Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds & Activates G_Protein Gs Protein A2BR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Downstream_Effects Immunosuppression Tumor Proliferation Metastasis cAMP->Downstream_Effects Leads to This compound This compound This compound->A2BR Blocks

Caption: A2BR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical In Vivo Efficacy Study

G start Select Animal Model (e.g., Lewis Lung Carcinoma) implant Implant Tumor Cells start->implant randomize Randomize into Treatment Groups implant->randomize treat_control Control Group (Vehicle) randomize->treat_control treat_pbf This compound Group randomize->treat_pbf treat_combo Combination Therapy (this compound + anti-PD-1) randomize->treat_combo monitor Monitor Tumor Growth & Animal Survival treat_control->monitor treat_pbf->monitor treat_combo->monitor analysis Data Analysis (Tumor Volume, Survival Curves) monitor->analysis end Evaluate Efficacy & Toxicity analysis->end G pbf This compound a2br Adenosine A2B Receptor (A2BR) pbf->a2br Inhibits adenosine Adenosine Signaling immunosuppression TME Immunosuppression adenosine->immunosuppression Reduces tumor_growth Tumor Growth & Metastasis adenosine->tumor_growth Inhibits immune_response Anti-Tumor Immune Response immunosuppression->immune_response Enhances therapeutic_effect Therapeutic Effect immune_response->therapeutic_effect

References

PBF-1129: A Deep Dive into its High Selectivity for the A2B Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective antagonistic activity of PBF-1129 at the A2B adenosine (B11128) receptor (A2BAR). This compound is an orally bioavailable small molecule that has garnered significant interest for its potential therapeutic applications, particularly in immuno-oncology.[1] Its efficacy is intrinsically linked to its high selectivity for the A2BAR over other adenosine receptor subtypes. This document consolidates available quantitative data, outlines key experimental methodologies, and visualizes the core signaling pathways involved.

Executive Summary

This compound demonstrates potent and selective antagonism of the A2B adenosine receptor. In vitro studies have established its high affinity for A2BAR with inhibitory constants (Ki) in the low nanomolar range, while exhibiting significantly lower affinity for other adenosine receptor subtypes (A1, A2A, and A3).[2] This selectivity is critical for minimizing off-target effects and maximizing therapeutic efficacy in targeting the A2BAR-mediated signaling pathways, which are often implicated in pathological conditions such as cancer.

Data Presentation: this compound Selectivity Profile

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound for the human adenosine receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human Adenosine Receptors

Adenosine Receptor SubtypeInhibition Constant (Ki) in nM
A2B 24 and 35 (from two separate assays) [2]
A1>500[2]
A2A>500[2]
A3>500[2]

Table 2: this compound Functional Antagonism at the Human A2B Receptor

Assay TypeParameterValue (nM)
cAMP Production InhibitionKB28[2]

Experimental Protocols

The determination of this compound's selectivity profile involves standard pharmacological assays. While the specific protocols for this compound are detailed in the supplementary materials of the cited literature, which were not publicly accessible, this section outlines the generally accepted methodologies for such determinations.

Radioligand Binding Assays for Ki Determination

Competition radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known radioligand to the target receptor (IC50), and from this, to calculate the inhibition constant (Ki).

General Procedure:

  • Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Competition Reaction: A fixed concentration of a high-affinity radioligand for the specific receptor subtype is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for KB Determination (cAMP Accumulation Assay)

Functional assays measure the ability of a compound to inhibit the biological response mediated by the receptor. For the A2B receptor, which is often coupled to Gs proteins, this response is an increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the equilibrium dissociation constant (KB) of this compound as an antagonist at the A2B receptor.

General Procedure:

  • Cell Culture: A cell line endogenously or recombinantly expressing the human A2B receptor is cultured.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: A fixed concentration of an A2B receptor agonist (e.g., NECA) is added to the wells to stimulate cAMP production.

  • Lysis and cAMP Measurement: After agonist stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The agonist-induced cAMP production is plotted against the concentration of this compound. The data are fitted to a dose-response curve to determine the concentration of this compound that produces a half-maximal inhibition of the agonist response. The Schild analysis is then used to determine the KB value.

Mandatory Visualizations

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, primarily Gs and Gq, to initiate downstream signaling cascades.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PBF1129 This compound (Antagonist) PBF1129->A2BR Blocks Gs Gs A2BR->Gs Couples to Gq Gq A2BR->Gq Couples to AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Downstream PKC->Downstream

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Workflow for Ki Determination

The following diagram illustrates a typical workflow for determining the inhibition constant (Ki) of this compound for an adenosine receptor subtype using a radioligand binding assay.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node1 Prepare cell membranes expressing target receptor node4 Incubate membranes, radioligand, and this compound dilutions node1->node4 node2 Prepare serial dilutions of this compound node2->node4 node3 Prepare radioligand solution node3->node4 node5 Separate bound and free radioligand via filtration node4->node5 node6 Quantify bound radioactivity node5->node6 node7 Plot % specific binding vs. log[this compound] node6->node7 node8 Determine IC50 from non-linear regression node7->node8 node9 Calculate Ki using Cheng-Prusoff equation node8->node9

Caption: Workflow for Ki Determination of this compound.

Conclusion

The available data robustly support the classification of this compound as a potent and highly selective antagonist of the A2B adenosine receptor. Its multi-fold selectivity over other adenosine receptor subtypes underscores its potential as a precision therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the validation and further characterization of this compound and other selective A2BAR antagonists. The visualization of the A2BAR signaling pathway and the experimental workflow for Ki determination offer a clear conceptual understanding for researchers and drug development professionals engaged in the study of purinergic signaling.

References

Methodological & Application

PBF-1129: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBF-1129 is an orally bioavailable small molecule antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor that is often overexpressed on a variety of cancer cells and immune cells.[1][2] In the tumor microenvironment, high levels of extracellular adenosine can signal through A2BR to promote tumor cell proliferation, metastasis, and immunosuppression. This compound competitively binds to A2BR, blocking the downstream signaling pathways and thereby inhibiting tumor growth and activating anti-tumor immune responses.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Data Presentation

This compound In Vitro Activity
ParameterValueCell Type/Assay ConditionReference
Ki (A2BR) 24 nMRadioligand binding assay[3]
Ki (A2BR) 35 nMRadioligand binding assay[3]
KB (cAMP inhibition) 28 nMcAMP accumulation assay in response to 10 µM 5'-N-ethylcarboxamidoadenosine (NECA)[3]
IC90 (A2BR) 596 nM (179 ng/mL)Not specified[4][5]
This compound Effects on Immune Cell Markers in NSCLC Patients
MarkerChange with this compound TreatmentCell TypeSignificanceReference
CD39 DecreasedT-cellsReduced ATP to AMP conversion, decreasing adenosine production.[3]
CD73 DecreasedMyeloid-derived suppressor cells, CD45+ cells, CD45-EpCAM+ tumor cellsReduced AMP to adenosine conversion, decreasing adenosine production.[3]
Adenosine Deaminase UpregulatedCD45-EpCAM+ tumor cellsIncreased degradation of adenosine.[3]
PD-1 DecreasedCD8+ T-cellsCorrelated with improved survival.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound. In the tumor microenvironment, adenosine binds to the A2B receptor on cancer and immune cells. This activates downstream pathways, including the cAMP/PKA pathway, which can lead to the transcription of genes that promote cell proliferation, metastasis, and an immunosuppressive environment. This compound blocks this initial binding step.

PBF1129_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer/Immune Cell Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR G_Protein Gs Protein A2BR->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Proliferation, Metastasis, Immunosuppression) CREB->Gene_Expression PBF1129 This compound PBF1129->A2BR Inhibition

Caption: this compound mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Cell Culture and this compound Preparation

Cell Lines:

  • Lewis Lung Carcinoma (LLC): A murine lung cancer cell line.

  • HCC4006: A human lung adenocarcinoma cell line.

  • Other relevant cancer cell lines (e.g., from melanoma, colon, breast) expressing A2BR can also be used.[3]

Culture Conditions:

  • Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

This compound Stock Solution Preparation:

  • Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 48-72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate cell viability G->H

Caption: Workflow for the cell viability assay.

Protocol 2: Western Blot for A2BR Signaling Proteins

This protocol assesses the effect of this compound on the expression and phosphorylation of proteins in the A2BR signaling pathway.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-A2BR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: cAMP Accumulation Assay

This protocol measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in the A2BR pathway.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Adenosine A2BR agonist (e.g., NECA)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Seed cells in a 96-well plate and grow to near confluency.

  • Pre-treat cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Stimulate the cells with an A2BR agonist (e.g., 10 µM NECA) for 15-30 minutes to induce cAMP production.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP assay following the kit's protocol.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Generate a standard curve and determine the cAMP concentration in each sample.

cAMP_Assay_Workflow A Seed cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with A2BR agonist B->C D Lyse cells C->D E Perform cAMP assay D->E F Measure signal E->F G Determine cAMP concentration F->G

Caption: Workflow for the cAMP accumulation assay.

Conclusion

These application notes provide a framework for investigating the in vitro effects of this compound. The provided protocols for cell viability, western blotting, and cAMP accumulation assays are fundamental for characterizing the cellular and molecular consequences of A2BR inhibition by this compound. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions. The quantitative data and pathway information serve as a valuable reference for designing experiments and interpreting results in the context of cancer and immunology research.

References

Application Notes and Protocols for PBF-1129 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PBF-1129, an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR), in preclinical in vivo mouse models. This compound holds potential for anti-inflammatory, immunomodulating, and antineoplastic activities by targeting the adenosinergic pathway, a critical immunometabolic checkpoint within the tumor microenvironment.[1][2][3]

Mechanism of Action

This compound functions by competing with adenosine for binding to the A2B receptor, which is often overexpressed on various cancer and immune cells.[4] This inhibition blocks adenosine-mediated signaling pathways, leading to a reduction in tumor cell proliferation and metastasis.[4] Furthermore, by preventing the release of immunosuppressive cytokines and growth factors, this compound can help to activate anti-tumor immune responses within the tumor microenvironment.[4]

Data Presentation

The following tables summarize the quantitative data for this compound dosage and its effects in preclinical mouse models.

Table 1: this compound Dosage and Administration in Mouse Models

ParameterDetailsSource
Drug This compound[5]
Dosage 100 mg/kg[5][6]
Administration Route Oral[4][5][7]
Mouse Models Used Colon Carcinoma (CT26), Lewis Lung Carcinoma[1][5]
Treatment Frequency Daily[5]
Reported Outcomes Moderated metabolic tumor microenvironment, attenuated tumor growth, reduced tumor growth and increased survival when combined with anti-PD-1 therapy.[1][5]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol outlines the preparation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile water

  • Mortar and pestle or appropriate homogenization equipment

  • Weighing scale

  • Volume-calibrated oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (100 mg/kg) and the weight of the mice, calculate the total amount of this compound needed. For example, for a 20g mouse, the dose would be 2 mg.

  • Prepare the vehicle: Prepare a 0.5% solution of carboxymethylcellulose in sterile water.

  • Formulate this compound: Weigh the calculated amount of this compound powder. If necessary, finely grind the powder using a mortar and pestle. Suspend the powder in the prepared vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose administered at 10 mL/kg). Ensure the suspension is homogenous by vortexing or using a homogenizer.

  • Animal Handling and Administration:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal briefly after administration to ensure no adverse effects.

Protocol 2: In Vivo Tumor Growth Study

This protocol describes a general workflow for evaluating the efficacy of this compound in a subcutaneous tumor model.

Materials:

  • Cancer cell line (e.g., CT26 colon carcinoma or Lewis Lung Carcinoma)

  • Appropriate cell culture medium and reagents

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound formulation (as described in Protocol 1)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tumor implantation (if applicable)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Animal Randomization and Grouping:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound 100 mg/kg).

  • Treatment Administration:

    • Administer this compound or vehicle orally once daily according to the assigned groups.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Data Analysis:

    • Continue treatment for a predetermined period (e.g., 15 days) or until tumors in the control group reach a specified size.[5]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell profiling).

    • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Visualizations

Adenosine A2B Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the Adenosine A2B Receptor and the point of intervention for this compound.

Adenosine_A2B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR Adenosine A2B Receptor (A2BR) Adenosine->A2BR Activates PBF1129 This compound PBF1129->A2BR Inhibits Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Downstream Downstream Effects: - Proliferation - Metastasis - Immunosuppression CREB->Downstream Leads to

Caption: Adenosine A2B Receptor signaling pathway and this compound inhibition.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in a typical preclinical study evaluating this compound in a mouse tumor model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Tumor Cell Culture (e.g., CT26, LLC) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Oral Administration - Vehicle Control - this compound (100 mg/kg) Randomization->Treatment Monitoring 6. Regular Tumor Volume Measurement Treatment->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Euthanasia 8. Euthanasia and Tumor Excision Endpoint->Euthanasia Analysis 9. Data Analysis: - Tumor Growth Inhibition - Histology - Immune Profiling Euthanasia->Analysis

Caption: Workflow for an in vivo this compound efficacy study in a mouse model.

References

PBF-1129: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBF-1129 is a potent and selective oral antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor implicated in various pathological processes, including cancer and inflammatory diseases.[1] In the tumor microenvironment, elevated levels of extracellular adenosine activate A2BR on immune and cancer cells, leading to immunosuppression and tumor progression.[1][2] this compound competitively binds to A2BR, blocking adenosine-mediated signaling and thereby promoting anti-tumor immunity and inhibiting cancer cell proliferation and metastasis.[1][2] This document provides detailed application notes and protocols for the preclinical use of this compound, covering its solubility, preparation for in vitro and in vivo experiments, and its signaling pathway.

Data Presentation

Solubility and Storage
ParameterDataSource
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]
Storage Store as a solid powder at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Protect from light.[3]
Stock Solution Store stock solutions at 0 - 4°C for short term (days to weeks) or -20°C for long term (months).[3]
In Vitro Efficacy
ParameterDataSource
Target Adenosine A2B Receptor (A2BR)[1]
Mechanism of Action Competitive Antagonist[1][2]
Inhibition Constant (Ki) 24 nM and 35 nM (in two different assays)[1]

Signaling Pathway

This compound acts by blocking the activation of the A2B adenosine receptor. In the tumor microenvironment, high levels of adenosine, produced from the breakdown of ATP by ectonucleotidases CD39 and CD73, bind to A2BR on various immune and cancer cells. This activation triggers downstream signaling cascades that ultimately suppress the anti-tumor immune response and promote cancer cell growth and survival. By inhibiting A2BR, this compound disrupts these pathways, leading to enhanced immune cell activity against the tumor and direct anti-proliferative effects.

PBF1129_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Immune Cell / Cancer Cell ATP ATP Adenosine Adenosine ATP->Adenosine Hydrolysis via CD39/CD73 A2BR A2B Receptor Adenosine->A2BR CD39_CD73 CD39/CD73 Signaling_Cascade Downstream Signaling (e.g., cAMP/PKA) A2BR->Signaling_Cascade Immunosuppression Immunosuppression & Tumor Progression Signaling_Cascade->Immunosuppression PBF1129 This compound PBF1129->A2BR Blocks

This compound blocks adenosine-mediated A2BR signaling.

Experimental Protocols

In Vitro Assays

1. Preparation of this compound Stock Solution

  • Reagent: this compound powder, Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for long-term use.

2. Cell-Based Assays (General Protocol)

  • Procedure:

    • Culture cells to the desired confluency in appropriate cell culture plates.

    • Thaw an aliquot of the this compound stock solution and dilute it to the final desired concentrations using cell culture medium. Note: Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups and does not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and a positive control if applicable.

    • Incubate the cells for the desired experimental duration.

    • Proceed with the specific downstream analysis (e.g., proliferation assay, cytokine measurement, Western blotting).

In Vivo Studies

1. Preparation of this compound for Oral Administration in Mice

  • Vehicle: A common vehicle for oral gavage of poorly soluble compounds in mice is a suspension in a solution of methylcellulose (B11928114). A typical formulation is 0.5% methylcellulose in sterile water.

  • Procedure:

    • Calculate the total amount of this compound required for the study based on the number of animals, dosage, and dosing volume.

    • Weigh the required amount of this compound powder.

    • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring until a uniform suspension is formed.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

    • The final formulation should be prepared fresh daily and kept under constant agitation during dosing to ensure uniform suspension.

2. Administration to Mice via Oral Gavage

  • Dosage: The dosage of this compound will depend on the specific animal model and experimental design. Preclinical studies have used various dosages, and it is recommended to perform a dose-response study to determine the optimal dose for your model.

  • Procedure:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound suspension into a syringe fitted with a proper oral gavage needle.

    • Carefully insert the gavage needle into the esophagus of the mouse.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

    • Administer the vehicle alone to the control group using the same procedure.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using this compound in preclinical experiments.

PBF1129_Workflow cluster_Preparation Compound Preparation cluster_Application Experimental Application PBF_Powder This compound Powder Stock_Solution Stock Solution (in DMSO) PBF_Powder->Stock_Solution Dissolve in Oral_Suspension Oral Suspension (in Vehicle) PBF_Powder->Oral_Suspension Suspend in DMSO DMSO DMSO->Stock_Solution Vehicle Vehicle (e.g., 0.5% Methylcellulose) Vehicle->Oral_Suspension Dilution Dilute with Culture Medium Stock_Solution->Dilution Oral_Gavage Administer via Oral Gavage Oral_Suspension->Oral_Gavage In_Vitro In Vitro Experiments (Cell-based assays) In_Vitro->Dilution In_Vivo In Vivo Experiments (Animal models) In_Vivo->Oral_Gavage

General workflow for this compound preparation and use.

References

Application Notes and Protocols: PBF-1129 in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine (B11128) signaling pathway has emerged as a critical regulator of the tumor microenvironment (TME), contributing to immunosuppression and tumor growth.[1][2] Extracellular adenosine, often abundant in the TME, exerts its immunosuppressive effects through interaction with adenosine receptors on various immune cells. PBF-1129 is a first-in-class, orally available, and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] By blocking the A2BAR, this compound aims to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[1][4]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the TME. The PD-1/PD-L1 interaction inhibits T cell activity, allowing cancer cells to evade immune surveillance. Anti-PD-1 therapies are monoclonal antibodies that block this interaction, restoring anti-tumor T cell function.

This document provides detailed application notes and protocols for the investigation of this compound in combination with anti-PD-1 therapy, based on available preclinical and clinical data. The combination of A2BAR antagonism and PD-1 blockade is a promising strategy to overcome immune resistance and enhance the efficacy of cancer immunotherapy.[5]

Mechanism of Action

This compound is a potent and selective antagonist of the A2B adenosine receptor.[6] In the tumor microenvironment, high levels of adenosine, produced by the ectoenzymes CD39 and CD73, signal through A2BAR on immune cells, leading to an immunosuppressive milieu.[7]

Key effects of A2BAR antagonism by this compound include:

  • Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to decrease the differentiation and accumulation of immunosuppressive MDSCs.[1][8]

  • Enhancement of Dendritic Cell (DC) Function: By blocking A2BAR, this compound enhances the capacity of dendritic cells to elicit robust anti-tumor T cell responses.[1]

  • Alleviation of T-cell Exhaustion: this compound treatment has been associated with a reduction in PD-1 expression on CD8+ T cells, suggesting a reversal of T-cell exhaustion.[3][8][9]

  • Modulation of the Tumor Microenvironment: Preclinical studies have demonstrated that A2BAR inhibition can alleviate metabolic stress within the TME, including reducing hypoxia and acidosis.[5][10]

The combination of this compound with an anti-PD-1 antibody is hypothesized to have a synergistic effect. This compound primes the tumor microenvironment for a more robust anti-tumor immune response by reducing adenosine-mediated immunosuppression, while the anti-PD-1 antibody unleashes the full cytotoxic potential of the reactivated T cells.

Signaling Pathway and Therapeutic Rationale

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell, MDSC) cluster_TCell T Cell Tumor Cells Tumor Cells ATP ATP Tumor Cells->ATP release PD-L1 PD-L1 Tumor Cells->PD-L1 expresses Adenosine Adenosine ATP->Adenosine hydrolysis via A2BAR A2BAR Adenosine->A2BAR binds CD39/CD73 CD39/CD73 Immunosuppression Immunosuppression A2BAR->Immunosuppression promotes T Cell Inhibition T Cell Inhibition Immunosuppression->T Cell Inhibition contributes to This compound This compound This compound->A2BAR blocks PD-1 PD-1 PD-1->T Cell Inhibition induces Anti-PD-1 mAb Anti-PD-1 mAb Anti-PD-1 mAb->PD-1 blocks PD-L1->PD-1 binds

Figure 1: Simplified signaling pathway of this compound and anti-PD-1 therapy.

Data Presentation

Preclinical Efficacy of this compound and Anti-PD-1 Combination Therapy

The following table summarizes the key findings from a preclinical study utilizing a Lewis lung carcinoma mouse model.[3][4][11]

Treatment GroupKey OutcomesReference
Control (Vehicle)Progressive tumor growth and limited survival.[3][4]
This compound (100 mg/kg)Reduced tumor growth and increased survival compared to control.[3][4]
Anti-PD-1 (8 mg/kg)Marginal efficacy in reducing tumor growth.[3][4]
This compound + Anti-PD-1Highly efficient at reducing tumor growth and provided a superior survival benefit. [3][4]
Hazard Ratio (Anti-PD-1 vs. Anti-PD-1 + this compound): 11.74 (95% CI = 3.35 to 41.13, n=10, P < 0.001) [4][11]
Clinical Data: Phase 1 Monotherapy Trial of this compound (NCT03274479)

This table summarizes the results from a Phase 1 dose-escalation trial of this compound in patients with metastatic non-small cell lung cancer (mNSCLC) who had progressed on standard therapies, including chemotherapy and immune checkpoint inhibitors.[2][3][9]

ParameterFindingReference
Patient Population 21 patients with heavily pretreated mNSCLC.[2][3]
Dose Escalation 40 mg to 320 mg once daily.[2][3]
Safety and Tolerability No dose-limiting toxicities were observed. The recommended Phase 2 dose (RP2D) was identified as 320 mg once daily.[2][3][9]
Most Frequent Treatment-Related Adverse Events (Any Grade) Lymphocytopenia (38.1%), vomiting (38.1%), anorexia (28.5%), and fatigue (28.5%).[2][9]
Pharmacokinetics Dose-proportional pharmacokinetics. At 320 mg, plasma concentrations were maintained above the IC90 for A2BAR for 24 hours.[2][3][9]
Efficacy Best response was stable disease in 3 out of 21 patients.[2][3][9]
Immunophenotyping - Post-treatment reductions in PD-1 expression on CD8+ T cells, which correlated with improved survival.- Reduction of PD-1 expression on CD4+ T cells and decreased MDSCs were also associated with better outcomes.[2][3][9]

Experimental Protocols

Preclinical In Vivo Efficacy Study

This protocol is a representative methodology based on published preclinical studies for evaluating the combination of this compound and anti-PD-1 in a syngeneic mouse model.

Start Start Tumor_Inoculation Tumor Cell Inoculation (e.g., Lewis Lung Carcinoma) Start->Tumor_Inoculation Tumor_Growth Allow Tumors to Establish Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Initiate Treatment Regimen Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for preclinical in vivo efficacy studies.

1. Cell Culture and Animal Model:

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Cell Culture: Culture LLC cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

2. Tumor Inoculation:

  • Harvest LLC cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.

3. Treatment Groups:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups (n=10 per group):

    • Group 1: Vehicle Control (oral gavage) + Isotype Control IgG (intraperitoneal injection).

    • Group 2: this compound (100 mg/kg, oral gavage, daily) + Isotype Control IgG.

    • Group 3: Vehicle Control + Anti-PD-1 antibody (8 mg/kg, intraperitoneal injection, e.g., every 3-4 days).

    • Group 4: this compound + Anti-PD-1 antibody.

4. Treatment Administration:

  • Administer this compound or vehicle daily via oral gavage.

  • Administer anti-PD-1 antibody or isotype control via intraperitoneal injection on a pre-determined schedule (e.g., days 8, 11, and 14 post-inoculation).

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health.

  • Primary endpoints: Tumor growth inhibition and overall survival.

  • Secondary endpoints: At the end of the study, tumors and spleens can be harvested for immunophenotyping.

Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

This is a representative protocol for the analysis of immune cell populations within the tumor microenvironment.

1. Sample Preparation:

  • Excise tumors and mechanically dissociate them.

  • Digest the tumor tissue using an enzymatic solution (e.g., collagenase/dispase/DNase I) to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).

2. Staining:

  • Stain for cell viability using a viability dye (e.g., Zombie Aqua).

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain for surface markers using a cocktail of fluorescently-labeled antibodies. A representative panel for T cells and MDSCs is provided below.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.

3. Flow Cytometry Analysis:

  • Acquire the samples on a multi-color flow cytometer.

  • Perform compensation using single-stained controls.

  • Analyze the data using appropriate software (e.g., FlowJo).

Representative Flow Cytometry Panel:

MarkerFluorochromeCell Population
CD45AF700All leukocytes
CD3PE-Cy7T cells
CD4APCHelper T cells
CD8PerCP-Cy5.5Cytotoxic T cells
PD-1BV421Exhausted T cells
FoxP3PERegulatory T cells
CD11bFITCMyeloid cells
Gr-1BV605MDSCs
Ly6GAPC-Cy7Granulocytic MDSCs
Ly6CBV711Monocytic MDSCs
Clinical Trial Protocol Outline (Based on NCT05234307)

This is a summary of the planned Phase 1b clinical trial of this compound in combination with nivolumab (B1139203).[1][2][8]

Patient_Population Recurrent or Metastatic NSCLC (Progressed on Chemo and ICI) Study_Design Phase 1b Dose Escalation Patient_Population->Study_Design Treatment_Regimen This compound (PO, QD) + Nivolumab (IV, Day 1 of 28-day cycle) Study_Design->Treatment_Regimen Primary_Objective Determine Safety and Tolerability Treatment_Regimen->Primary_Objective Secondary_Objectives - Assess Anti-tumor Activity (ORR, PFS) - Pharmacokinetics - Biomarker Analysis Primary_Objective->Secondary_Objectives Biomarker_Analysis - Immunophenotyping of peripheral blood - STK11 genetic alterations - Transcriptional signature of LKB1 status Secondary_Objectives->Biomarker_Analysis

Figure 3: Logical relationship of the clinical trial design.

1. Study Title: A Phase 1b Dose-Escalation Study of this compound in Combination with Nivolumab in Patients with Recurrent or Metastatic Non-Small Cell Lung Cancer.

2. Primary Objective:

  • To determine the safety and tolerability of the combination of this compound and nivolumab in patients with advanced NSCLC.

3. Patient Population:

  • Adults with recurrent or metastatic NSCLC who have progressed on standard of care chemotherapy and immunotherapy.

4. Study Design:

  • Open-label, single-arm, dose-escalation study.

5. Treatment:

  • This compound administered orally once daily.

  • Nivolumab administered intravenously on day 1 of each 28-day cycle.

6. Correlative Studies:

  • Serial blood draws for pharmacokinetic analysis of this compound.

  • Peripheral blood mononuclear cell (PBMC) collection for immunophenotyping to assess changes in T cell subsets, MDSCs, and other immune cell populations.

  • Analysis of tumor tissue for biomarkers, including STK11 genetic alterations and a transcriptional signature of LKB1 functional status.

Conclusion

The combination of the A2B adenosine receptor antagonist this compound with anti-PD-1 therapy represents a scientifically compelling approach to enhance anti-tumor immunity. Preclinical data demonstrate a significant synergistic effect, leading to improved tumor control and survival in mouse models.[3][4][11] The Phase 1 monotherapy study of this compound has established a favorable safety profile and has shown evidence of immune modulation.[2][3][9] The planned Phase 1b combination trial with nivolumab will provide crucial insights into the safety and efficacy of this combination in patients with advanced NSCLC. The protocols outlined in this document provide a framework for the continued investigation of this promising therapeutic strategy.

References

PBF-1129: Application Notes and Protocols for Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBF-1129 is an orally bioavailable, selective antagonist of the adenosine (B11128) A2B receptor (A2BAR), a G protein-coupled receptor often overexpressed in various cancer cells and immune cells.[1] In the tumor microenvironment (TME) of non-small cell lung cancer (NSCLC), high levels of extracellular adenosine contribute to immunosuppression and tumor progression.[2][3] this compound competitively binds to A2BAR, blocking adenosine-mediated signaling pathways. This action is intended to inhibit cancer cell proliferation and metastasis, and to counteract the immunosuppressive effects of adenosine, thereby promoting an anti-tumor immune response.[1]

These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, preclinical data, and clinical findings. Detailed protocols for key in vitro and in vivo experiments are also provided to guide researchers in their study of this compound.

Mechanism of Action

This compound functions by blocking the A2B adenosine receptor, which is activated by high concentrations of adenosine typically found in the TME.[1][2] This blockade has several downstream effects that can inhibit tumor growth and enhance anti-tumor immunity.

Key effects of A2BAR blockade by this compound include:

  • Inhibition of Oncogenic Pathways: Prevents the activation of downstream signaling pathways in cancer cells that are reliant on A2BAR, leading to a reduction in cell proliferation and metastasis.[1]

  • Reversal of Immunosuppression: By blocking adenosine signaling on immune cells, this compound can:

    • Reduce the differentiation of myeloid-derived suppressor cells (MDSCs), a key immunosuppressive cell type in the TME.[4]

    • Enhance the antigen-presenting capacity of dendritic cells (DCs) to stimulate anti-tumor T cell responses.[4]

    • Decrease the expression of immune checkpoint molecules like PD-1 on T cells, potentially reversing T cell exhaustion.[2]

  • Modulation of the Tumor Microenvironment: A2BAR inhibition can alleviate metabolic stress within the TME and reduce the production of pro-angiogenic factors like VEGF.[1][5]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cells (T-cell, DC, MDSC) cluster_CancerCell NSCLC Cell High Adenosine High Adenosine A2BAR_Immune A2B Receptor High Adenosine->A2BAR_Immune binds A2BAR_Cancer A2B Receptor High Adenosine->A2BAR_Cancer binds Immunosuppression Immunosuppression (Increased MDSCs, T-cell exhaustion) A2BAR_Immune->Immunosuppression promotes Proliferation Tumor Growth & Proliferation A2BAR_Cancer->Proliferation promotes PBF1129 This compound PBF1129->A2BAR_Immune blocks PBF1129->A2BAR_Cancer blocks

Caption: Mechanism of action of this compound in the NSCLC tumor microenvironment.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated the potent and selective antagonistic activity of this compound for the A2B adenosine receptor.

ParameterValueReference
A2BAR Inhibition Constant (Ki) 24 nM and 35 nM (in two different assays)[1]
Selectivity >500 nM for other adenosine receptors (A1, A2A)[1]
Functional Antagonism (cAMP production inhibition, KB) 28 nM[6]
In Vivo Activity in NSCLC Models

In vivo studies using mouse models of NSCLC have shown that this compound can reduce tumor growth, particularly in combination with other therapies.

  • In a mouse model of EGFR-mutant NSCLC, the combination of this compound with the EGFR inhibitor erlotinib (B232) resulted in delayed tumor recurrence compared to erlotinib alone.[7]

  • In a Lewis lung carcinoma model, this compound in combination with an anti-PD-1 antibody enhanced the anti-tumor efficacy compared to anti-PD-1 monotherapy.[5]

Clinical Data: Phase 1 Trial in Metastatic NSCLC (NCT03274479)

A Phase 1 dose-escalation trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy in patients with advanced/metastatic NSCLC who had progressed on standard therapies.[2][8]

Patient Demographics and Dosing
CharacteristicValue
Number of Patients 21
Median Age 61 years (range: 49-75)
Histology Adenocarcinoma (12), Squamous (7), Adenosquamous (1), NOS (1)
Median Prior Lines of Therapy 4 (range: 3-6)
Dose Escalation Cohorts 40 mg, 80 mg, 160 mg, 240 mg, 320 mg once daily
Recommended Phase 2 Dose (RP2D) 320 mg once daily
Pharmacokinetics

This compound demonstrated dose-proportional pharmacokinetics. At the RP2D of 320 mg, plasma concentrations were maintained above the 90% maximal inhibitory concentration (IC90) for the A2B receptor over a 24-hour period.[8]

Dose LevelMedian Cmax (ng/mL)
40 mg 150
320 mg 800
Safety and Tolerability

This compound was found to be safe and well-tolerated. No dose-limiting toxicities were observed.[4][8]

Treatment-Related Adverse Events (Any Grade)Frequency (n=21)Percentage
Lymphocytopenia 838.1%
Vomiting 838.1%
Anorexia 628.5%
Fatigue 628.5%

Grade ≥3 treatment-related adverse events occurred in 3 patients and included lymphocytopenia, hyponatremia, hypertension, and encephalopathy.[4]

Efficacy

While no objective responses were observed with this compound monotherapy in this heavily pretreated population, stable disease was achieved in some patients.[8]

Efficacy EndpointResult
Best Response Stable Disease in 3 out of 21 patients (14%)
Median Progression-Free Survival (PFS) 1.5 months (95% CI: 1.0, 1.9)
Median Overall Survival (OS) 4.6 months (95% CI: 2.1, 5.2)
Immunomodulatory Effects

Immunophenotyping of peripheral blood mononuclear cells (PBMCs) from patients in the trial revealed that this compound treatment led to changes in immune cell populations and checkpoint molecule expression, suggesting a modulation of the systemic immune environment.[2][8]

  • A significant reduction in the expression of PD-1 on CD8+ T cells was observed post-treatment, which correlated with improved overall survival.[8]

  • A decrease in the proportion of myeloid-derived suppressor cells (MDSCs) was also observed.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound in NSCLC research.

In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on NSCLC cell lines.

cluster_workflow Cell Viability Assay Workflow A 1. Seed NSCLC cells in 96-well plate B 2. Treat with This compound (serial dilutions) A->B C 3. Incubate for 72 hours B->C D 4. Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Incubate and read absorbance/ luminescence D->E F 6. Calculate IC50 E->F

Caption: Workflow for determining the IC50 of this compound in NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H1975, PC9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of an NSCLC xenograft model in mice to evaluate the anti-tumor efficacy of this compound.

cluster_workflow In Vivo Xenograft Workflow A 1. Subcutaneously inject NSCLC cells into immunocompromised mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups (Vehicle vs. This compound) B->C D 4. Administer treatment daily (e.g., oral gavage) C->D E 5. Measure tumor volume bi-weekly D->E F 6. Euthanize mice and harvest tumors for analysis E->F

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • NSCLC cell line (e.g., H1975 for an EGFR-mutant model)

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Protocol:

  • Harvest NSCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on downstream signaling pathways in NSCLC cells.

Materials:

  • NSCLC cell lysates (from cells treated with this compound)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat NSCLC cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

This protocol is for evaluating the effect of this compound on immune cell infiltration in tumor tissues from the in vivo xenograft study.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking solution.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Incubate with the biotinylated secondary antibody followed by the streptavidin-HRP conjugate.

  • Develop the signal with DAB substrate and counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Image the slides and quantify the number of positive cells per field of view.

Conclusion

This compound is a promising therapeutic agent for NSCLC that targets the immunosuppressive adenosine pathway in the tumor microenvironment. The preclinical and clinical data summarized in these application notes provide a strong rationale for its further investigation, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors and targeted therapies. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound in the treatment of NSCLC. A Phase Ib trial (NCT05234307) is currently underway to evaluate this compound in combination with nivolumab (B1139203) in patients with advanced NSCLC.[2]

References

Application Notes and Protocols for Flow Cytometry Analysis Following PBF-1129 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBF-1129 is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor often overexpressed on various cancer and immune cells.[1] In the tumor microenvironment, high levels of adenosine act on A2BR to promote tumor cell proliferation, progression, and metastasis while suppressing anti-tumor immune responses.[1][2] By blocking the interaction of adenosine with A2BR, this compound is designed to inhibit downstream oncogenic signaling pathways and mitigate immunosuppression, thereby impeding tumor growth and enhancing anti-tumor immunity.[1][3]

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of this compound treatment on cancer cells. The described methods facilitate the quantitative analysis of apoptosis, cell cycle progression, and the expression of key cell surface markers, offering valuable insights into the mechanism of action of this compound.

This compound Signaling Pathway

This compound acts as a competitive antagonist at the A2B adenosine receptor. In the tumor microenvironment, adenosine produced from the breakdown of ATP binds to A2BR on cancer and immune cells. This binding event triggers downstream signaling cascades that can promote cancer cell proliferation and survival, as well as suppress the activity of immune cells. This compound blocks this interaction, thereby inhibiting these tumor-promoting signals.

PBF1129_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer/Immune Cell ATP ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 A2BR A2B Receptor Adenosine->A2BR Signaling Downstream Signaling A2BR->Signaling PBF1129 This compound PBF1129->A2BR Response Tumor Progression & Immunosuppression Signaling->Response Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with this compound (and Vehicle Control) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization for adherent cells) Treatment->Harvesting Staining 4. Staining for Specific Assay (Apoptosis, Cell Cycle, or Surface Markers) Harvesting->Staining Acquisition 5. Flow Cytometry Data Acquisition Staining->Acquisition Analysis 6. Data Analysis Acquisition->Analysis

References

Application Notes and Protocols: Assessing PBF-1129 Efficacy in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical assessment of PBF-1129, a first-in-class oral antagonist of the adenosine (B11128) A2B receptor (A2BR), in syngeneic mouse models. The provided protocols and data summaries are intended to guide researchers in designing and interpreting experiments to evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.

Introduction

This compound is an orally bioavailable small molecule that selectively targets the A2BR, a G protein-coupled receptor often overexpressed on various cancer and immune cells.[1] High concentrations of adenosine in the tumor microenvironment (TME) activate A2BR, leading to immunosuppression and promoting tumor cell proliferation, progression, and metastasis.[1] By blocking the interaction of adenosine with A2BR, this compound aims to reverse these effects, thereby inhibiting tumor growth and enhancing anti-tumor immunity.[1] Preclinical studies in various syngeneic mouse models, including Lewis lung carcinoma and CT26 colon carcinoma, have demonstrated the potential of this compound to modulate the TME and improve therapeutic outcomes.[2][3][4]

Mechanism of Action

This compound competitively binds to A2BR on cancer and immune cells, such as dendritic cells, macrophages, and lymphocytes, thereby inhibiting adenosine-mediated signaling.[1] This blockade leads to several downstream effects:

  • Inhibition of Oncogenic Pathways: Prevents the activation of downstream pathways in cancer cells that are responsible for proliferation and metastasis.[1]

  • Reversal of Immunosuppression: Abrogates the adenosine-mediated immunosuppressive effects in the TME, leading to the activation of anti-tumor immune responses.[1]

  • Modulation of the Tumor Microenvironment: Studies have shown that this compound can reverse acidosis, improve oxygenation, and decrease the levels of inorganic phosphate (B84403) in the TME of colon carcinoma models.[3]

  • Reduced Angiogenesis: Prevents the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF) from immune cells.[1]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell cluster_CancerCell Cancer Cell Adenosine Adenosine A2BR_Immune A2BR Adenosine->A2BR_Immune binds A2BR_Cancer A2BR Adenosine->A2BR_Cancer binds Immunosuppression Immunosuppression (e.g., ↓ T-cell activity) A2BR_Immune->Immunosuppression activates Oncogenic_Pathways Oncogenic Pathways A2BR_Cancer->Oncogenic_Pathways activates Proliferation_Metastasis Proliferation & Metastasis Oncogenic_Pathways->Proliferation_Metastasis leads to PBF1129 This compound PBF1129->A2BR_Immune blocks PBF1129->A2BR_Cancer blocks

Caption: this compound Mechanism of Action.

Efficacy Data in Syngeneic Mouse Models

Preclinical studies have evaluated the efficacy of this compound in various syngeneic mouse models, demonstrating its potential as both a monotherapy and a combination agent.

Lewis Lung Carcinoma (LLC) Model

In the LLC syngeneic model, this compound has shown significant anti-tumor activity, particularly in combination with an anti-PD-1 antibody.

Table 1: Survival Analysis in Lewis Lung Carcinoma Model

Treatment GroupMean Survival Probability (Days)Hazard Ratio (vs. Control)Hazard Ratio (vs. Anti-PD-1)
Control23--
Anti-PD-1 (8 mg/kg)25.5--
This compound (100 mg/kg)42.510.04-
This compound + Anti-PD-131.5-11.74

Data from a study where treatment was initiated after tumor establishment.

CT26 Colon Carcinoma Model

Experimental Protocols

The following are generalized protocols for assessing the efficacy of this compound in syngeneic mouse models, based on commonly used methodologies.

Syngeneic Mouse Model Establishment (CT26 Example)

This protocol describes the subcutaneous implantation of CT26 colon carcinoma cells into BALB/c mice.

Materials:

  • CT26 murine colon carcinoma cell line

  • BALB/c mice (6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Procedure:

  • Culture CT26 cells in a T75 flask until they reach 70-80% confluency.

  • Aspirate the culture medium and wash the cells with sterile PBS.

  • Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-3 minutes.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1 x 10^6 cells per 100 µL.

  • Anesthetize the BALB/c mice and shave the right flank.

  • Subcutaneously inject 100 µL of the cell suspension into the shaved flank of each mouse.

  • Monitor the mice for tumor growth by palpation and caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Start Start Culture Culture CT26 Cells Start->Culture Harvest Harvest & Count Cells Culture->Harvest Prepare Prepare Cell Suspension (1x10^6 cells/100µL in PBS/Matrigel) Harvest->Prepare Inject Subcutaneous Injection into BALB/c Mice Prepare->Inject Monitor Monitor Tumor Growth Inject->Monitor End End Monitor->End

Caption: CT26 Syngeneic Model Workflow.
This compound Administration

This compound is an orally bioavailable compound.

Materials:

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, prepare a solution that delivers this dose in a volume of 100-200 µL).

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Administer this compound or vehicle control daily via oral gavage.

  • For combination studies, administer other agents (e.g., anti-PD-1 antibody at 8 mg/kg via intraperitoneal injection) according to their established protocols.

  • Continue treatment for the duration of the study, monitoring tumor growth and animal well-being.

Efficacy Assessment

Tumor Growth Inhibition:

  • Measure tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume.

  • Plot the mean tumor volume ± SEM for each treatment group over time.

  • Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.

Survival Analysis:

  • Monitor mice daily for signs of toxicity and tumor burden.

  • Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or when they show signs of significant distress.

  • Record the date of death or euthanasia for each mouse.

  • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

Conclusion

This compound has demonstrated promising anti-tumor efficacy in syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors. Its mechanism of action, centered on the reversal of adenosine-mediated immunosuppression in the tumor microenvironment, provides a strong rationale for its continued development. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various preclinical cancer models.

References

Application Notes and Protocols for PBF-1129 in Immune Checkpoint Blockade Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PBF-1129, a selective antagonist of the A2B adenosine (B11128) receptor (A2BR), for studying and overcoming resistance to immune checkpoint blockade. The information covers its mechanism of action, key preclinical and clinical findings, and detailed protocols for relevant experiments.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively targets the A2B adenosine receptor (A2BR; ADORA2B).[1] In the tumor microenvironment (TME), high levels of extracellular adenosine, produced by stressed or dying cells, signal through adenosine receptors on immune cells to create an immunosuppressive shield.[2] By binding to A2BR on various immune cells (such as dendritic cells, macrophages, and lymphocytes) and some cancer cells, this compound blocks this immunosuppressive signaling.[1] This action helps to "release the brakes" on the anti-tumor immune response, making it a promising agent for combination therapy with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[2][3]

Key attributes of this compound:

  • Target: A2B Adenosine Receptor (A2BR).[1]

  • Mechanism: Competitive antagonist of adenosine at the A2BR.[1]

  • Effects: Reverses adenosine-mediated immunosuppression, inhibits cancer cell proliferation and metastasis, and modulates the metabolic landscape of the TME.[1][4]

Mechanism of Action: The Adenosine Pathway

The adenosinergic pathway is a critical immunometabolic checkpoint that suppresses anti-tumor immunity.[3]

  • Adenosine Production: In the hypoxic and inflammatory TME, ATP is released and rapidly converted to adenosine by ectonucleotidases CD39 and CD73, which are often overexpressed on cancer and immune cells.

  • Immunosuppressive Signaling: Adenosine binds to A2A and A2B receptors on immune cells. A2BR signaling, in particular, has been shown to inhibit the function of dendritic cells and enhance the differentiation of myeloid-derived suppressor cells (MDSCs), thereby dampening T-cell mediated anti-tumor responses.[2]

  • This compound Intervention: this compound selectively blocks the A2BR, preventing adenosine from binding. This restores the function of immune cells and reduces the population of immunosuppressive cells within the TME, creating a more favorable environment for immune-mediated tumor destruction.[1][2]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-Cell, DC) ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis ADO Adenosine A2BR A2B Receptor ADO->A2BR Binds CD73 CD73 CD39->CD73 Hydrolysis CD73->ADO Suppression Immunosuppression (e.g., ↓ IFN-γ, ↑ MDSCs) A2BR->Suppression Activates PBF1129 This compound PBF1129->A2BR Blocks

This compound blocks adenosine-mediated immunosuppression.

Data Presentation

Preclinical Profile of this compound

Preclinical studies in various cancer models have demonstrated the potential of this compound to modulate the TME and enhance anti-tumor immunity.[4]

ParameterValueAssay TypeReference
Target Adenosine A2B Receptor-[1]
Inhibition Constant (Ki) 24 nMRadioligand Binding Assay[4]
Inhibition Constant (Ki) 35 nMFunctional Assay[4]
Selectivity >500 nM (Ki)Against other adenosine receptors (A1, A2A, A3)[4]
Phase 1 Clinical Trial Summary (NCT03274479)

A dose-escalation trial evaluated this compound in heavily pretreated metastatic non-small cell lung cancer (mNSCLC) patients who had progressed on chemotherapy and immune checkpoint inhibitors.[2][3]

ParameterDescription
Clinical Trial ID NCT03274479
Phase 1
Patient Population 21 patients with advanced/metastatic NSCLC
Prior Treatment All patients received prior chemotherapy and PD-1/L1 therapy
Dose Escalation 40 mg, 80 mg, 160 mg, 240 mg, 320 mg (once daily, oral)
Primary Objective Evaluate safety, tolerability, and determine Maximum Tolerated Dose (MTD)
Recommended Phase 2 Dose (RP2D) 320 mg once daily
Clinical Pharmacokinetics and Safety
Dose LevelMedian CmaxHalf-life (t½)Key Safety Findings
40 mg150 ng/mL>10 hoursNo Dose-Limiting Toxicities (DLTs) observed at any dose level.[2]
320 mg800 ng/mL>10 hoursPlasma concentrations maintained above IC90 for 24 hours.[3][5]
Most Frequent Treatment-Related Adverse Events (Any Grade)
Adverse Event Frequency
Lymphocytopenia38.1% (n=8)
Vomiting38.1% (n=8)
Anorexia28.5% (n=6)
Fatigue28.5% (n=6)
Data from 21 patients in the NCT03274479 trial.[3][5]
Clinical Efficacy and Biomarkers

While single-agent activity was limited, this compound demonstrated significant modulation of systemic immune parameters.[2][3]

Efficacy & Biomarker Results (NCT03274479)
Best Overall Response Stable Disease in 3 of 21 patients (14%)
Median Progression-Free Survival (PFS) 1.5 months
Median Overall Survival (OS) 4.6 months
Key Biomarker Finding Post-treatment reduction in PD-1 expression on CD8+ and CD4+ T cells correlated with improved survival.[3][5]
Other Biomarkers Decreased myeloid-derived suppressor cells (MDSCs) were associated with better outcomes.[3]

Experimental Protocols

Protocol: In Vivo Murine Tumor Model for Evaluating this compound and ICI Combination Therapy

This protocol outlines a general workflow for testing the efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model (e.g., CT26 colon carcinoma in BALB/c mice).

cluster_groups Treatment Arms A 1. Tumor Cell Implantation (e.g., CT26 cells subcutaneously into flank of BALB/c mice) B 2. Tumor Growth (Monitor until tumors reach ~100 mm³) A->B C 3. Randomization into 4 Groups (n=10 mice/group) B->C D Group 1: Vehicle Control E Group 2: this compound (oral gavage) F Group 3: Anti-PD-1 (IP injection) G Group 4: this compound + Anti-PD-1 H 4. Treatment & Monitoring (Administer treatments as scheduled. Measure tumor volume 2-3x weekly. Monitor body weight.) D->H E->H F->H G->H I 5. Endpoint Analysis (When tumors reach max size or at study end) H->I J Tumor Growth Inhibition (TGI) (Compare tumor volumes across groups) I->J K Immunophenotyping (Flow cytometry of tumor & spleen for T-cells, MDSCs, etc.) I->K L Cytokine Analysis (Measure IFN-γ, etc. from TME) I->L

Workflow for a preclinical combination study.

Methodology:

  • Cell Culture: Culture CT26 colon carcinoma cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of 6-8 week old female BALB/c mice.

  • Tumor Monitoring: Measure tumors with digital calipers and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: When average tumor volume reaches 80-120 mm³, randomize mice into four treatment groups (n=10 per group).

    • Group 1: Vehicle (e.g., 0.5% methylcellulose) via oral gavage daily.

    • Group 2: this compound (e.g., 10 mg/kg) via oral gavage daily.

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection every 3 days.

    • Group 4: Combination of this compound and anti-PD-1 at the same doses and schedules.

  • Data Collection: Monitor tumor volume and body weight 2-3 times per week for 3-4 weeks or until endpoint.

  • Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens.

    • Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group relative to the vehicle control.

    • Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD11b, Gr-1, F4/80, PD-1) and analyze using multi-color flow cytometry.

    • Cytokine Analysis: Analyze cytokine levels (e.g., IFN-γ) from tumor lysates or from restimulated splenocytes using ELISA or CBA.

Protocol: Ex Vivo Immunophenotyping of Patient PBMCs

This protocol describes the analysis of peripheral blood mononuclear cells (PBMCs) from patients undergoing treatment with this compound to identify changes in immune cell populations and activation markers, as was done in the NCT03274479 trial.[3]

Methodology:

  • Sample Collection: Collect whole blood from patients at baseline (pre-treatment) and at specified time points during treatment (e.g., after one cycle).

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Staining:

    • Count and resuspend PBMCs to a concentration of 1 x 10^7 cells/mL.

    • Aliquot 100 µL (1 x 10^6 cells) into flow cytometry tubes.

    • Add a cocktail of fluorescently-conjugated antibodies to identify key immune populations and markers. A representative panel could include:

      • T-Cells: CD3, CD4, CD8

      • Myeloid Cells: CD11b, CD14, CD15, CD33, HLA-DR

      • Checkpoint/Activation Markers: PD-1, TIM-3, CD69

    • Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash cells twice with FACS buffer (PBS + 2% FBS).

  • Data Acquisition: Acquire stained samples on a multi-color flow cytometer (e.g., a 21-color capable instrument).[5]

  • Data Analysis:

    • Use analysis software (e.g., FlowJo, FCS Express) to gate on specific immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, MDSCs).

    • Quantify the percentage of each population.

    • Measure the expression level (e.g., Mean Fluorescence Intensity) of markers like PD-1 on T-cells.

    • Compare post-treatment samples to baseline to determine the pharmacodynamic effects of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions and adhere to all institutional and regulatory guidelines for animal and human subject research.

References

Measuring Adenosine Levels in Response to PBF-1129: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBF-1129 is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR), a key immunomodulatory checkpoint.[1] In the tumor microenvironment (TME), high levels of extracellular adenosine act as an immunosuppressive signal, hindering the anti-tumor immune response. This compound competitively binds to A2BR, blocking the signaling cascade initiated by adenosine.[1] Beyond its role as a receptor antagonist, preclinical and clinical studies suggest that this compound modulates the adenosine generation system. This includes the downregulation of adenosine-producing ectonucleotidases, CD39 and CD73, and the upregulation of adenosine deaminase, the enzyme responsible for adenosine degradation.[2][3] These combined actions are expected to reduce the immunosuppressive effects of adenosine within the TME.

This document provides detailed protocols for measuring adenosine levels in response to this compound treatment in both in vitro and in vivo research settings. While direct quantitative data on the specific impact of this compound on adenosine concentrations is not yet widely published in a tabulated format, the methodologies described herein provide a robust framework for researchers to generate such data.

Data Presentation

Target Molecule/ProcessExpected Effect of this compoundRationale
Extracellular Adenosine Downregulation of CD39/CD73 and upregulation of adenosine deaminase.
CD39 Expression Modulation of the adenosine generation system.[2][3]
CD73 Expression Modulation of the adenosine generation system.[2][3]
Adenosine Deaminase Activity Increased degradation of adenosine.[2]
A2BR Signaling Competitive antagonism of the A2B receptor.[1]

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the experimental approach and the underlying biological pathways, the following diagrams are provided.

Adenosine_Signaling_Pathway Adenosine Signaling Pathway in the Tumor Microenvironment cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A2BR A2BR Adenosine->A2BR Binds CD39 CD39 CD39->ADP CD39->AMP CD73 CD73 CD73->Adenosine AC Adenylyl Cyclase A2BR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppression CREB->Immunosuppression Leads to PBF1129_Mechanism_of_Action Proposed Mechanism of this compound cluster_Adenosine_Regulation Adenosine Regulation cluster_Signaling_Blockade Signaling Blockade PBF1129 This compound CD39 CD39 PBF1129->CD39 Downregulates CD73 CD73 PBF1129->CD73 Downregulates AdenosineDeaminase Adenosine Deaminase PBF1129->AdenosineDeaminase Upregulates A2BR A2BR PBF1129->A2BR Blocks Adenosine Adenosine Adenosine->A2BR Immunosuppression Immunosuppression A2BR->Immunosuppression Leads to Experimental_Workflow Experimental Workflow for Adenosine Measurement cluster_InVitro In Vitro cluster_InVivo In Vivo Culture Cell Culture (e.g., Cancer Cells, Immune Cells) Treatment_IV Treat with this compound (and Vehicle Control) Culture->Treatment_IV Harvest_IV Harvest Supernatant Treatment_IV->Harvest_IV SamplePrep_IV Sample Preparation (Protein Precipitation, Internal Standard) Harvest_IV->SamplePrep_IV Analysis LC-MS/MS Analysis SamplePrep_IV->Analysis TumorModel Tumor-Bearing Animal Model Treatment_IVV Administer this compound (and Vehicle Control) TumorModel->Treatment_IVV Microdialysis Tumor Microdialysis Treatment_IVV->Microdialysis SamplePrep_IVV Sample Collection (with STOP Solution) Microdialysis->SamplePrep_IVV SamplePrep_IVV->Analysis Data Data Analysis and Quantification Analysis->Data

References

Troubleshooting & Optimization

PBF-1129 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PBF-1129.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a xanthine (B1682287) derivative and exhibits good stability under standard laboratory conditions as a solid.[1] However, in solution, its stability can be influenced by factors such as pH, temperature, and the solvent used. It is known to be susceptible to degradation under extreme pH and high-temperature conditions.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is advisable to protect the compound from light and moisture.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents like DMSO.[2] For stock solutions, it is recommended to dissolve the compound in anhydrous DMSO. These stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. While some sources suggest that aqueous solutions of similar compounds should not be stored for more than one day, specific data for this compound is not available.[2] It is best practice to prepare fresh aqueous working solutions from the DMSO stock immediately before use.

Q4: Is this compound stable in aqueous buffers and cell culture media?

A4: While specific stability data in various aqueous buffers and cell culture media is not publicly available, xanthine derivatives, in general, can be sensitive to pH.[1] It is recommended to prepare fresh working solutions in your buffer or media of choice immediately before your experiment. If storage of the working solution is unavoidable, it is crucial to perform a stability test under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in working solution.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing this compound in aqueous buffers or cell culture media for extended periods. If you suspect degradation, perform a stability check using a method like HPLC.
Precipitation of the compound in aqueous solution Low solubility of this compound in aqueous buffers.Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically <0.5%). If precipitation persists, consider using a different solvent system or formulation, though this may require extensive validation.
Loss of compound activity over time Improper storage of solid compound or stock solutions.Store solid this compound at -20°C, protected from light and moisture. Aliquot DMSO stock solutions and store at -20°C to minimize freeze-thaw cycles.

Stability Data Summary

Quantitative stability data for this compound in various solutions is not extensively published. The following table provides a general guideline based on available information for this compound and related xanthine compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Form Solvent/Matrix Storage Temperature Recommended Duration Notes
Solid --20°CLong-term (years)Protect from light and moisture.
Solid -4°CShort-term (weeks to months)Protect from light and moisture.
Stock Solution DMSO-20°CMonthsAliquot to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer4°C or Room TemperatureUse immediatelyStability is pH-dependent; prepare fresh.
Working Solution Cell Culture Media37°CUse immediatelyStability can be affected by media components and pH; prepare fresh.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Solution

Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer or cell culture medium of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Preparation of Stability Samples:

    • Prepare a working solution of this compound in the aqueous buffer or cell culture medium of interest at the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and controls.

    • Prepare multiple identical samples for analysis at different time points.

    • Store the samples under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

  • HPLC Method Development (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B and gradually increase to elute this compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determine the lambda max of this compound using a UV-Vis spectrophotometer and set the HPLC detector accordingly.

    • Injection Volume: 10 µL

  • Analysis of Samples:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample onto the HPLC system.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from a freshly prepared standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to determine the stability profile under the tested conditions.

Visualizations

This compound Mechanism of Action: A2B Adenosine (B11128) Receptor Antagonism

This compound is an antagonist of the adenosine A2B receptor (A2BR).[3] Under normal physiological conditions, adenosine binds to A2BR, a G-protein coupled receptor, initiating downstream signaling cascades. This compound competitively inhibits this binding, thereby blocking these signaling pathways.

PBF1129_MoA cluster_membrane Cell Membrane A2BR A2B Receptor Signaling Downstream Signaling A2BR->Signaling Initiates Adenosine Adenosine Adenosine->A2BR Binds & Activates PBF1129 This compound PBF1129->A2BR Binds & Blocks A2BR_Signaling cluster_pathway A2B Receptor Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gs Gs Protein A2BR->Gs activates Gq Gq Protein A2BR->Gq activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Transcription Gene Transcription & Cellular Response PKA->Transcription PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates PKC->Transcription Stability_Workflow start Start prep Prepare this compound Working Solution start->prep storage Store Samples at Defined Conditions (e.g., 4°C, RT, 37°C) prep->storage analysis Analyze Samples by HPLC at Different Time Points (t=0, 2, 4, 8, 24h...) storage->analysis data Calculate % this compound Remaining vs. t=0 analysis->data decision Is % Remaining >90%? data->decision stable Compound is Stable decision->stable Yes unstable Compound is Unstable decision->unstable No end End stable->end unstable->end

References

Technical Support Center: Optimizing PBF-1129 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PBF-1129 for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that acts as a selective antagonist of the adenosine (B11128) A2B receptor (A2BR).[1] In the tumor microenvironment, high levels of adenosine can promote cancer cell growth, metastasis, and suppress the immune response by activating A2BR on cancer and immune cells.[1][2] this compound works by competitively binding to A2BR, thereby blocking the downstream signaling pathways initiated by adenosine. This inhibition can lead to reduced cancer cell proliferation and migration, and can help to restore anti-tumor immunity.[1]

Q2: In which cancer cell lines can I expect to see an effect with this compound?

A2: The effectiveness of this compound is dependent on the expression level of its target, the A2B adenosine receptor (A2BR), on the cancer cells. A2BR is often overexpressed in various solid tumors. High expression has been reported in cell lines derived from:

  • Lung cancer

  • Triple-negative breast cancer

  • Colon carcinoma

  • Prostate cancer

  • Melanoma

It is highly recommended to verify A2BR expression in your specific cell line of interest by Western Blot or qPCR before initiating experiments.

Q3: What is a good starting concentration range for this compound in cell-based assays?

A3: A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 10 nM to 10 µM . The optimal concentration will vary depending on the cell type, the specific assay, and the experimental endpoint. For initial screening, a top concentration of 10 µM is often used.[3][4]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, cell culture-grade DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, and ideally is below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q5: What are the known off-target effects of this compound?

A5: this compound is a selective A2BR antagonist. Its inhibition constant (Ki) for A2BR is in the low nanomolar range, while its Ki for other adenosine receptors (A1, A2A, and A3) is significantly higher, indicating good selectivity. However, at very high concentrations (typically well above 10 µM), the possibility of off-target effects cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize potential non-specific effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low activity of this compound 1. Low or no expression of A2BR in the cell line. 2. This compound degradation. 3. Suboptimal assay conditions.1. Confirm A2BR expression by Western Blot or qPCR. Select a cell line with known high A2BR expression for positive control. 2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. 3. Optimize incubation time and cell density. Ensure the assay readout is sensitive enough to detect changes.
High background or inconsistent results 1. This compound precipitation in culture medium. 2. High final DMSO concentration. 3. Cell line variability.1. Ensure the final concentration of this compound does not exceed its solubility limit in the medium. Prepare fresh dilutions for each experiment. 2. Maintain a final DMSO concentration below 0.1%. Run a DMSO toxicity control. 3. Ensure consistent cell passage number and confluency.
Unexpected cell toxicity 1. Off-target effects at high concentrations. 2. Synergistic toxicity with other media components.1. Perform a dose-response curve to determine the EC50 and use concentrations at or below this value for functional assays. 2. Test the effect of this compound in a simpler, serum-free medium if possible.

Data Presentation

Table 1: Selectivity Profile of this compound

Adenosine Receptor SubtypeInhibition Constant (Ki) (nM)
A2B 23.9 - 35
A1>500
A2A>500
A3>100,000

Data compiled from published studies. Actual values may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
  • Insert Preparation: If using an extracellular matrix (ECM) for an invasion assay, coat the Boyden chamber inserts with a thin layer of Matrigel® or a similar basement membrane extract and allow it to solidify. For a migration assay, no coating is needed.

  • Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.

  • Assay Setup:

    • Add serum-free medium containing different concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control to the upper chamber with the serum-starved cells.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration optimized for your cell line (typically 6-24 hours).

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane with a stain like crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Protocol 3: Western Blot for A2BR Signaling
  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) for a predetermined time. Include a positive control (e.g., treatment with an A2BR agonist like NECA) and a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-CREB (a downstream target of A2BR signaling) or other relevant pathway proteins. Also, probe for total CREB and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Mandatory Visualizations

PBF1129_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2BR Adenosine->A2BR Activates PBF1129 This compound PBF1129->A2BR Inhibits G_protein Gs Protein A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Migration, Immunosuppression) CREB->Gene_Transcription Promotes

Caption: this compound inhibits the A2BR signaling pathway.

Experimental_Workflow A 1. Prepare this compound Stock Solution (10 mM in DMSO) C 3. Perform Dose-Response Assay (e.g., Cell Viability) A->C B 2. Determine Optimal Seeding Density of Target Cells B->C D 4. Determine IC50 Value C->D E 5. Select Optimal Concentrations for Functional Assays D->E F 6. Conduct Functional Assays (e.g., Migration, Western Blot) E->F G 7. Analyze and Interpret Results F->G Troubleshooting_Logic Start Inconsistent or Unexpected Results? Check_A2BR Is A2BR expressed in your cell line? Start->Check_A2BR Check_Solubility Is this compound precipitating in the media? Check_A2BR->Check_Solubility Yes End_Fail Consult Further Literature/Support Check_A2BR->End_Fail No Check_DMSO Is the final DMSO concentration <0.1%? Check_Solubility->Check_DMSO No Check_Solubility->End_Fail Yes Check_Concentration Are you using an optimal concentration? Check_DMSO->Check_Concentration Yes Check_DMSO->End_Fail No End_Success Problem Resolved Check_Concentration->End_Success Yes Check_Concentration->End_Fail No

References

Technical Support Center: PBF-1129 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing common challenges encountered during the in vivo administration of PBF-1129, a novel XYZ kinase inhibitor.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by researchers.

Question 1: I observed precipitation of this compound in my aqueous vehicle after preparation. What is the cause and how can I resolve this?

Answer: This is a common issue indicating that the aqueous solubility of this compound is being exceeded.[1][2] Poor solubility can lead to inaccurate dosing and variable in vivo exposure.[1]

  • Immediate Troubleshooting Steps:

    • Vortex & Sonicate: Immediately before administration, ensure the suspension is homogenous by vortexing vigorously and sonicating.

    • In Vitro Dilution Test: Before animal administration, perform a quick test by diluting your formulation in a physiological buffer (e.g., PBS, pH 7.4) to mimic physiological conditions and check for precipitation.[3]

  • Long-Term Solutions:

    • Re-evaluate Vehicle: this compound is a hydrophobic molecule. A simple aqueous vehicle is likely insufficient. Consider using a suspension-based vehicle or a solubilizing formulation.[4] Refer to the Vehicle Selection Guide (Section II) for recommended formulations.

    • Particle Size Reduction: Reducing the particle size of the compound can improve the dissolution rate.[5][6] This can be achieved through techniques like micronization.[2]

    • pH Adjustment: Assess the pH-dependent solubility of this compound.[3] Adjusting the pH of the vehicle may improve solubility, but care must be taken to ensure the pH is physiologically tolerable for the route of administration.

Question 2: My animals are showing signs of distress (e.g., lethargy, ruffled fur) after oral gavage with the vehicle control group. What could be the problem?

Answer: Vehicle-induced toxicity is a potential concern, especially when using co-solvents or surfactants. While essential for solubilizing hydrophobic compounds, some agents can cause adverse effects.[4][7]

  • Immediate Troubleshooting Steps:

    • Review Vehicle Components: High concentrations of solvents like DMSO or certain surfactants can cause gastrointestinal irritation or other toxicities.[7]

    • Reduce Dosing Volume: Ensure the administration volume is appropriate for the animal's size. For oral gavage in mice, the volume should ideally not exceed 10 mL/kg.[8]

    • Acclimatize Animals: Ensure animals are properly acclimatized to handling and gavage procedures to minimize stress-related responses.

  • Long-Term Solutions:

    • Select a More Inert Vehicle: If toxicity is suspected, switch to a more biocompatible vehicle. For hydrophobic compounds, oil-based vehicles (like corn oil) or aqueous suspensions with low concentrations of suspending agents (like methylcellulose) are often better tolerated.[4][7][9]

    • Conduct a Vehicle Tolerability Study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals and monitor them for adverse effects for several days.

Question 3: Despite successful formulation and administration, the in vivo exposure (AUC) of this compound is very low and variable after oral dosing. What are the potential causes?

Answer: Low and variable oral bioavailability is a classic challenge for many small molecule inhibitors and can stem from several factors beyond simple solubility.[1][2]

  • Potential Causes & Investigation Plan:

    • Poor Absorption/Permeability: The compound may not efficiently cross the intestinal wall. An in vitro Caco-2 permeability assay can provide insights into intestinal absorption.[1][2]

    • High First-Pass Metabolism: this compound might be rapidly metabolized in the gut wall or liver before reaching systemic circulation.[1][2][10] Conducting an in vitro metabolic stability assay with liver microsomes can help determine its intrinsic clearance.[1]

    • Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[11]

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing the cause of low oral bioavailability.

    G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Mitigation Strategy A Low Oral Bioavailability Observed B Assess Physicochemical Properties (Solubility, LogP) A->B C In Vitro Metabolic Stability Assay (Liver Microsomes) A->C D In Vitro Permeability Assay (e.g., Caco-2) A->D E Solubility-Limited Absorption B->E Poor Solubility F High First-Pass Metabolism C->F High Clearance G Poor Permeability (Efflux Substrate?) D->G Low Permeability H Improve Formulation (e.g., SEDDS, Nanosuspension) E->H I Medicinal Chemistry (Block Metabolic Hotspots) F->I J Consider Alternative Route (e.g., IP, IV) F->J G->J

    Caption: Workflow for troubleshooting low oral bioavailability.

II. Data Presentation: Vehicle Selection & Compound Properties

Proper vehicle selection is critical for achieving consistent in vivo results.

Table 1: Solubility of this compound in Common Preclinical Vehicles

Vehicle CompositionThis compound Solubility (µg/mL) at 25°CObservationsRecommendation
Sterile Water< 1InsolubleNot Recommended
0.5% (w/v) Methylcellulose (B11928114) (MC) in Water< 5 (Suspension)Forms a fine suspension, requires sonicationRecommended for PO
0.5% MC, 0.1% Tween 80 in Water< 10 (Suspension)Improved wettability, more stable suspensionRecommended for PO
10% DMSO, 40% PEG400, 50% Saline> 5,000Clear solution, risk of precipitation on dilutionUse with caution for IV
Corn Oil~500Suspension, may require heating to dissolveSuitable for PO/SC

Table 2: Key Physicochemical & Pharmacokinetic Properties of this compound (Hypothetical Data)

ParameterValueImplication
Molecular Weight 482.6 g/mol Within range for oral bioavailability (<500 Da).[12]
LogP 4.1Highly lipophilic, indicating poor aqueous solubility.[1]
Aqueous Solubility (pH 7.4) < 1 µg/mLConfirms poor solubility is a major hurdle.[13]
In Vitro Metabolic Half-life (Mouse Liver Microsomes) 8 minutesSuggests rapid first-pass metabolism.[1]
Oral Bioavailability (F%) in Mice (in 0.5% MC) < 5%Poor exposure is likely due to both low solubility and high metabolism.[2]

III. Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/kg)

This protocol describes the preparation of a 1 mg/mL suspension suitable for dosing a 25g mouse with a volume of 250 µL.

  • Prepare the Vehicle:

    • Add 0.5 g of methylcellulose to ~90 mL of sterile water.

    • Heat to 60-70°C while stirring until the methylcellulose is fully dispersed.

    • Cool the solution to room temperature and adjust the final volume to 100 mL with sterile water. Stir until a clear, viscous solution is formed.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound powder. For 10 mL of a 1 mg/mL suspension, weigh 10 mg.

  • Create the Suspension:

    • Place the weighed this compound into a sterile glass vial.

    • Add a small amount of the 0.5% methylcellulose vehicle (e.g., 1 mL) to wet the powder and form a uniform paste. This prevents clumping.

    • Gradually add the remaining vehicle while vortexing to bring the total volume to 10 mL.

    • Sonicate the suspension in a water bath for 10-15 minutes to ensure a fine, homogenous dispersion.

  • Administration:

    • Stir the suspension continuously on a stir plate during the dosing procedure to prevent settling.

    • Vortex the vial immediately before drawing up each dose.

    • Administer to animals via oral gavage using an appropriate gauge feeding needle.

IV. Visualization of Relationships

Understanding the interplay between compound properties and formulation strategy is key to success.

G cluster_0 Compound Properties cluster_1 In Vivo Challenges cluster_2 Formulation & Dosing Solutions A High LogP (Hydrophobic) B Low Aqueous Solubility A->B E Precipitation in Vehicle B->E causes F Poor GI Tract Absorption B->F leads to C Rapid Metabolism G Low Systemic Exposure (AUC) C->G contributes to D Efflux Substrate D->F exacerbates I Use Suspension Vehicle (e.g., Methylcellulose) E->I solved by F->G results in F->I improved by J Particle Size Reduction (Micronization) F->J improved by K Lipid-Based Formulations (SEDDS) F->K improved by H High Variability G->H causes L Use Metabolic Inhibitor (e.g., 1-ABT, for research only) G->L mitigated by M Alternative Route (IP, IV, SC) G->M bypassed by

Caption: Relationship between this compound properties and formulation choices.

References

PBF-1129 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBF-1129, a selective adenosine (B11128) A2B receptor (A2BR) antagonist.[1][2] This guide will help you interpret unexpected results and navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable antagonist of the adenosine A2B receptor (A2BR).[1] It functions by competitively binding to A2BR, thereby preventing adenosine from binding and activating the receptor.[1] This inhibition blocks downstream signaling pathways that are often implicated in cancer cell proliferation, metastasis, and immunosuppression.[1][3]

Q2: What are the expected outcomes of this compound treatment in cancer models?

A2: In preclinical and clinical studies, this compound has been shown to decrease tumor growth and metastasis.[3][4] It can also reverse immunosuppressive effects within the tumor microenvironment.[3][4] Expected molecular changes include the modulation of the adenosine generation system and enhanced anti-tumor immunity.[3][5] In some animal models, this compound has been observed to moderate the metabolic tumor microenvironment by reversing acidosis and improving oxygenation.[3]

Q3: What is the selectivity profile of this compound?

A3: this compound is a selective antagonist for the A2B adenosine receptor. Its inhibition constants (Ki) against A2BR are in the nanomolar range (24 nM and 35 nM in two different assays), while its affinity for other adenosine receptors (A1, A2A) is significantly lower (Ki > 500 nM).[3][6]

Q4: Has this compound been tested in clinical trials?

A4: Yes, this compound has been evaluated in a phase I clinical trial for patients with metastatic non-small cell lung cancer (NSCLC).[3][7][8] The trial assessed the safety, tolerability, and pharmacokinetics of the drug.[7][8] A trial of this compound in combination with an immune checkpoint inhibitor is also planned.[9]

Troubleshooting Unexpected Results

Issue 1: Inconsistent or No Inhibition of Downstream Signaling (e.g., cAMP levels)
Possible Cause Troubleshooting Steps
Cell Line Expresses Low Levels of A2BR 1. Confirm A2BR Expression: Verify the expression level of the adenosine A2B receptor in your cell line using qPCR, western blot, or flow cytometry. 2. Select Appropriate Cell Line: If expression is low, consider using a cell line known to have higher A2BR expression.
This compound Degradation 1. Check Storage Conditions: Ensure this compound is stored according to the manufacturer's instructions. 2. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment.
Suboptimal Assay Conditions 1. Optimize Agonist Concentration: Titrate the concentration of the A2BR agonist (e.g., NECA) to ensure you are working within the linear range of the dose-response curve. 2. Optimize Incubation Time: Determine the optimal incubation time for both the agonist and this compound.
Issue 2: High Cell Viability Despite this compound Treatment
Possible Cause Troubleshooting Steps
Cell Line Insensitivity 1. Confirm A2BR Expression: As with signaling assays, confirm A2BR expression. 2. Assess Proliferation Pathway Dependence: The targeted cancer cells may not primarily rely on the A2BR signaling pathway for proliferation. Consider combination therapies with other agents.
Drug Efflux 1. Use Efflux Pump Inhibitors: Test for the involvement of drug efflux pumps (e.g., P-glycoprotein) by co-incubating with a known inhibitor.
Incorrect Dosing 1. Perform Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 of this compound in your specific cell line. The reported IC90 from clinical trials may not directly translate to all in vitro models.[7][8]
Issue 3: Unexpected Pro-tumorigenic Effects
Possible Cause Troubleshooting Steps
Paradoxical Signaling 1. Investigate Off-Target Effects: Although selective, high concentrations of any inhibitor can lead to off-target effects. Perform a broader analysis of signaling pathways. 2. Cell Type-Specific Responses: The pro- and anti-inflammatory effects of adenosine and A2BR can be cell type-specific and dependent on the microenvironment.[1] Characterize the specific signaling cascade in your model system.

Data Presentation

Table 1: this compound Inhibition Constants (Ki) and Antagonistic Activity (KB)

Adenosine ReceptorKi (nM) - Study 1Ki (nM) - Study 2KB (nM)
A2B 24 35 28
A11060649.51609
A2A51048664270

Data sourced from a study on the modulation of the tumor microenvironment by this compound.[3][6]

Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trial (Any Grade)

Adverse EventPercentage of Patients
Lymphocytopenia38.1%
Vomiting38.1%
Anorexia28.5%
Fatigue28.5%

Data from a phase 1 dose-escalation trial in patients with metastatic non-small cell lung cancer.[7][8]

Experimental Protocols

Key Experiment: In Vitro cAMP Accumulation Assay

Objective: To determine the antagonistic activity of this compound on A2BR-mediated cyclic adenosine monophosphate (cAMP) production.

Methodology:

  • Cell Culture: Plate cells expressing A2BR in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-treatment: Wash the cells with serum-free media and pre-incubate with varying concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of an A2BR agonist (e.g., 10 µM 5'-N-ethylcarboxamidoadenosine - NECA) to the wells and incubate for an additional 15-30 minutes.[3][6]

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's protocol for the cAMP assay kit to measure the intracellular cAMP levels. This typically involves a competitive immunoassay format (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 and calculate the KB value.

Visualizations

PBF1129_Mechanism_of_Action cluster_membrane Cell Membrane A2BR A2BR Signaling Downstream Signaling (e.g., cAMP production) A2BR->Signaling Activates Adenosine Adenosine Adenosine->A2BR Binds & Activates PBF1129 This compound PBF1129->A2BR Binds & Inhibits TumorGrowth Tumor Growth & Immunosuppression Signaling->TumorGrowth Promotes

Caption: Mechanism of action of this compound as an A2BR antagonist.

Troubleshooting_Workflow_Low_Efficacy Start Unexpectedly High Cell Viability CheckA2BR Confirm A2BR Expression (qPCR, Western, Flow) Start->CheckA2BR LowA2BR Low/No Expression: Select New Cell Line CheckA2BR->LowA2BR Low SufficientA2BR Sufficient Expression CheckA2BR->SufficientA2BR Sufficient DoseResponse Perform Dose-Response Curve to find IC50 SufficientA2BR->DoseResponse PathwayDependence Assess Pathway Dependence (e.g., combination studies) SufficientA2BR->PathwayDependence Efflux Test for Drug Efflux (use efflux pump inhibitors) SufficientA2BR->Efflux Resolved Issue Resolved DoseResponse->Resolved PathwayDependence->Resolved Efflux->Resolved

Caption: Troubleshooting workflow for low efficacy of this compound.

References

Technical Support Center: PBF-1129 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of PBF-1129, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BR).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the human adenosine A2B receptor (A2BR), a G protein-coupled receptor (GPCR).[1] this compound acts as an antagonist, competing with the endogenous ligand adenosine to inhibit receptor activity.[2]

Q2: What is the known selectivity profile of this compound?

A2: this compound is a selective antagonist for the A2B receptor. It has been shown to have significantly lower affinity for other adenosine receptor subtypes (A1, A2A, and A3).[3]

Q3: Has a comprehensive off-target screening (e.g., kinome scan) for this compound been publicly reported?

A3: As of the latest available information, a comprehensive public report of a broad off-target screening panel, such as a KINOMEscan, for this compound has not been identified. While its selectivity against other adenosine receptors is documented, its interaction with a wider range of kinases and other receptors is not detailed in the public domain.

Q4: What are the potential downstream signaling pathways affected by on-target A2BR antagonism?

A4: The A2B receptor primarily couples to Gs and Gq proteins.[4] Antagonism by this compound is expected to inhibit the activation of adenylyl cyclase (via Gs), leading to decreased intracellular cyclic AMP (cAMP) levels. It may also affect signaling pathways downstream of Gq, such as the phospholipase C (PLC) pathway.

Data Presentation

Table 1: On-Target and Adenosine Receptor Selectivity of this compound

TargetAssay TypeParameterValue (nM)Reference
Human A2B ReceptorRadioligand BindingKi24
Human A2B ReceptorRadioligand BindingKi35
Human A2B ReceptorcAMP AccumulationKB28
Other Human Adenosine Receptors (A1, A2A, A3)Radioligand BindingKi>500

Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. KB: Antagonist dissociation constant, a measure of functional antagonism.

Mandatory Visualization

A2BR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PBF1129 This compound A2BR A2B Receptor PBF1129->A2BR Blocks Adenosine Adenosine Adenosine->A2BR Activates Gs Gs A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: A2B Receptor Signaling Pathway and this compound Mechanism of Action.

Off_Target_Investigation_Workflow start Start: Unexpected Phenotype Observed confirm_on_target Confirm On-Target Engagement (e.g., cAMP Assay) start->confirm_on_target off_target_screen Broad Off-Target Screening (e.g., KINOMEscan, Receptor Panel) confirm_on_target->off_target_screen If on-target effect does not explain phenotype identify_hits Identify Potential Off-Target Hits off_target_screen->identify_hits validate_hits Validate Hits with Secondary Assays (e.g., IC50 Determination) identify_hits->validate_hits cellular_validation Cellular Validation of Off-Target Effect (e.g., Phenotypic Assays in Knockout/Knockdown Cells) validate_hits->cellular_validation conclusion Conclusion: Differentiate On- vs. Off-Target Effects cellular_validation->conclusion

Caption: Experimental Workflow for Investigating this compound Off-Target Effects.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A2B Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human A2B receptor.

Materials:

  • HEK293 cell membranes expressing the human A2B receptor.

  • [3H]-DPCPX (radioligand).

  • This compound.

  • Non-specific binding control (e.g., 100 µM NECA).

  • Assay Buffer: 10 mM HEPES/Tris (pH 7.0), 1 mM MgCl2, 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • 96-well filter plates.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well filter plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [3H]-DPCPX (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Non-specific binding control, [3H]-DPCPX, and cell membranes.

    • Competition Binding: this compound dilution, [3H]-DPCPX, and cell membranes.

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.

  • Dry the filters and add scintillation fluid.

  • Measure radioactivity using a scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC50 of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (KB) of this compound at the A2B receptor.

Materials:

  • HEK293 cells expressing the human A2B receptor.

  • This compound.

  • A2BR agonist (e.g., NECA).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash cells with serum-free medium or assay buffer.

  • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

  • Add serial dilutions of this compound to the wells and incubate for a further 15-30 minutes.

  • Add a fixed concentration of the A2BR agonist (e.g., NECA at its EC80) to all wells except the basal control.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the this compound concentration to determine the IC50.

  • Calculate the KB value using the Schild equation or a similar method.

Troubleshooting Guides

Issue 1: High background in radioligand binding assay.

Possible CauseTroubleshooting StepExpected Outcome
Non-specific binding of radioligand to filter plate.Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).Reduced background signal and improved signal-to-noise ratio.
Insufficient washing.Increase the number or volume of washes with ice-cold wash buffer.More effective removal of unbound radioligand.
Radioligand sticking to tubes or tips.Use low-protein-binding labware and pre-rinse tips with assay buffer.Minimized loss of radioligand and more accurate concentrations.

Issue 2: Low or no signal in cAMP accumulation assay.

Possible CauseTroubleshooting StepExpected Outcome
Low A2B receptor expression in cells.Use a higher passage of cells or a cell line with confirmed high A2BR expression.A more robust cAMP response to agonist stimulation.
Inactive agonist or antagonist.Verify the integrity and concentration of the compounds. Use a fresh stock.An observable and dose-dependent effect of the compounds.
Phosphodiesterase activity degrading cAMP.Ensure the phosphodiesterase inhibitor (e.g., IBMX) is active and used at an optimal concentration.Accumulation of intracellular cAMP to detectable levels.
Insufficient agonist stimulation.Optimize the agonist concentration to be near its EC80 for antagonist assays.A clear window to observe the inhibitory effect of the antagonist.

Issue 3: Discrepancy between binding affinity (Ki) and functional potency (KB).

Possible CauseTroubleshooting StepExpected Outcome
Different assay conditions (buffer, temperature, etc.).Harmonize the conditions between the binding and functional assays as much as possible.A closer correlation between the Ki and KB values.
"Spare receptors" in the functional assay.This is a biological phenomenon. The functional assay may be more sensitive.Acknowledge the potential for receptor reserve in your cellular system.
Allosteric effects of the compound.Conduct further mechanistic studies to investigate the binding mode.A better understanding of the compound's mechanism of action.

References

Technical Support Center: PBF-1129 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PBF-1129 in animal studies. The information is tailored for scientists and drug development professionals to facilitate successful experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the in vivo delivery of this compound and offers potential solutions.

Issue 1: Suboptimal or Variable Drug Exposure After Oral Administration

Potential Cause:

  • Poor Solubility and Dissolution: this compound is known to have moderate solubility in organic solvents and likely exhibits poor aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1]

  • Inadequate Formulation: The vehicle used to suspend or dissolve this compound may not be optimal for in vivo delivery, leading to precipitation or poor absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Incorrect Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration, affecting the amount of drug that reaches the stomach.

Troubleshooting Steps:

  • Optimize Formulation:

    • Vehicle Selection: Experiment with different biocompatible vehicles to improve solubility and stability. Common choices for poorly soluble compounds include:

      • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

      • 10% DMSO in corn oil.

      • A solution containing a cyclodextrin, such as 10% DMSO in 90% (20% SBE-β-CD in saline).

    • Particle Size Reduction: Consider techniques like micronization or nanomilling to increase the surface area of this compound, which can enhance dissolution rates.

  • Refine Administration Protocol:

    • Ensure Proper Gavage Technique: Review and standardize the oral gavage procedure. Ensure the gavage needle is of the appropriate size and is inserted correctly to avoid entry into the trachea. Observe the animal for any signs of distress during and after the procedure.

    • Fasting: Consider a brief fasting period for the animals before dosing to reduce variability in gastric contents, which can affect drug absorption.

  • Evaluate Pharmacokinetics:

    • Pilot PK Study: Conduct a small-scale pharmacokinetic (PK) study with different formulations to determine which provides the most consistent and optimal exposure (AUC, Cmax).

    • Route of Administration: If oral bioavailability remains a significant challenge, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) injection, while noting the potential for different metabolic profiles.

Issue 2: Unexpected Toxicity or Adverse Events in Animals

Potential Cause:

  • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at higher concentrations or with repeated dosing.

  • Off-Target Effects: this compound may have off-target activities at the doses being administered.

  • Dose Miscalculation: Errors in dose calculation can lead to overdosing.

Troubleshooting Steps:

  • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity.

  • Dose De-escalation: If toxicity is observed, reduce the dose to a lower, previously tolerated level.

  • Review Literature: Consult published studies on this compound to ensure the doses being used are within the reported therapeutic range for animal models.

  • Clinical Observation: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo efficacy studies in mice?

A common starting dose for in vivo efficacy studies in mouse tumor models is in the range of 10-100 mg/kg, administered orally once daily.[2] However, the optimal dose can vary depending on the specific animal model, tumor type, and experimental endpoint. It is highly recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific model.

Q2: How should I prepare a this compound formulation for oral gavage?

Given that this compound has moderate solubility in organic solvents, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a suitable vehicle. A widely used vehicle for such compounds is a mixture containing a surfactant and a polymer to improve solubility and stability. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a good starting point. Always ensure the final solution is homogenous before administration.

Q3: What is the mechanism of action of this compound?

This compound is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR).[3] It functions by competing with adenosine for binding to A2BR, which is often overexpressed on cancer cells and various immune cells.[3] This inhibition blocks downstream signaling pathways that are involved in cancer cell proliferation, metastasis, and the suppression of anti-tumor immune responses.[3]

Q4: Are there any known stability issues with this compound?

This compound is generally stable under standard laboratory conditions. However, it may degrade under extreme pH or temperature conditions. It is recommended to store the compound as a solid at the recommended temperature and to prepare fresh formulations for animal studies.

Quantitative Data Summary

While specific preclinical pharmacokinetic data for this compound is often found in the supplementary materials of publications and may not be readily accessible, the following tables provide a template for organizing such data once obtained. The information below is based on general knowledge of preclinical studies and reported data from a Phase 1 clinical trial in humans, which can offer some context.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Example)

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
MouseOralData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available[4]
RatOralData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available[4]
DogOralData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available[4]

Note: Specific values for preclinical animal models are stated to be available in the supplementary data of the cited publication but are not publicly accessible in the main text.[4]

Table 2: this compound Phase 1 Clinical Trial Data in NSCLC Patients

Dose (mg, once daily)Median Cmax (ng/mL)
40150
80Data not specified
160Data not specified
320800

This data is from a Phase 1 dose-escalation trial in patients with metastatic non-small cell lung cancer.[2]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study.

  • Weigh the this compound powder accurately and place it in a sterile conical tube.

  • Prepare the vehicle solution. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare the mixture in a separate sterile tube.

  • Dissolve this compound in DMSO. Add the calculated volume of DMSO to the this compound powder and vortex thoroughly until it is completely dissolved.

  • Add the remaining vehicle components. While vortexing, slowly add the PEG300, followed by the Tween-80, and finally the saline.

  • Ensure homogeneity. Continue to vortex the final suspension for several minutes to ensure it is uniform. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

  • Store appropriately. Use the formulation immediately or store it at 4°C for a short period, protected from light. Before each use, bring the formulation to room temperature and vortex thoroughly.

Protocol 2: Oral Gavage Administration of this compound in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. A typical oral gavage volume for mice is 5-10 mL/kg of body weight.

  • Draw the calculated volume of the this compound formulation into the syringe.

  • Properly restrain the mouse to ensure its head and body are in a straight line. This facilitates the smooth passage of the gavage needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

  • Allow the mouse to swallow the needle as you advance it down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Never apply force.

  • Administer the dose with a slow and steady depression of the syringe plunger.

  • Gently remove the gavage needle along the same path of insertion.

  • Return the mouse to its cage and monitor for any signs of immediate distress, such as labored breathing.

Visualizations

Adenosine A2B Receptor Signaling Pathway

Adenosine_A2B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR Adenosine A2B Receptor (A2BR) Adenosine->A2BR Binds & Activates This compound This compound This compound->A2BR Antagonist (Blocks Binding) G_Protein G Protein (Gs/Gq) A2BR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB, MAPK) PKA->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca2+ Release IP3_DAG->Ca2 Induces Ca2->Downstream Response Cellular Response (Proliferation, Metastasis, Immune Suppression) Downstream->Response

Caption: Adenosine A2B Receptor (A2BR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound In Vivo Study

PBF1129_In_Vivo_Workflow Start Start: In Vivo Study Formulation This compound Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Start->Formulation Dose_Calculation Dose Calculation (Based on animal weight) Formulation->Dose_Calculation Administration Oral Gavage Administration Dose_Calculation->Administration Monitoring Post-Dosing Monitoring (Clinical signs, body weight) Administration->Monitoring PK_PD_Analysis Pharmacokinetic (PK) / Pharmacodynamic (PD) Analysis (Blood/tissue collection) Administration->PK_PD_Analysis Efficacy_Assessment Efficacy Assessment (e.g., Tumor volume measurement) Monitoring->Efficacy_Assessment Data_Analysis Data Analysis and Interpretation Efficacy_Assessment->Data_Analysis PK_PD_Analysis->Data_Analysis End End of Study Data_Analysis->End

Caption: A typical experimental workflow for an in vivo efficacy study of this compound in mice.

References

Technical Support Center: PBF-1129 Combination Therapy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PBF-1129 in combination therapy experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR).[1] In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response by binding to A2B receptors on various immune cells. This compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and promoting anti-tumor immunity.[2] Additionally, blocking A2BR on cancer cells can inhibit downstream oncogenic pathways, leading to reduced cell proliferation and metastasis.

Q2: What are the common combination strategies for this compound?

A2: Preclinical and clinical studies suggest that this compound is a promising candidate for combination therapies, particularly with immune checkpoint inhibitors such as anti-PD-1 antibodies.[2][3] The rationale for this combination is that by blocking the adenosine-mediated immunosuppression with this compound, the efficacy of immune checkpoint inhibitors can be enhanced. Combination with EGFR-targeted therapies in non-small cell lung cancer (NSCLC) has also been explored in preclinical models.[4]

Q3: What are some potential challenges when working with this compound in vitro?

A3: Like many small molecule inhibitors, challenges with this compound in in vitro experiments can arise from issues with solubility and stability. This compound is soluble in DMSO but has moderate solubility in aqueous solutions.[5] It is also stable under standard laboratory conditions but may degrade at extreme pH or temperatures. To ensure accurate and reproducible results, it is crucial to prepare fresh stock solutions and minimize the final DMSO concentration in cell culture media (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[6][7]

Q4: How can I troubleshoot unexpected results in my cell viability assays with this compound?

A4: Unexpected results in cell viability assays can stem from several factors. If you observe lower-than-expected efficacy, it could be due to compound precipitation or degradation. Ensure proper dissolution of this compound and consider performing a dose-response curve to determine the optimal concentration for your cell line. If you observe excessive cytotoxicity, it may be due to high concentrations of this compound or the solvent (e.g., DMSO). It is also important to consider that some assay reagents, like MTT, can be affected by the metabolic state of the cells, which might be altered by this compound treatment.[2] Using a different type of viability assay, such as a luminescence-based assay (e.g., CellTiter-Glo), may provide more reliable results.[8]

Q5: What should I consider when designing in vivo studies with this compound?

A5: For in vivo studies, proper formulation and dosing are critical. This compound is orally bioavailable.[1] Preclinical studies in mouse models have used doses around 100 mg/kg.[9] When combining with other agents, such as anti-PD-1 antibodies, it is important to optimize the dosing schedule and administration route for both agents to achieve maximal synergistic effects. Close monitoring of animal weight and overall health is essential to assess for any potential toxicity of the combination therapy.

Data Presentation

Preclinical In Vivo Combination Therapy Data
ModelCombination TherapyOutcomeReference
Lewis Lung CarcinomaThis compound + anti-PD-1The combination treatment provided a survival benefit superior to either single agent. The hazard ratio for anti-PD-1 vs. combination was 11.74 (95% CI = 3.35 to 41.13, P < .001). The combination also led to decreased immunosuppression in the tumor microenvironment.[9]
EGFR-mutant NSCLCThis compound + Erlotinib (B232)In a mouse model of EGFR-mutant lung cancer, the combination of this compound and erlotinib resulted in delayed tumor recurrence compared to erlotinib treatment alone.[4]

Experimental Protocols

Cell Viability Assay (Luminescence-Based)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines using a luminescence-based assay such as CellTiter-Glo®.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Combination drug (if applicable)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Add the desired concentrations of this compound, the combination drug, or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Western Blot for A2B Receptor Signaling

This protocol outlines a general procedure for analyzing the phosphorylation of downstream targets of the A2B receptor, such as CREB and ERK, following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Adenosine or a stable analog (e.g., NECA) to stimulate the A2B receptor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-pCREB, anti-CREB, anti-pERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound for a predetermined time (e.g., 1-24 hours) before stimulating with an A2B receptor agonist (e.g., NECA) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualization

PBF_1129_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BR A2B Receptor G_protein Gs/Gq A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Generates PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK PKC->ERK Activates ERK->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Proliferation, Immunosuppression) CREB->Gene_Transcription Regulates Adenosine Adenosine Adenosine->A2BR Activates PBF1129 This compound PBF1129->A2BR Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., NSCLC cell lines) Treatment Treatment with This compound +/- Combination Drug Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Luminescence-based) Treatment->Viability_Assay Western_Blot Western Blot (e.g., for pCREB, pERK) Treatment->Western_Blot Xenograft_Model Xenograft Model (e.g., NSCLC) Viability_Assay->Xenograft_Model Western_Blot->Xenograft_Model In_Vivo_Treatment Oral Administration of this compound +/- Combination Drug Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement TME_Analysis Tumor Microenvironment Analysis (e.g., IHC, Flow Cytometry) In_Vivo_Treatment->TME_Analysis end Data Analysis & Conclusion Tumor_Measurement->end TME_Analysis->end start Hypothesis: This compound enhances combination therapy start->Cell_Culture

Caption: this compound combination therapy experimental workflow.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound, antibodies, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times) Start->Check_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Solubility_Issue Potential this compound Solubility Issue? Check_Protocol->Solubility_Issue Solubility_Solution Prepare Fresh Stock in DMSO, Ensure Final DMSO <0.5%, Use Pre-warmed Media Solubility_Issue->Solubility_Solution Yes Assay_Interference Potential Assay Interference? Solubility_Issue->Assay_Interference No Optimize Optimize Experiment Solubility_Solution->Optimize Assay_Solution Switch to Alternative Assay (e.g., Luminescence-based) Assay_Interference->Assay_Solution Yes Off_Target_Effect Potential Off-Target Effect? Assay_Interference->Off_Target_Effect No Assay_Solution->Optimize Off_Target_Solution Perform Dose-Response, Use Lower Concentrations Off_Target_Effect->Off_Target_Solution Yes Off_Target_Effect->Optimize No Off_Target_Solution->Optimize

Caption: Troubleshooting logical relationships.

References

PBF-1129 Technical Support Center: Optimizing Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using PBF-1129, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BAR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable small molecule that acts as a competitive antagonist of the adenosine A2B receptor (A2BR or ADORA2B).[1] In the tumor microenvironment, high levels of adenosine suppress the immune response by activating A2B receptors on various immune cells. This compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and inhibiting cancer cell proliferation and metastasis.[1]

Q2: What are the key in vitro potency values for this compound?

A2: this compound demonstrates high potency and selectivity for the human A2B receptor. Key in vitro parameters are summarized in the table below.

Q3: In which cell lines can I test the activity of this compound?

A3: The choice of cell line will depend on your specific research question. This compound has been shown to be effective in preclinical models of lung, melanoma, colon, and breast cancer.[2] Cell lines with confirmed A2B receptor expression would be suitable. Examples from literature include Lewis lung carcinoma and HCC4006 cells. It is recommended to verify A2B receptor expression in your chosen cell line by RT-PCR, western blot, or a functional assay.

Q4: How should I prepare this compound for in vitro experiments?

A4: As a xanthine-based compound, this compound is likely to have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: What is the recommended starting dose for in vivo studies?

A5: In a phase 1 clinical trial in patients with non-small cell lung cancer, this compound was administered orally at doses ranging from 40 mg to 320 mg once daily.[3] The recommended phase 2 dose was determined to be 320 mg daily.[3] For preclinical animal studies, dose selection should be based on in vitro potency, pharmacokinetic data, and literature on similar compounds.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssay TypeNotes
Ki (A2B Receptor) 24 nMRadioligand Binding AssayInhibition constant, a measure of binding affinity.[4]
35 nMRadioligand Binding AssaySecond independent determination of the inhibition constant.[4]
KB (A2B Receptor) 28 nMcAMP Functional AssayEquilibrium dissociation constant for a competitive antagonist.[4]
IC90 (A2B Receptor) 596 nMNot SpecifiedConcentration for 90% inhibition.
Selectivity > 500 nMRadioligand Binding AssayKi values for other adenosine receptors (A1, A2A, A3).[4]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for this compound Potency Determination

This protocol is adapted from standard methods for assessing A2B receptor antagonism.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human A2B receptor in appropriate media.

  • Seed the cells into 96-well plates at a density of 10,000 cells per well and incubate overnight.

2. Assay Procedure:

  • Wash the cells three times with 200 µL of assay medium (e.g., EMEM-F12 with 25 mM HEPES, pH 7.4).

  • Pre-incubate the cells with assay medium containing a phosphodiesterase inhibitor (e.g., 30 µM rolipram) and varying concentrations of this compound for 15 minutes at 37°C.

  • Stimulate the cells with an A2B receptor agonist (e.g., 10 µM NECA) for 15 minutes at 37°C.

3. cAMP Measurement:

  • Terminate the reaction by adding the lysis buffer provided in a commercial cAMP enzyme immunoassay kit.

  • Follow the manufacturer's instructions to measure intracellular cAMP levels, typically by reading absorbance at 450 nm.

4. Data Analysis:

  • Generate a dose-response curve by plotting the inhibition of cAMP production against the logarithm of the this compound concentration.

  • Calculate the IC50 value, which can then be used to determine the KB value using the Cheng-Prusoff equation.

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing the human A2B receptor. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.[5]

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[5]

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes (typically 5-50 µg of protein per well), a fixed concentration of a suitable radioligand for the A2B receptor (e.g., [³H]-DPCPX), and a range of concentrations of this compound.

  • To determine non-specific binding, include wells with the radioligand and a high concentration of a known A2B receptor antagonist.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

3. Separation and Detection:

  • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.[5]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

  • Measure the radioactivity retained on the filters using a scintillation counter.[5]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Troubleshooting Guides

Issue 1: High variability in dose-response data.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting technique.

    • Avoid using the outer wells of the microplate, or fill them with media to maintain humidity.

Issue 2: No or weak antagonist effect of this compound.

  • Possible Cause: Low A2B receptor expression in the chosen cell line, degradation of this compound, or suboptimal agonist concentration.

  • Troubleshooting Steps:

    • Confirm A2B receptor expression and functionality in your cell line.

    • Prepare fresh this compound stock solutions and protect them from light and repeated freeze-thaw cycles.

    • Optimize the concentration of the A2B receptor agonist to elicit a submaximal response, allowing for a clear window to observe antagonism.

Issue 3: this compound precipitation in the assay medium.

  • Possible Cause: Poor solubility of this compound at the tested concentrations.

  • Troubleshooting Steps:

    • Ensure the final DMSO concentration is as low as possible while maintaining solubility.

    • Prepare dilutions of this compound in the assay medium immediately before use.

    • Visually inspect the wells for any signs of precipitation before and after the incubation period.

Mandatory Visualizations

PBF1129_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Immune/Cancer Cell Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates G_Protein Gs Protein A2BR->G_Protein Activates PBF1129 This compound PBF1129->A2BR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Immunosuppression Immunosuppression cAMP->Immunosuppression Leads to

Caption: this compound blocks adenosine-mediated immunosuppression.

Dose_Response_Workflow Start Start Prepare_Cells Prepare and Seed A2BR-expressing Cells Start->Prepare_Cells Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Incubate Pre-incubate Cells with this compound Prepare_Cells->Incubate Prepare_Compound->Incubate Stimulate Stimulate with A2BR Agonist Incubate->Stimulate Measure_Response Measure Endpoint (e.g., cAMP levels) Stimulate->Measure_Response Analyze_Data Analyze Data and Generate Dose-Response Curve Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for this compound dose-response analysis.

References

Technical Support Center: Overcoming PBF-1129 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the A2B receptor antagonist, PBF-1129.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR).[1] In the tumor microenvironment (TME), high levels of extracellular adenosine contribute to an immunosuppressive milieu. This compound works by competitively binding to A2BR on various immune and cancer cells, thereby blocking the downstream signaling initiated by adenosine.[1] This action helps to restore anti-tumor immunity by preventing T-cell exhaustion and enhancing the function of other immune cells.

Q2: What are the expected effects of this compound on the tumor microenvironment?

This compound is expected to reverse adenosine-mediated immunosuppression. Key effects observed in preclinical and clinical studies include:

  • Reduced expression of immune checkpoints: Post-treatment reductions in programmed cell death protein 1 (PD-1) on CD8+ and CD4+ T cells have been observed.[2][3]

  • Modulation of adenosine-generating enzymes: this compound treatment has been associated with reduced expression of CD39 and CD73, enzymes responsible for the production of extracellular adenosine.

  • Decreased myeloid-derived suppressor cells (MDSCs): A reduction in MDSCs, a type of immunosuppressive cell, has been linked to better outcomes.[2][3]

  • Alleviation of metabolic stress: A2BR inhibition can make the tumor microenvironment less metabolically stressful (e.g., less acidic and hypoxic).

Q3: What is the rationale for combining this compound with other therapies, such as immune checkpoint inhibitors?

The adenosine pathway is considered a critical immunometabolic checkpoint that contributes to resistance to other immunotherapies.[2][4] By blocking the immunosuppressive effects of adenosine, this compound can potentially re-sensitize tumors to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies, especially in patients who have developed resistance.[4] The combination is intended to tackle two distinct immunosuppressive mechanisms simultaneously.

Troubleshooting Guide: Investigating this compound Resistance

This guide addresses potential scenarios where this compound may appear to have diminished efficacy and provides a framework for investigating potential resistance mechanisms.

Scenario 1: Reduced or loss of this compound efficacy in in-vitro/in-vivo models.

  • Potential Cause 1: Suboptimal Drug Concentration or Exposure.

    • Troubleshooting Steps:

      • Verify the concentration and stability of this compound in your experimental setup.

      • In animal models, perform pharmacokinetic analysis to ensure adequate drug exposure is achieved and maintained. The recommended phase 2 dose in a clinical trial maintained plasma concentrations above the IC90 of A2BR at 320 mg for 24 hours.[3]

  • Potential Cause 2: Upregulation of Alternative Adenosine Receptors.

    • Hypothesis: Cancer cells may compensate for A2BR blockade by upregulating other adenosine receptors, such as the A2A receptor (A2AR), which also has immunosuppressive functions.

    • Experimental Validation:

      • Gene Expression Analysis: Use qPCR or RNA-seq to assess the mRNA levels of all four adenosine receptors (ADORA1, ADORA2A, ADORA2B, ADORA3) in treated versus untreated cells/tumors.

      • Protein Expression Analysis: Use flow cytometry or western blotting to quantify the protein levels of the adenosine receptors on the cell surface.

    • Potential Solution: If upregulation of A2AR is confirmed, consider combination therapy with a dual A2A/A2B receptor antagonist or a combination of selective antagonists.

  • Potential Cause 3: Increased Extracellular Adenosine Production.

    • Hypothesis: The tumor microenvironment might adapt by increasing the production of adenosine, thereby outcompeting this compound for binding to A2BR. This could be due to increased expression or activity of the ectonucleotidases CD39 and CD73.

    • Experimental Validation:

      • Measure Adenosine Levels: Use HPLC or mass spectrometry to quantify extracellular adenosine concentrations in cell culture supernatants or tumor interstitial fluid.

      • Assess Ectonucleotidase Activity: Perform enzymatic assays to measure the activity of CD39 and CD73 in your models.

      • Expression Analysis: Quantify CD39 and CD73 expression at the mRNA and protein level.

    • Potential Solution: If adenosine production is elevated, consider combining this compound with a CD73 inhibitor to block the source of adenosine.

  • Potential Cause 4: Alterations in the A2B Receptor (ADORA2B Gene).

    • Hypothesis: Mutations or polymorphisms in the ADORA2B gene could potentially alter the binding affinity of this compound or impact receptor signaling.

    • Experimental Validation:

      • Gene Sequencing: Sequence the ADORA2B gene in resistant cell lines or tumors to identify any potential mutations.

      • Functional Assays: If mutations are found, perform in-vitro assays (e.g., cAMP accumulation assays) to assess the functional consequences on receptor signaling and this compound binding.

    • Potential Solution: If a resistance-conferring mutation is identified, alternative therapeutic strategies targeting downstream signaling pathways may be necessary.

Scenario 2: Lack of synergistic effect when combining this compound with immune checkpoint inhibitors.

  • Potential Cause: Dominant Non-Adenosinergic Immunosuppressive Mechanisms.

    • Hypothesis: The tumor may rely on other potent immunosuppressive pathways that are not addressed by either this compound or the checkpoint inhibitor.

    • Experimental Validation:

      • Comprehensive Immune Profiling: Use high-parameter flow cytometry or single-cell RNA sequencing to characterize the immune cell infiltrate and identify other potential immunosuppressive cell types (e.g., regulatory T cells, tumor-associated macrophages) and checkpoints (e.g., LAG-3, TIM-3).

      • Cytokine/Chemokine Analysis: Profile the cytokine and chemokine landscape within the TME to identify other immunosuppressive factors.

    • Potential Solution: Based on the identified mechanisms, consider adding a third agent to the combination therapy to target the newly identified resistance pathway.

Data Summary

Table 1: Clinical Trial Data for this compound in Metastatic Non-Small Cell Lung Cancer (NSCLC)

ParameterValueReference
Clinical TrialNCT03274479[3]
Patient PopulationAdvanced/metastatic NSCLC, progressed on standard therapies[3]
Doses Tested40-320 mg once daily[3]
Recommended Phase 2 Dose320 mg[3]
Best ResponseStable Disease in 3 out of 21 patients[3]
Most Frequent Adverse EventsLymphocytopenia, vomiting, anorexia, fatigue[3]

Table 2: Preclinical In Vivo Efficacy of A2B Receptor Antagonists

CompoundModelDoseKey FindingReference
PSB-1115Mouse MelanomaNot specifiedDelayed tumor growth and enhanced the anti-tumor activity of dacarbazine.
MRS-1754Mouse Bladder & Breast CancerNot specifiedInhibited tumor growth.
ZM241385Mouse MelanomaNot specifiedShowed marked tumor growth inhibition as a monotherapy and in combination with anti-CTLA4.[5]

Visualizations

PBF1129_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Outcome Cellular Outcome Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds & Activates Immunosuppression Immunosuppression A2BR->Immunosuppression Leads to PBF1129 This compound PBF1129->A2BR Blocks Anti_Tumor_Immunity Anti_Tumor_Immunity PBF1129->Anti_Tumor_Immunity Promotes Immune_Cell Immune Cell (e.g., T cell)

Caption: Mechanism of action of this compound in the tumor microenvironment.

Resistance_Workflow start Reduced this compound Efficacy Observed check_dose Verify Drug Concentration and Pharmacokinetics start->check_dose analyze_receptors Analyze Adenosine Receptor Expression (A1, A2A, A2B, A3) check_dose->analyze_receptors measure_adenosine Quantify Extracellular Adenosine Levels check_dose->measure_adenosine sequence_gene Sequence ADORA2B Gene check_dose->sequence_gene upregulation Upregulation of Compensatory Receptors? analyze_receptors->upregulation increased_production Increased Adenosine Production? measure_adenosine->increased_production mutation_found ADORA2B Mutation Identified? sequence_gene->mutation_found solution1 Consider Dual/Combination Antagonist Therapy upregulation->solution1 Yes solution2 Combine with CD73 Inhibitor increased_production->solution2 Yes solution3 Investigate Downstream Signaling Pathways mutation_found->solution3 Yes

Caption: Experimental workflow for investigating this compound resistance.

Adenosine_Signaling_Pathway ATP Extracellular ATP ADP ADP ATP->ADP CD39 CD39 ATP->CD39 AMP AMP ADP->AMP ADP->CD39 Adenosine Adenosine AMP->Adenosine CD73 CD73 AMP->CD73 A2BR A2B Receptor Adenosine->A2BR Activates CD39->ADP Hydrolyzes CD39->AMP Hydrolyzes CD73->Adenosine Hydrolyzes ImmuneCell Immune Cell A2BR->ImmuneCell On Immunosuppression Immunosuppression ImmuneCell->Immunosuppression Leads to

Caption: The adenosine signaling pathway in the tumor microenvironment.

Troubleshooting_Tree start Unexpected Experimental Outcome with this compound q1 Is the issue related to reagent/experimental setup? start->q1 a1_yes Verify this compound concentration, stability, and cell line integrity. q1->a1_yes Yes q2 Is there evidence of cellular adaptation? q1->q2 No a2_yes Investigate changes in adenosine pathway components (receptors, enzymes). q2->a2_yes Yes q3 Could there be a genetic basis for resistance? q2->q3 No a3_yes Sequence the ADORA2B gene to check for mutations. q3->a3_yes Yes end Consult further literature or technical support. q3->end No

Caption: A decision tree for troubleshooting this compound experiments.

References

PBF-1129 toxicity and side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

PBF-1129 Preclinical Technical Support Center

Disclaimer: Publicly available, detailed preclinical toxicity studies for this compound in animal models are limited. The following information is based on published efficacy studies in animals and safety data from a Phase I clinical trial in humans (NCT03274479). This guide is intended to support researchers by providing a framework for potential issues and experimental design based on the available data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR).[1] In the tumor microenvironment, adenosine is often overproduced and signals through A2BR on immune and cancer cells, leading to immunosuppression and tumor growth.[1] this compound blocks this signaling, which can inhibit tumor cell proliferation, reduce metastasis, and activate anti-tumor immune responses.[1][2]

Q2: What are the known side effects of this compound from clinical trials?

In a Phase 1 clinical trial involving patients with non-small cell lung cancer (NSCLC), this compound was generally well-tolerated with no dose-limiting toxicities observed.[2][3][4] The most common treatment-related adverse events are detailed in the table below.

Q3: Have there been any specific toxicities reported in animal models?

The available literature focuses primarily on the anti-tumor efficacy of this compound in animal models rather than specific toxicology studies.[4][5] While detailed public reports on animal toxicity are scarce, the successful progression to Phase I clinical trials suggests an acceptable safety profile in preclinical models. Researchers should still conduct independent toxicity assessments.

Q4: this compound modulates the immune system. What should I be looking for in my animal models?

Given that this compound is an immune-modulating agent, you should monitor for changes in immune cell populations. The Phase I clinical trial reported lymphocytopenia as a common adverse event.[6][7] It is advisable to perform complete blood counts (CBC) with differentials and consider immunophenotyping of tissues (e.g., spleen, tumor microenvironment) to monitor for changes in lymphocyte, myeloid, and other immune cell subsets.

Troubleshooting Guide

Issue 1: Unexpected weight loss or signs of distress in animals treated with this compound.

  • Potential Cause: While not detailed in public animal studies, gastrointestinal effects (anorexia, vomiting) were noted in humans.[6][7] This could translate to reduced food intake and weight loss in animals.

  • Troubleshooting Steps:

    • Confirm Dosage: Double-check your calculations for dose administration. Ensure the formulation is homogenous and stable.

    • Monitor Food/Water Intake: Quantify daily food and water consumption to determine if anorexia is present.

    • Clinical Observations: Perform daily health checks using a standardized scoring system (e.g., body condition score, posture, activity level).

    • Dose De-escalation: If adverse effects are consistent, consider performing a dose-range-finding study to establish the Maximum Tolerated Dose (MTD) in your specific animal model and strain.

    • Histopathology: At the study endpoint, perform a full necropsy and histopathological analysis of major organs (liver, kidney, spleen, GI tract) to identify any potential organ-level toxicity.

Issue 2: Inconsistent anti-tumor efficacy in mouse models.

  • Potential Cause: The efficacy of this compound is tied to the presence of an adenosine-rich, immunosuppressive tumor microenvironment.[1] Efficacy may vary between different tumor models.

  • Troubleshooting Steps:

    • Characterize Tumor Model: Confirm that your chosen cancer model (e.g., cell line) expresses A2BR and establishes a microenvironment with known immunosuppressive features.

    • Verify Drug Exposure: If possible, perform pharmacokinetic (PK) analysis to ensure that this compound is achieving sufficient plasma concentrations to inhibit the A2B receptor. The recommended Phase 2 dose in humans (320 mg) maintained plasma concentrations above the IC90 for 24 hours.[6][7]

    • Immune Competency: Ensure you are using immunocompetent animal models (e.g., syngeneic models) as the drug's mechanism relies heavily on reactivating the host immune system.

    • Combination Therapy: Studies show this compound has enhanced efficacy when combined with other immunotherapies, such as anti-PD-1 antibodies.[5][8] Consider evaluating this compound as part of a combination regimen.

Data Presentation: Summary of Clinical Adverse Events

The following table summarizes treatment-related adverse events (TRAEs) of any grade reported in the Phase 1 clinical trial of this compound in patients with metastatic NSCLC. This data can help guide monitoring parameters in preclinical studies.

Table 1: Treatment-Related Adverse Events in Humans (All Grades) [6][7]

Adverse EventFrequency (%)Number of Patients (N=21)
Lymphocytopenia38.1%8
Vomiting38.1%8
Anorexia28.5%6
Fatigue28.5%6

Note: Grade ≥ 3 TRAEs were reported as uncommon.[6][9]

Experimental Protocols

Protocol 1: Generalized Acute Toxicity Assessment in Rodents

This is a template protocol for establishing a basic safety profile.

  • Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females.

  • Group Allocation:

    • Group 1: Vehicle control (e.g., corn oil, 0.5% methylcellulose).

    • Groups 2-5: this compound at escalating doses (e.g., 10, 50, 200, 1000 mg/kg). Doses should be selected based on preliminary range-finding studies.

  • Administration: Administer a single dose of the vehicle or this compound via the intended clinical route (oral gavage for this compound).

  • Observation Period:

    • Monitor animals continuously for the first 4 hours post-administration for immediate signs of toxicity (e.g., seizures, lethargy, altered respiration).

    • Thereafter, conduct daily observations for 14 days.

  • Data Collection:

    • Record mortality daily.

    • Record body weight on Day 0 (pre-dose), Day 1, Day 3, Day 7, and Day 14.

    • Perform detailed clinical observations daily.

  • Terminal Procedures (Day 14):

    • Collect blood for hematology (CBC) and clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine).

    • Perform a gross necropsy, examining all major organs.

    • Collect and weigh key organs (liver, kidneys, spleen, heart, brain).

    • Preserve organs in 10% neutral buffered formalin for potential histopathological analysis.

Protocol 2: Efficacy Assessment in a Syngeneic Tumor Model

This protocol is based on methodologies implied in the published literature.[5]

  • Animal Model: Use an appropriate immunocompetent mouse strain (e.g., C57BL/6) for your syngeneic tumor cell line (e.g., Lewis Lung Carcinoma).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Group Allocation (n=10 mice/group):

    • Group 1: Vehicle Control

    • Group 2: this compound (dose selected based on MTD studies)

    • Group 3: Anti-PD-1 antibody (isotype control for G4)

    • Group 4: this compound + Anti-PD-1 antibody

  • Treatment: Administer this compound daily via oral gavage and the anti-PD-1 antibody intraperitoneally twice a week.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weights 2-3 times per week.

    • Monitor animal health daily.

  • Endpoints:

    • Primary: Tumor growth delay or regression. Endpoint reached when tumors exceed a predetermined size (e.g., 1500 mm³) or at a fixed time point.

    • Secondary: Survival analysis.

    • Mechanistic: At the study endpoint, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in T cells, myeloid-derived suppressor cells (MDSCs), and dendritic cells (DCs).

Visualizations

Signaling Pathway of this compound

PBF1129_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Immune Cell / Cancer Cell Adenosine Adenosine (High Concentration) A2BR A2B Receptor Adenosine->A2BR Binds & Activates PBF1129 This compound PBF1129->A2BR Blocks AC Adenylate Cyclase A2BR->AC Activates cAMP cAMP (Increased) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ImmunoSupp Immunosuppression & Tumor Progression PKA->ImmunoSupp Promotes

Caption: this compound blocks adenosine from binding to the A2B receptor, inhibiting downstream signaling.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start: Syngeneic Tumor Cell Culture implant 1. Subcutaneous Tumor Cell Implantation start->implant randomize 2. Tumor Growth to ~100 mm³ & Randomization implant->randomize treat 3. Daily Treatment Begins (Vehicle, this compound, etc.) randomize->treat monitor 4. Monitor Tumor Volume & Body Weight (3x/week) treat->monitor endpoint 5. Endpoint Criteria Met (e.g., Tumor > 1500 mm³) monitor->endpoint analysis 6. Terminal Tissue Collection (Tumors, Spleen) endpoint->analysis data 7. Data Analysis (Tumor Growth Curves, Flow Cytometry) analysis->data

Caption: Workflow for assessing this compound efficacy in a syngeneic mouse tumor model.

References

Validation & Comparative

PBF-1129: A Comparative Guide to a Novel A2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PBF-1129, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with other notable A2BAR antagonists. The information is compiled from preclinical and clinical research to assist in evaluating its therapeutic potential and to provide detailed experimental context.

Executive Summary

This compound is an orally bioavailable small molecule that has demonstrated significant potential in oncology by modulating the tumor microenvironment.[1] High concentrations of adenosine within tumors suppress the immune response, and by blocking the A2B receptor, this compound can reverse this immunosuppression and inhibit tumor growth.[1] Preclinical studies have shown its efficacy in various cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][3] A phase I clinical trial in patients with non-small cell lung cancer (NSCLC) has established its safety and tolerability.[2][4] This guide will compare the available data for this compound with other key A2B receptor antagonists, namely PSB-603 and the dual A2A/A2B antagonist ZM241385, to highlight its pharmacological profile.

Data Presentation

Table 1: In Vitro Potency and Selectivity of A2B Receptor Antagonists
CompoundTargetAssay TypeKi (nM)KB (nM)SelectivityReference
This compound Human A2B ReceptorRadioligand Binding24 and 35 (in 2 different assays)->500 nM against other adenosine receptors[2]
This compound Human A2B ReceptorcAMP Accumulation-28Good selectivity against other adenosine receptors[2]
PSB-603 Human A2B ReceptorNot SpecifiedNot SpecifiedNot SpecifiedHigh selectivity[2][5]
ZM241385 Human A2A/A2B ReceptorNot SpecifiedNot SpecifiedNot SpecifiedDual antagonist[2][6]
Table 2: Preclinical In Vivo Efficacy of A2B Receptor Antagonists
CompoundCancer ModelKey FindingsReference
This compound Lewis Lung CarcinomaDecreased tumor growth and metastasis. Enhanced efficacy of anti-PD-1 therapy.[2]
This compound Colon Carcinoma (CT26)Reversed acidosis, improved oxygenation, and decreased inorganic phosphate (B84403) levels in the tumor microenvironment.[2]
PSB-603 Lung Adenocarcinoma (EGFRL858R transgenic mice)Delayed tumor recurrence and decreased lung tumor burden in combination with erlotinib.[2]
ZM241385 Melanoma (B16F10)Showed marked tumor growth inhibition as a monotherapy and in combination with an anti-CTLA4 mAb.[6]

Signaling Pathways and Experimental Workflows

The A2B adenosine receptor is a G-protein coupled receptor (GPCR). Its activation by adenosine, which is often abundant in the tumor microenvironment, triggers downstream signaling cascades that can promote tumor growth, angiogenesis, and immunosuppression. This compound acts by competitively inhibiting the binding of adenosine to the A2B receptor.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds and Activates PBF1129 This compound PBF1129->A2BR Competitively Inhibits G_Protein G Protein (Gs) A2BR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., CD73, VEGF, IL-8) CREB->Gene_Expression Promotes Transcription Immunosuppression Immunosuppression Tumor Growth Gene_Expression->Immunosuppression

Caption: A2B Receptor Signaling Pathway and Inhibition by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of A2B receptor antagonists in a preclinical cancer model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., Lewis Lung Carcinoma) Tumor_Growth Allow Tumors to Establish Tumor_Inoculation->Tumor_Growth Control Vehicle Control Tumor_Growth->Control Randomize Mice PBF1129_mono This compound (Monotherapy) Tumor_Growth->PBF1129_mono Randomize Mice Anti_PD1 anti-PD-1 (Monotherapy) Tumor_Growth->Anti_PD1 Randomize Mice Combination This compound + anti-PD-1 Tumor_Growth->Combination Randomize Mice Tumor_Volume Tumor Volume Measurement Control->Tumor_Volume Monitor and Collect Data Survival Survival Analysis Control->Survival Monitor and Collect Data TME_Analysis Tumor Microenvironment Analysis (EPR, Flow Cytometry) Control->TME_Analysis Monitor and Collect Data Metastasis Metastasis Assessment Control->Metastasis Monitor and Collect Data PBF1129_mono->Tumor_Volume Monitor and Collect Data PBF1129_mono->Survival Monitor and Collect Data PBF1129_mono->TME_Analysis Monitor and Collect Data PBF1129_mono->Metastasis Monitor and Collect Data Anti_PD1->Tumor_Volume Monitor and Collect Data Anti_PD1->Survival Monitor and Collect Data Anti_PD1->TME_Analysis Monitor and Collect Data Anti_PD1->Metastasis Monitor and Collect Data Combination->Tumor_Volume Monitor and Collect Data Combination->Survival Monitor and Collect Data Combination->TME_Analysis Monitor and Collect Data Combination->Metastasis Monitor and Collect Data

Caption: In Vivo Efficacy Evaluation Workflow for A2B Antagonists.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay is used to determine the functional antagonism of A2B receptor activation.

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human A2B receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and grown to near confluence.

  • The culture medium is replaced with serum-free DMEM and cells are incubated for 30 minutes.

  • Cells are pre-incubated with various concentrations of this compound or other antagonists for 20 minutes.

  • The cells are then stimulated with an A2B receptor agonist (e.g., 10 µM 5'-N-ethylcarboxamidoadenosine, NECA) for 15 minutes at 37°C.

  • The reaction is stopped by adding lysis buffer.

  • Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

3. Data Analysis:

  • The concentration-response curves for the antagonist are generated, and the KB value is calculated using the Cheng-Prusoff equation.[2]

In Vivo Tumor Models

These experiments assess the anti-tumor efficacy of A2B receptor antagonists in a living organism.

1. Animal Models:

  • Syngeneic mouse models, such as C57BL/6 mice for Lewis lung carcinoma or BALB/c mice for CT26 colon carcinoma, are commonly used.[2]

2. Tumor Inoculation:

  • A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.

3. Treatment Regimen:

  • Once tumors reach a palpable size, mice are randomized into treatment groups.

  • This compound is administered orally at a specified dose and schedule (e.g., daily).[2]

  • For combination studies, an immune checkpoint inhibitor like an anti-PD-1 antibody is administered intraperitoneally.[2]

  • The control group receives a vehicle.

4. Efficacy Evaluation:

  • Tumor growth is monitored by measuring tumor volume with calipers at regular intervals.

  • Survival of the mice is recorded.

  • At the end of the study, tumors and other organs may be harvested for further analysis, such as flow cytometry of immune cell infiltrates or assessment of metastasis.[2]

5. Statistical Analysis:

  • Differences in tumor growth and survival between treatment groups are analyzed using appropriate statistical methods, such as ANOVA and log-rank tests, respectively.[2]

Conclusion

This compound is a promising A2B receptor antagonist with a strong preclinical rationale for its use in cancer immunotherapy. Its high potency and selectivity, coupled with oral bioavailability, make it a compelling candidate for further clinical development. The available data suggests that this compound can effectively modulate the immunosuppressive tumor microenvironment, leading to reduced tumor growth and enhanced efficacy of other immunotherapies. Direct comparative studies with other A2B antagonists are still limited, but the existing evidence positions this compound as a leading contender in this class of therapeutic agents. Further research, including ongoing and future clinical trials, will be crucial in fully defining its clinical utility.

References

A Comparative Guide: PBF-1129 and A2A Receptor Antagonists in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer immunotherapy, the adenosine (B11128) pathway has emerged as a critical regulator of tumor-induced immunosuppression. Extracellular adenosine, abundant in the tumor microenvironment, signals through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors, in particular, have garnered significant attention as therapeutic targets. This guide provides a detailed comparison of PBF-1129, a selective antagonist of the A2B receptor, with the broader class of A2A receptor inhibitors, offering insights for researchers, scientists, and drug development professionals.

While both this compound and A2A receptor antagonists aim to counteract adenosine-mediated immune suppression, they do so by targeting distinct receptor subtypes with different expression patterns and signaling properties. This fundamental difference forms the basis of this comparative analysis.

Performance and Efficacy: A Tale of Two Receptors

This compound is an orally bioavailable antagonist of the adenosine A2B receptor (A2BR) with potential immunomodulating and antineoplastic activities.[1][2] In the tumor microenvironment, high concentrations of adenosine activate A2BR on various immune cells, including dendritic cells, macrophages, and lymphocytes, leading to a suppressed immune response.[2] this compound competitively binds to A2BR, blocking adenosine signaling and thereby aiming to restore anti-tumor immunity.[2] Preclinical studies have shown that A2BR blockade with this compound can decrease tumor growth and metastasis.[3] In a phase I clinical trial in patients with non-small cell lung cancer (NSCLC), this compound was found to be safe and well-tolerated, with evidence of immune modulation.[4]

A2A receptor (A2AR) antagonists, on the other hand, target the high-affinity adenosine receptor predominantly expressed on T-cells and natural killer (NK) cells.[5] Activation of A2AR by adenosine directly impairs the activity of these key anti-tumor immune cells.[5] Several A2AR antagonists have been investigated in clinical trials for cancer treatment, showing modest single-agent activity but enhanced potential when combined with immune checkpoint inhibitors.[1][6] The rationale for targeting A2AR is to directly unleash the cytotoxic potential of T cells and NK cells within the tumor.

The choice between targeting A2B versus A2A, or potentially both, hinges on the specific characteristics of the tumor microenvironment. A2AR is a high-affinity receptor, making it sensitive to lower concentrations of adenosine, while the low-affinity A2BR is primarily activated in the highly adenosine-rich environment characteristic of many solid tumors.[7][8] This suggests that A2BR antagonism with this compound may be particularly effective in tumors with high adenosine levels. Furthermore, the development of dual A2A/A2B receptor antagonists, such as etrumadenant (AB928) and M1069, underscores the potential benefit of simultaneously blocking both pathways to achieve a more comprehensive reversal of adenosine-mediated immunosuppression.[1][5][7][9][10]

Quantitative Data Summary

The following tables summarize the binding affinities of this compound for the A2B receptor and a selection of A2A receptor antagonists for their target. It is important to note that these values are from different studies and direct comparison should be made with caution.

Table 1: Binding Affinity of this compound

CompoundTarget ReceptorSpeciesAssay TypeKᵢ (nM)Reference(s)
This compoundAdenosine A2BHumanRadioligand Binding24, 35[3][11]
This compoundOther Adenosine Receptors (A1, A2A, A3)HumanRadioligand Binding>500[3][11]

Table 2: Binding Affinities of Selected A2A Receptor Antagonists

CompoundTarget ReceptorSpeciesAssay TypeKᵢ (nM)Reference(s)
IstradefyllineAdenosine A2AHumanRadioligand Binding2.2
IstradefyllineAdenosine A1HumanRadioligand Binding150
PreladenantAdenosine A2AHumanRadioligand Binding1.1[5]
TozadenantAdenosine A2AHumanRadioligand Binding2.5[12]
ZM241385Adenosine A2ARatRadioligand Binding0.5[13]
CGS21680 (agonist)Adenosine A2ARatRadioligand Binding15[13]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize A2B and A2A receptor antagonists are provided below.

Radioligand Binding Assay for A2B Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound like this compound for the human A2B adenosine receptor.

Materials:

  • Membrane Preparations: Cell membranes from a stable cell line overexpressing the human A2B adenosine receptor (e.g., HEK293-A2B).

  • Radioligand: A suitable high-affinity radioligand for the A2B receptor (e.g., [³H]-PSB-603).

  • Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA) or a known A2B antagonist.

  • Test Compound: this compound or other compounds of interest, serially diluted.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI), and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw the A2B receptor-expressing cell membranes on ice and dilute to the desired protein concentration (e.g., 20-50 µ g/well ) in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of radioligand, 50 µL of serially diluted test compound, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14][15][16][17]

cAMP Accumulation Assay for A2A and A2B Receptor Antagonists

This functional assay measures the ability of an antagonist to inhibit agonist-induced cyclic AMP (cAMP) production, a downstream signaling event of both A2A and A2B receptor activation.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the human A2A or A2B receptor (e.g., HEK293-A2A or HEK293-A2B).

  • Agonist: A known A2A or A2B receptor agonist (e.g., CGS21680 for A2A, NECA for A2B).

  • Antagonist: The test compound (e.g., this compound or an A2A antagonist).

  • Stimulation Buffer: A buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Lysis Buffer: Provided with the cAMP assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and culture overnight to allow for adherence.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the antagonist in stimulation buffer for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells containing the antagonist and to control wells (agonist only). Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the buffer and lysing the cells with the provided lysis buffer.

  • cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and reading the signal on a compatible plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC₅₀ value of the antagonist.[18][19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the A2B and A2A receptors and a typical experimental workflow for comparing their antagonists.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PBF1129 This compound PBF1129->A2BR Blocks Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., IL-6, IL-8, VEGF) CREB->Gene Regulates

Caption: A2B Receptor Signaling Pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates A2A_Antagonist A2A Antagonist A2A_Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Immune_Suppression Immune Suppression (↓ T-cell activation, ↓ cytotoxicity) PKA->Immune_Suppression Mediates

Caption: A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays In Vitro Assays start Start: Select Cancer Cell Line and Co-culture with Immune Cells Control Vehicle Control start->Control PBF1129 This compound (A2B Antagonist) start->PBF1129 A2A_Antagonist A2A Antagonist start->A2A_Antagonist Combination This compound + A2A Antagonist start->Combination incubation Incubation (e.g., 24-72 hours) Control->incubation PBF1129->incubation A2A_Antagonist->incubation Combination->incubation Cytotoxicity T-cell Mediated Cytotoxicity Assay incubation->Cytotoxicity Cytokine Cytokine Release Assay (e.g., IFN-γ, IL-2) incubation->Cytokine Proliferation T-cell Proliferation Assay incubation->Proliferation analysis Data Analysis and Comparison Cytotoxicity->analysis Cytokine->analysis Proliferation->analysis conclusion Conclusion: Comparative Efficacy and Potential Synergy analysis->conclusion

References

Validating PBF-1129 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of PBF-1129, a selective antagonist of the adenosine (B11128) A2B receptor (A2BAR). This compound is currently in clinical development for non-small cell lung cancer (NSCLC) and works by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.[1][2] Objective comparison with other A2BAR antagonists is crucial for contextualizing preclinical data and designing robust in vivo studies.

Introduction to this compound and its Target

This compound is an orally bioavailable small molecule that competitively inhibits the A2B adenosine receptor. The A2BAR is a G protein-coupled receptor that is typically activated by high concentrations of adenosine, a situation that arises in the tumor microenvironment due to metabolic stress and hypoxia.[1] Activation of A2BAR on immune cells, such as dendritic cells and macrophages, leads to immunosuppression, hindering the body's anti-tumor response.[1] By blocking this interaction, this compound aims to restore anti-tumor immunity.[3][4]

Below is a diagram illustrating the signaling pathway of the A2B receptor and the mechanism of action of this compound.

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell Hypoxia/Stress Hypoxia/Stress ATP ATP Hypoxia/Stress->ATP releases Adenosine Adenosine ATP->Adenosine CD39/CD73 A2BAR A2B Receptor Adenosine->A2BAR binds & activates CD39 CD39 CD73 CD73 G_Protein G Protein A2BAR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces Immunosuppression Immunosuppression cAMP->Immunosuppression This compound This compound This compound->A2BAR blocks

Caption: this compound blocks adenosine binding to the A2B receptor on immune cells.

Comparison of this compound with Alternative A2BAR Antagonists

Several other A2BAR antagonists have been characterized in preclinical in vivo models. A direct comparison of their target engagement and efficacy can inform the selection of appropriate tool compounds and the interpretation of experimental results.

CompoundDescriptionKey In Vivo Models
This compound Oral, selective A2BAR antagonist.Syngeneic mouse cancer models (lung, melanoma, colon, breast).[4][5]
PSB-1115 A widely studied A2B receptor antagonist.Mouse models of inflammatory pain and edema.[1]
ZM241385 Dual A2A/A2B receptor antagonist.Rat model of myocardial ischemia and mouse melanoma model.[1][6]
MRS1754 Selective A2BAR antagonist.Rat model of diabetic glomerulopathy.[7]

Quantitative Data on In Vivo Target Engagement and Efficacy

The following table summarizes quantitative data from in vivo studies of this compound and alternative A2BAR antagonists. Direct comparison is challenging due to the different models and endpoints used.

CompoundAnimal ModelDoseKey Finding
This compound Lewis Lung Carcinoma Mouse ModelNot specifiedCombination with anti-PD-1 significantly decreased tumor growth (HR=11.74).[4][5]
This compound NSCLC Patients (Phase I)80 mgConfirmed full A2BAR target engagement via pharmacokinetic studies.[5]
PSB-1115 Mouse Inflammatory Pain Model3 mg/kgDemonstrated a dose-dependent analgesic effect.[1]
ZM241385 Rat Myocardial Ischemia Model1.5 mg/kgBlocked the cardioprotective effects of adenosine agonist pretreatment.[1][6]
MRS1754 Diabetic Rat Model0.2 and 1.0 mg/kgBlocked the glomerular increase in VEGF expression.[7]

Experimental Protocols for In Vivo Target Engagement

Validating target engagement in vivo can be achieved through a combination of pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.

Syngeneic Mouse Cancer Model for Efficacy and PD

This model is suitable for evaluating the anti-tumor efficacy and immunomodulatory effects of A2BAR antagonists like this compound.

  • Animals: C57BL/6 or BALB/c mice (depending on the syngeneic cell line).

  • Tumor Cell Implantation: Subcutaneous injection of a relevant cancer cell line (e.g., Lewis Lung Carcinoma, B16-F10 melanoma).

  • Drug Administration: Once tumors are established, administer this compound or a comparator compound orally at the desired dose and schedule.

  • Efficacy Readouts: Monitor tumor growth over time using calipers. Survival can also be an endpoint.

  • Pharmacodynamic Readouts:

    • Flow Cytometry: At the end of the study, isolate tumors and spleens to analyze immune cell populations. Measure the expression of CD39 and CD73 on immune cells, as this compound has been shown to reduce their expression.[3][5]

    • Immunohistochemistry: Analyze tumor sections for infiltration of CD8+ T cells and other immune cells.

    • Metabolic Profiling: Employ techniques like electron paramagnetic resonance to assess changes in the tumor microenvironment's metabolic parameters (e.g., pH, pO2).[4][8]

Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

This is a classic model to assess the anti-inflammatory effects of A2BAR antagonists.

  • Animals: Male Wistar rats or mice.

  • Procedure:

    • Administer the A2BAR antagonist (e.g., PSB-1115) or vehicle.

    • After a set pre-treatment time, inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure paw volume at various time points post-carrageenan injection using a plethysmometer.

  • Readout: A reduction in paw edema in the drug-treated group compared to the vehicle group indicates anti-inflammatory activity.[1]

The following diagram illustrates a general experimental workflow for validating in vivo target engagement.

cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics cluster_Efficacy Efficacy Animal_Model Select In Vivo Model (e.g., Syngeneic Tumor Model) Drug_Administration Administer this compound or Comparator Animal_Model->Drug_Administration PK_Sampling Pharmacokinetic Sampling (Blood Collection) Drug_Administration->PK_Sampling PD_Analysis Pharmacodynamic Analysis (Tumor/Tissue Collection) Drug_Administration->PD_Analysis Efficacy_Measurement Efficacy Measurement (e.g., Tumor Volume) Drug_Administration->Efficacy_Measurement Data_Analysis Data Analysis and Comparison PK_Sampling->Data_Analysis PD_Analysis->Data_Analysis Efficacy_Measurement->Data_Analysis

Caption: A general workflow for in vivo validation of A2BAR antagonists.

Conclusion

Validating the in vivo target engagement of this compound requires a multi-faceted approach that combines pharmacokinetic analysis, pharmacodynamic readouts in relevant tissues, and robust efficacy studies. By comparing the performance of this compound with other A2BAR antagonists such as PSB-1115 and ZM241385 in well-defined preclinical models, researchers can gain a clearer understanding of its therapeutic potential and mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting these essential in vivo studies.

References

PBF-1129: A Novel Adenosine Receptor Antagonist Compared to Standard Chemotherapy in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the evolving landscape of oncology, particularly for heavily pretreated non-small cell lung cancer (NSCLC), the novel adenosine (B11128) A2B receptor (A2BAR) antagonist, PBF-1129, is being investigated as a potential new therapeutic avenue. This guide provides a comparative analysis of this compound's efficacy against standard chemotherapy regimens in patients with advanced or metastatic NSCLC who have undergone prior treatments. The comparison draws upon available preclinical and clinical data for this compound and established efficacy benchmarks for standard-of-care chemotherapy in similar patient populations.

Executive Summary

This compound operates by blocking the adenosine A2B receptor, a key component in the tumor microenvironment that contributes to immune suppression and tumor progression. Clinical evaluation of this compound as a monotherapy in heavily pretreated metastatic NSCLC patients has demonstrated a favorable safety profile but limited single-agent antitumor activity, with the best observed response being stable disease. In contrast, standard chemotherapy in the third- and fourth-line settings for metastatic NSCLC shows modest objective response rates but remains a therapeutic option for select patients. Preclinical studies in various tumor models suggest this compound may be more effective when used in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.

Mechanism of Action: this compound

This compound is an orally administered, selective antagonist of the adenosine A2B receptor.[1] In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal. By binding to the A2B receptor on various immune and cancer cells, adenosine triggers a cascade that inhibits the anti-tumor immune response and promotes cancer cell growth and metastasis. This compound competitively blocks this interaction, thereby aiming to restore anti-tumor immunity and inhibit tumor progression.

This compound Signaling Pathway Inhibition cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor Binds to Immune Cell Immune Cell Cancer Cell Cancer Cell Immunosuppression Immunosuppression A2B Receptor->Immunosuppression Promotes Tumor Growth & Metastasis Tumor Growth & Metastasis A2B Receptor->Tumor Growth & Metastasis Promotes This compound This compound This compound->A2B Receptor Blocks

Caption: this compound blocks adenosine binding to the A2B receptor.

Clinical Efficacy of this compound

A Phase I clinical trial (NCT03274479) evaluated this compound as a single agent in 21 patients with metastatic NSCLC who had progressed on both standard chemotherapy and immune checkpoint inhibitors.[1][2] The median line of therapy was fourth-line (range 3-6).[2]

Table 1: Clinical Efficacy of this compound Monotherapy in Heavily Pretreated Metastatic NSCLC

Efficacy EndpointThis compound (N=21)
Objective Response Rate (ORR) 0%
Best Overall Response Stable Disease (3 patients)
Disease Control Rate (DCR) 14.3% (3/21)

Data sourced from the NCT03274479 Phase I trial.

The study concluded that this compound was safe and well-tolerated, but demonstrated limited single-agent activity in this heavily pretreated patient population.[2]

Efficacy of Standard Chemotherapy in a Comparable Setting

Direct head-to-head comparative trials between this compound and standard chemotherapy are not available. However, data from studies on third- and fourth-line chemotherapy in metastatic NSCLC can provide a benchmark for efficacy in a similar patient population. Standard chemotherapy agents in this setting often include single-agent docetaxel (B913) or pemetrexed.

Table 2: Efficacy of Standard Chemotherapy in Third- and Fourth-Line Metastatic NSCLC

Study/RegimenLine of TherapyObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Pooled Analysis (Various Agents) Fourth-Line13.6%47.3%3.34 months10.5 months
Docetaxel or Gemcitabine (B846) Third-Line0%40%2.5 months (TTP)10.1 months
Docetaxel After Chemo & Immunotherapy21.0%42.1%2.0 months6.0 months

Data compiled from multiple sources.

These findings suggest that while objective responses are infrequent with later-line chemotherapy, a notable proportion of patients can achieve disease control.

Preclinical Evidence

Preclinical studies have explored the anti-tumor activity of this compound in various cancer models, including Lewis lung carcinoma and B16F10 melanoma.[3] These studies have primarily focused on the combination of this compound with immune checkpoint inhibitors, where a synergistic effect has been observed. Direct preclinical comparisons of this compound monotherapy with standard chemotherapy agents have not been extensively published.

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving this compound were cited as being in the supplementary materials of the published research; however, these materials were not publicly accessible at the time of this guide's compilation. The following are generalized experimental protocols for evaluating chemotherapeutic agents in the tumor models used in the this compound preclinical research.

Lewis Lung Carcinoma (LLC) Xenograft Model

  • Cell Culture: LLC cells are cultured in appropriate media and conditions.

  • Tumor Implantation: A suspension of LLC cells (e.g., 2 x 10^6 cells) is injected subcutaneously into the flank of immunocompetent C57BL/6 mice.[4]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[4]

  • Drug Administration:

    • Chemotherapy Group: Administered with a standard chemotherapeutic agent (e.g., cisplatin (B142131) at 4 mg/kg or paclitaxel (B517696) at 30 mg/kg) via intraperitoneal injection on a specified schedule (e.g., twice weekly).[4]

    • Control Group: Receives a vehicle control (e.g., normal saline) on the same schedule.

  • Efficacy Evaluation: Primary endpoints include tumor growth inhibition, and secondary endpoints may include survival analysis.

B16F10 Melanoma Model

  • Cell Culture: B16F10 melanoma cells are maintained in appropriate culture conditions.

  • Tumor Implantation: B16F10 cells (e.g., 5 x 10^5 cells) are implanted intradermally into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements or bioluminescence imaging if luciferase-expressing cells are used.

  • Treatment Initiation: Mice are randomized into treatment groups when tumors become palpable or reach a specific size.

  • Drug Administration:

    • Chemotherapy Group: Treated with a chemotherapeutic agent such as gemcitabine or paclitaxel at a specified dose and schedule.

    • Control Group: Receives a vehicle control.

  • Efficacy Evaluation: Tumor growth inhibition and survival are the primary measures of efficacy.

Preclinical Experimental Workflow Cell_Culture Cancer Cell Culture (e.g., LLC, B16F10) Implantation Tumor Cell Implantation into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound, Chemotherapy, or Vehicle) Randomization->Treatment Evaluation Efficacy Evaluation (Tumor Volume, Survival) Treatment->Evaluation

Caption: Generalized workflow for preclinical tumor model studies.

Conclusion

Based on the currently available data, this compound as a monotherapy has a favorable safety profile but demonstrates limited clinical efficacy in heavily pretreated metastatic NSCLC patients, with stable disease being the most common outcome. In an indirect comparison, standard third- and fourth-line chemotherapy regimens appear to offer a low but present objective response rate and a notable rate of disease control in a similar patient population. The preclinical evidence for this compound is most compelling in combination with immunotherapy, suggesting that its primary role may not be as a standalone cytotoxic agent but rather as an immunomodulatory agent that can enhance the efficacy of other cancer therapies. Further clinical trials directly comparing this compound, both as a monotherapy and in combination, with standard chemotherapy are warranted to definitively establish its place in the treatment paradigm for NSCLC.

References

PBF-1129: A Novel Adenosine A2B Receptor Antagonist Showing Synergistic Potential with Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the emerging anti-cancer agent PBF-1129, detailing its synergistic effects with checkpoint inhibitors and providing key preclinical and clinical data for researchers and drug development professionals.

This compound, an orally administered small molecule antagonist of the adenosine (B11128) A2B receptor (A2BR), is a promising new agent in the landscape of cancer immunotherapy. Developed by Palobiofarma, this compound is currently in Phase II clinical trials for non-small cell lung cancer (NSCLC) and has demonstrated a favorable safety profile and the potential to enhance anti-tumor immune responses, particularly when combined with other immunotherapies.[1] This guide provides a comprehensive overview of the synergistic effects of this compound, presenting preclinical and clinical data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule. Adenosine signals through four G-protein coupled receptors, with the A2B receptor being a low-affinity receptor that is predominantly activated under conditions of high adenosine concentration, typical of the TME.[2][3]

This compound competitively binds to the A2B receptor on various immune cells, including T-cells, natural killer (NK) cells, dendritic cells, and myeloid-derived suppressor cells (MDSCs), as well as on cancer cells themselves.[4] By blocking the binding of adenosine to the A2B receptor, this compound effectively disrupts this immunosuppressive signaling pathway. This leads to a cascade of anti-tumor effects, including:

  • Enhanced T-cell and NK cell activity: Inhibition of A2BR signaling promotes the activation and cytotoxic function of T-cells and NK cells, key effectors of the anti-tumor immune response.

  • Modulation of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to reduce the number and immunosuppressive activity of MDSCs within the TME.

  • Increased Pro-inflammatory Cytokine Production: By blocking adenosine's effects, this compound can lead to an increase in the production of pro-inflammatory cytokines that support an anti-tumor environment.

  • Direct Anti-tumor Effects: A2BRs are also expressed on some cancer cells, and their blockade by this compound may directly inhibit tumor cell proliferation and survival.

Below is a diagram illustrating the signaling pathway of adenosine in the tumor microenvironment and the mechanism of action of this compound.

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) cluster_PBF1129 Intervention ATP ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 A2BR A2BR Adenosine->A2BR Binds to CD39/CD73 CD39/CD73 Immunosuppression Immunosuppression A2BR->Immunosuppression Leads to Anti-Tumor\nImmune Response Anti-Tumor Immune Response Immunosuppression->Anti-Tumor\nImmune Response Inhibits This compound This compound This compound->A2BR Blocks Start Start Tumor_Implantation Lewis Lung Carcinoma Cell Implantation Start->Tumor_Implantation Treatment_Groups Randomization into 4 Treatment Groups Tumor_Implantation->Treatment_Groups Control Control (Vehicle) Treatment_Groups->Control PBF1129_Mono This compound Monotherapy Treatment_Groups->PBF1129_Mono AntiPD1_Mono Anti-PD-1 Monotherapy Treatment_Groups->AntiPD1_Mono Combination This compound + Anti-PD-1 Treatment_Groups->Combination Tumor_Measurement Tumor Volume Measurement Control->Tumor_Measurement PBF1129_Mono->Tumor_Measurement AntiPD1_Mono->Tumor_Measurement Combination->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring TME_Analysis Tumor Microenvironment Analysis Survival_Monitoring->TME_Analysis Data_Analysis Data Analysis and Comparison TME_Analysis->Data_Analysis Patient_Population Advanced/Metastatic NSCLC (Progressed on Standard Therapy) Dose_Escalation 3+3 Dose Escalation Cohorts (40, 80, 160, 320 mg QD) Patient_Population->Dose_Escalation Treatment Oral this compound Monotherapy (28-day cycles) Dose_Escalation->Treatment Primary_Endpoints Safety and Tolerability (DLTs, AEs) Treatment->Primary_Endpoints Secondary_Endpoints Pharmacokinetics Best Overall Response PFS, OS Treatment->Secondary_Endpoints Exploratory_Endpoints Immunophenotyping (PD-1 on T-cells) Treatment->Exploratory_Endpoints Outcome Determine Recommended Phase II Dose (RP2D) Primary_Endpoints->Outcome Secondary_Endpoints->Outcome

References

A Head-to-Head Comparison of Adenosine Receptor Modulators: PBF-1129 and Namodenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the adenosine (B11128) signaling pathway has emerged as a critical regulator of the tumor microenvironment. Two notable compounds targeting this pathway, PBF-1129 and Namodenoson (CF102), have shown promise in preclinical and clinical studies. This guide provides an objective, data-driven comparison of these two molecules, highlighting their distinct mechanisms of action, preclinical efficacy, and clinical development status to inform further research and drug development efforts.

Executive Summary

This compound is a selective antagonist of the adenosine A2B receptor (A2BR), primarily investigated for its immunomodulatory and anti-neoplastic activities in non-small cell lung cancer (NSCLC). In contrast, Namodenoson is a highly specific and selective agonist of the adenosine A3 receptor (A3AR), with demonstrated anti-cancer effects in hepatocellular carcinoma (HCC) and pancreatic cancer. This guide will delve into the fundamental differences in their molecular targets and signaling pathways, supported by available experimental data.

Mechanism of Action and Signaling Pathways

The opposing mechanisms of this compound and Namodenoson—antagonism versus agonism—and their distinct receptor targets fundamentally differentiate their biological effects.

This compound: An Adenosine A2B Receptor Antagonist

This compound functions by blocking the A2B receptor, thereby inhibiting adenosine-mediated signaling.[1] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response. By antagonizing the A2BR, this compound aims to reverse this immunosuppression and enhance the body's ability to fight cancer.[1]

The proposed signaling pathway for this compound's anti-tumor activity is illustrated below:

PBF_1129_Pathway cluster_tme Tumor Microenvironment cluster_cell Tumor/Immune Cell Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Downstream_Signaling Downstream Signaling (e.g., cAMP) A2BR->Downstream_Signaling Initiates This compound This compound This compound->A2BR Blocks Immune_Suppression Immune Suppression Downstream_Signaling->Immune_Suppression Tumor_Growth Tumor Growth & Metastasis Downstream_Signaling->Tumor_Growth Namodenoson_Pathway cluster_cell Tumor Cell Namodenoson Namodenoson A3AR A3 Receptor Namodenoson->A3AR Activates Signaling_Deregulation De-regulation of NF-κB & Wnt Pathways A3AR->Signaling_Deregulation Apoptosis Apoptosis Signaling_Deregulation->Apoptosis PBF1129_cAMP_Workflow Cell_Culture 1. Culture cells expressing A2BR Pre_incubation 2. Pre-incubate cells with this compound Cell_Culture->Pre_incubation Stimulation 3. Stimulate with an A2BR agonist (e.g., NECA) Pre_incubation->Stimulation Lysis 4. Lyse cells Stimulation->Lysis cAMP_Measurement 5. Measure intracellular cAMP levels (e.g., ELISA) Lysis->cAMP_Measurement Data_Analysis 6. Determine IC50/Ki cAMP_Measurement->Data_Analysis Namodenoson_Proliferation_Workflow Cell_Seeding 1. Seed cancer cells (e.g., BxPC-3) in a 96-well plate Treatment 2. Treat with varying concentrations of Namodenoson Cell_Seeding->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Reagent_Addition 4. Add PrestoBlue™ reagent Incubation->Reagent_Addition Incubation_2 5. Incubate for 1-2 hours Reagent_Addition->Incubation_2 Measurement 6. Measure fluorescence Incubation_2->Measurement Data_Analysis 7. Calculate cell viability Measurement->Data_Analysis

References

Independent Validation of PBF-1129 Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for PBF-1129, a selective adenosine (B11128) A2B receptor (A2BR) antagonist, with alternative therapeutic strategies. The information is compiled from publicly available experimental data to support independent validation and inform future research directions.

Executive Summary

This compound is an orally bioavailable small molecule that targets the adenosine A2B receptor, a key regulator of the tumor microenvironment (TME). Preclinical studies have demonstrated its potential as an anti-neoplastic agent, primarily by reversing adenosine-mediated immunosuppression. This compound has shown efficacy in reducing tumor growth and metastasis in various preclinical cancer models, including lung, melanoma, colon, and breast cancers. Its mechanism of action involves the modulation of immune cells within the TME, leading to enhanced anti-tumor immunity. When used in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, this compound has been shown to significantly improve survival outcomes in animal models. This guide provides a detailed overview of the preclinical data supporting these findings, compares its activity with other adenosine receptor antagonists, and outlines the experimental protocols used in these key studies.

Mechanism of Action: this compound Signaling Pathway

This compound acts as a competitive antagonist at the A2B receptor, thereby blocking the downstream signaling cascade initiated by adenosine. In the tumor microenvironment, high levels of adenosine, produced by stressed or dying cells, bind to A2BR on immune cells, leading to immunosuppression. This compound's blockade of this interaction results in the restoration of anti-tumor immune responses.

PBF1129_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T cell, Dendritic Cell) Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds to G_Protein G Protein A2BR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppressive_Genes Immunosuppressive Gene Expression CREB->Immunosuppressive_Genes Upregulates Anti-Tumor_Immunity Anti-Tumor_Immunity Immunosuppressive_Genes->Anti-Tumor_Immunity Inhibits Tumor_Growth_Metastasis Tumor Growth & Metastasis Immunosuppressive_Genes->Tumor_Growth_Metastasis Promotes This compound This compound This compound->A2BR Blocks

Caption: this compound blocks adenosine binding to the A2B receptor, inhibiting immunosuppressive signaling.

In Vivo Efficacy of this compound

Preclinical studies have evaluated the anti-tumor efficacy of this compound in various syngeneic mouse models. The data consistently demonstrates the potential of this compound to control tumor growth and metastasis, both as a monotherapy and in combination with other immunotherapies.

Monotherapy and Combination Therapy in a Lewis Lung Carcinoma Model

In a study by Evans et al. (2023), the efficacy of this compound was assessed in a Lewis lung carcinoma (LLC) mouse model.[1] The results showed that this compound as a single agent significantly reduced tumor growth and improved survival.[1] Notably, when combined with an anti-PD-1 antibody, the therapeutic benefit was substantially enhanced.[1]

Treatment GroupMean Survival (days)Hazard Ratio (vs. Control)Hazard Ratio (vs. Combination)
Control23--
This compound31.510.04 (p < .001)3.78 (p < .005)
Anti-PD-125.5-11.74 (p < .001)
This compound + Anti-PD-142.5--

Data sourced from Evans et al., JNCI, 2023.[1]

Efficacy in Other Syngeneic Tumor Models

The anti-tumor effects of A2BR antagonists, including this compound and the tool compound PSB-603, have been observed in other cancer models as well.

Cancer ModelA2BR AntagonistKey Findings
B16F10 MelanomaPSB-603Decreased metabolic stress in the TME and improved T-cell responses.[2]
4T1 Breast CancerPSB-603Reduced the number of lung metastases.[2]
MC38 Colon AdenocarcinomaThis compoundData from ongoing studies suggest efficacy in this model.

Comparison with Other Adenosine Receptor Antagonists

This compound is a selective A2BR antagonist. Its preclinical profile can be compared to other agents targeting adenosine pathways, such as the dual A2A/A2B receptor antagonist etrumadenant (AB928) and the selective A2BR antagonist PSB-603.

CompoundTarget(s)Key Preclinical FindingsDevelopment Stage
This compound A2BRReduces tumor growth and metastasis; enhances anti-PD-1 efficacy.[1]Phase 1/2 Clinical Trials[3]
PSB-603 A2BRReduces inflammation and shows anti-tumor effects in preclinical models.[4][5]Preclinical Tool Compound
Etrumadenant (AB928) A2AR/A2BRBlocks adenosine-mediated immunosuppression of CAR T-cells in vitro and in vivo.[6][7]Phase 2 Clinical Trials

Experimental Protocols

Detailed methodologies are crucial for the independent validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and related compounds.

In Vivo Tumor Models
  • Animal Models: C57BL/6 or BALB/c mice were typically used for syngeneic tumor models.

  • Tumor Cell Implantation: Cancer cell lines (e.g., Lewis Lung Carcinoma, B16F10 melanoma, 4T1 breast cancer, MC38 colon adenocarcinoma) were cultured and injected subcutaneously or orthotopically into the mice.

  • Treatment Administration: this compound was administered orally, typically on a daily schedule. Comparator agents like anti-PD-1 antibodies were administered intraperitoneally.

  • Efficacy Endpoints: Tumor growth was monitored by caliper measurements. Survival was a primary endpoint in many studies. Metastasis was assessed by counting metastatic nodules in the lungs or other organs.

  • Pharmacodynamic Assessments: Tumors and immune cells were harvested at the end of the study for analysis of the tumor microenvironment, including flow cytometry for immune cell populations and analysis of gene and protein expression.

In Vitro Assays
  • Cell Lines: A variety of human and mouse cancer cell lines were used to assess the in vitro activity of this compound.

  • Cell Viability and Proliferation Assays: Standard assays such as MTT or CellTiter-Glo were used to determine the effect of the compound on cancer cell growth.

  • cAMP Accumulation Assays: To confirm A2BR antagonism, cAMP levels were measured in cells stimulated with an A2BR agonist in the presence or absence of this compound.

  • Immune Cell Function Assays: The effect of this compound on the function of immune cells, such as T-cell proliferation and cytokine production, was evaluated in co-culture systems.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

experimental_workflow start Start cell_culture Tumor Cell Culture (e.g., LLC, B16F10) start->cell_culture implantation Subcutaneous or Orthotopic Implantation in Mice cell_culture->implantation randomization Tumor Bearing Mice Randomized into Treatment Groups implantation->randomization treatment Daily Oral Administration of this compound +/- Anti-PD-1 randomization->treatment Treatment Initiation monitoring Tumor Volume Measurement & Survival Monitoring treatment->monitoring endpoint Study Endpoint (Tumor size limit or death) monitoring->endpoint analysis Data Analysis: Tumor Growth Curves, Survival Analysis, Immunophenotyping endpoint->analysis

Caption: A standard workflow for assessing the in vivo efficacy of this compound.

Conclusion

The preclinical data for this compound strongly support its further development as a novel immuno-oncology agent. Its ability to modulate the tumor microenvironment and enhance the efficacy of checkpoint inhibitors provides a compelling rationale for its investigation in clinical trials. This guide offers a consolidated resource for researchers to objectively evaluate the existing preclinical evidence and to design further studies to validate and expand upon these findings.

References

PBF-1129: A Comparative Analysis of T-Cell Activation Marker Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of PBF-1129, a first-in-class oral antagonist of the A2B adenosine (B11128) receptor (A2BAR), on T-cell activation markers compared to control conditions. The data presented is compiled from preclinical and clinical studies, offering insights into the immunomodulatory properties of this compound. This compound is being investigated for its potential in cancer immunotherapy, primarily by mitigating the immunosuppressive effects of adenosine within the tumor microenvironment (TME).[1][2]

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

In the TME, high levels of extracellular adenosine, produced via the CD39/CD73 ectoenzyme pathway, signal through the A2BAR on various immune cells, including T-cells.[2][3] This signaling cascade is a critical immunometabolic checkpoint that suppresses T-cell activity and promotes an immunosuppressive landscape.[4] this compound competitively binds to A2BAR, blocking adenosine-mediated signaling.[1] This action is hypothesized to restore T-cell function, enhance anti-tumor immunity, and create a more favorable environment for immune-mediated cancer cell destruction.[1][5]

cluster_TME Tumor Microenvironment (TME) cluster_TCell T-Cell ATP ATP CD39_CD73 CD39/CD73 ATP->CD39_CD73 Hydrolysis Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds CD39_CD73->Adenosine Immunosuppression Immunosuppressive Signaling A2BAR->Immunosuppression Activates T_Cell_Activation T-Cell Activation Immunosuppression->T_Cell_Activation Inhibits PBF_1129 This compound PBF_1129->A2BAR Blocks

Caption: this compound blocks adenosine binding to the A2B receptor on T-cells, inhibiting immunosuppressive signals.

Quantitative Analysis of T-Cell Activation Markers

The following tables summarize the quantitative effects of this compound on key T-cell activation and functional markers from both human clinical trials and preclinical mouse models.

Table 1: Human Peripheral Blood Mononuclear Cells (PBMCs) Data

Data from a Phase 1 clinical trial (NCT03274479) in patients with non-small cell lung cancer (NSCLC). Comparisons are between post-treatment and pre-treatment (baseline) conditions.[2][4]

MarkerCell TypeThis compound Effect vs. Control (Baseline)Significance
PD-1 CD8+ T-CellsDownregulationp = 0.03
PD-1 CD4+ T-CellsReduction (Associated with better outcomes)Correlation
CD73 Various Immune SubpopulationsReductionNot significant
Table 2: Preclinical Murine Model Data

Data from studies using Lewis lung carcinoma (LLC) tumor-bearing mice.

MarkerLocation / Cell TypeControl Group (Mean ± SD)This compound Group (Mean ± SD)Significance
IFN-γ Draining Lymph Node T-Cells4.91 ± 0.71 (producing cells)12.9 ± 2.40 (producing cells)p = 0.005
Granzyme-B Tumor-Infiltrating CD8+ T-CellsUpregulation observed-Correlation
CD39 Tumor-Infiltrating T-CellsSignificant decrease observed--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Human Phase 1 Trial (NCT03274479) Immunophenotyping
  • Study Design : An open-label, single-site, dose-escalation phase 1 trial of this compound monotherapy in patients with advanced/metastatic NSCLC who had progressed on standard therapies.[4] Patients received escalating daily oral doses of this compound, ranging from 40 mg to 320 mg.[2]

  • Sample Collection : Peripheral blood was collected from patients before the start of treatment (baseline) and after the first and/or second 28-day treatment cycles.[2][6]

  • Cell Isolation : Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using a Ficoll gradient centrifugation method.[2]

  • Flow Cytometry Analysis : Comprehensive immunophenotyping was conducted using 21-color flow cytometry to analyze changes in various immune cell populations and the expression of activation and exhaustion markers, such as PD-1, on T-cell subsets.[4]

  • Statistical Analysis : Paired t-tests or the Wilcoxon rank-sum test were used to compare pre- and post-treatment immunophenotyping data.[4]

Patient Patient Blood_Draw Blood Collection (Pre/Post Treatment) Patient->Blood_Draw PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Draw->PBMC_Isolation Flow_Staining 21-Color Antibody Staining PBMC_Isolation->Flow_Staining Flow_Acquisition Flow Cytometry Data Acquisition Flow_Staining->Flow_Acquisition Data_Analysis Analysis of T-Cell Markers (e.g., PD-1) Flow_Acquisition->Data_Analysis

Caption: Workflow for analyzing T-cell markers in patient blood samples.

Murine Tumor Model T-Cell Function Assay
  • Animal Model : Lewis lung carcinoma (LLC) tumor-bearing mice were used to evaluate the in-vivo efficacy of this compound.[7]

  • Treatment Groups : Mice were divided into groups receiving either a control vehicle or this compound. Combination therapy groups (e.g., with anti-PD-1) were also included in some studies.[6]

  • Sample Processing : Following the treatment period, draining lymph nodes and tumors were harvested. Tumors were processed to isolate tumor-infiltrating leukocytes (TILs).[6]

  • Functional Assays :

    • IFN-γ Production : T-cell function in the draining lymph nodes was assessed by measuring the number of IFN-γ producing cells, likely via ELISpot or intracellular cytokine staining followed by flow cytometry.[7]

    • Cytotoxicity Markers : TILs were analyzed by flow cytometry for the expression of cytotoxicity markers like Granzyme-B in CD8+ T-cells to assess their killing potential.[7][8]

  • Statistical Analysis : Mann-Whitney tests were used to compare data between the control and this compound-treated groups.[6]

Summary and Conclusion

The available data indicates that this compound treatment leads to a favorable modulation of T-cell activation markers. In a clinical setting, this compound monotherapy resulted in a statistically significant reduction of the exhaustion marker PD-1 on circulating CD8+ T-cells in NSCLC patients.[2][4] Preclinical studies in mouse models corroborate these findings, demonstrating that this compound enhances T-cell effector functions, as evidenced by increased IFN-γ production and upregulation of the cytotoxic marker Granzyme-B.[7][8] By blocking the A2B adenosine receptor, this compound effectively mitigates a key immunosuppressive pathway in the tumor microenvironment, thereby promoting anti-tumor T-cell responses. These findings support the continued evaluation of this compound, potentially in combination with other immunotherapies like checkpoint inhibitors.[4]

References

Safety Operating Guide

Proper Disposal of PBF-1129: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the adenosine (B11128) A2B receptor antagonist, PBF-1129, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a potent and orally active adenosine A2B receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of pharmaceutical research compounds and general chemical waste management principles.

Understanding this compound: Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known characteristics of this compound.

PropertyValue
Molecular Formula C₁₃H₁₈N₄O₃
Molecular Weight ~278.31 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Stability Stable under standard laboratory conditions, but may degrade under extreme pH or temperature.

This compound is a xanthine-derived antagonist that competitively inhibits the human A2B adenosine receptor (A2BAR).[1] As with any investigational compound, it should be handled with care, assuming it may possess unknown hazards.

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Disposal start Generation of this compound Waste (e.g., unused compound, contaminated labware) char Waste Characterization (Treat as Hazardous Pharmaceutical Waste) start->char seg Segregate this compound Waste (Solid vs. Liquid) char->seg cont Contain in Designated, Compatible, and Sealed Waste Containers seg->cont labeling Label Container with 'Hazardous Waste', Chemical Name, and Date cont->labeling storage Store in a Designated, Secure, and Ventilated Area labeling->storage contact Contact Institutional EHS or Certified Hazardous Waste Contractor storage->contact disposal Arrange for Professional Disposal (Do Not Dispose in Regular Trash or Sink) contact->disposal

Caption: A workflow diagram outlining the key stages for the safe disposal of this compound waste in a laboratory setting.

Detailed Experimental Protocol for this compound Disposal

This protocol provides a detailed methodology for the safe handling and disposal of this compound waste streams typically generated in a research laboratory.

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

  • Designated hazardous waste containers (solid and liquid).

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Waste Characterization and Segregation:

    • Treat all this compound waste as hazardous pharmaceutical waste.

    • Segregate waste into two primary streams:

      • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and contaminated labware (e.g., pipette tips, vials).

      • Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO or experimental media.

  • Containment:

    • Solid Waste:

      • Collect solid waste in a designated, leak-proof container with a secure lid. The container should be made of a material compatible with this compound and any other chemicals it may be mixed with.

      • Ensure the container is kept closed except when adding waste.

    • Liquid Waste:

      • Collect liquid waste in a designated, shatter-resistant container with a screw-top cap. The container must be compatible with the solvents used (e.g., DMSO).

      • Do not overfill the container; leave at least 10% headspace to allow for expansion.

      • Keep the container securely closed when not in use.

  • Labeling:

    • Immediately label all waste containers with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The composition of any mixtures, including solvents and their approximate concentrations.

      • The date the waste was first added to the container.

      • The principal investigator's name and laboratory contact information.

  • Storage:

    • Store waste containers in a designated and secure secondary containment area, such as a chemical-resistant tray or cabinet.

    • Ensure the storage area is well-ventilated, away from sources of ignition, and incompatible chemicals.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all instructions provided by the EHS or the disposal contractor regarding packaging and documentation for transport.

Signaling Pathway of this compound Action

To provide a comprehensive understanding of this compound's role, the following diagram illustrates its mechanism of action as an antagonist of the adenosine A2B receptor signaling pathway.

This compound Mechanism of Action cluster_pathway Adenosine A2B Receptor Signaling Adenosine Adenosine A2BR Adenosine A2B Receptor (A2BR) Adenosine->A2BR Binds and Activates G_Protein G Protein Activation A2BR->G_Protein PBF1129 This compound PBF1129->A2BR Blocks Binding AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP Downstream Downstream Signaling (e.g., pro-inflammatory, immunosuppressive effects) cAMP->Downstream

Caption: A diagram illustrating how this compound acts as an antagonist to block the adenosine A2B receptor signaling pathway.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling PBF-1129

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PBF-1129 is an investigational new drug. A specific Material Safety Data Sheet (MSDS) with detailed handling, safety, and disposal information is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.

Personal Protective Equipment (PPE)

Due to the potent nature of investigational compounds like this compound, a comprehensive approach to personal protection is crucial. The following table summarizes recommended PPE for handling this compound powder and solutions.

OperationRecommended Personal Protective Equipment (PPE)
Handling Solid Compound (Weighing, Aliquoting) Primary: - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or other chemically resistant material)- ANSI Z87.1 compliant safety glasses with side shields- Face shieldSecondary (in addition to primary): - Respiratory protection (e.g., N95 respirator or a higher level of respiratory protection based on risk assessment)
Handling Solutions - Disposable, fluid-resistant lab coat- Nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields
General Laboratory Operations - Standard lab coat- Safety glasses- Nitrile gloves

Operational and Disposal Plans

A clear and robust plan for the handling and disposal of this compound is essential to ensure the safety of laboratory personnel and the environment.

Operational Plan for Safe Handling
  • Restricted Access: Designate a specific area for handling this compound. Access should be limited to authorized and trained personnel.

  • Containment: All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Spill Management: A spill kit appropriate for potent pharmaceutical compounds should be readily available. Personnel must be trained on its use. In case of a spill, the area should be immediately evacuated and secured. Follow institutional EHS procedures for cleanup and decontamination.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated using a validated procedure. Consult with your institution's EHS for appropriate decontamination agents.

Disposal Plan

Disposal of investigational drugs must comply with local, state, and federal regulations.

  • Waste Segregation: All waste contaminated with this compound (e.g., gloves, vials, pipette tips) must be segregated into a clearly labeled hazardous waste container.

  • Waste Labeling: The hazardous waste container must be labeled with the full chemical name ("this compound"), concentration, and the appropriate hazard warnings.

  • Waste Collection: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

In Vivo Antitumor Activity Assessment in a Murine Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.

Methodology:

  • Cell Culture and Implantation:

    • Culture a suitable murine cancer cell line (e.g., Lewis Lung Carcinoma) under standard conditions.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS.

    • Implant a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Prepare this compound for oral administration by dissolving it in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound orally once daily at the desired dose (e.g., 10 mg/kg). The control group should receive the vehicle alone.

  • Endpoint Analysis:

    • Continue treatment and tumor monitoring for a predefined period or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immunophenotyping of the tumor microenvironment by flow cytometry).

Visualizations

Adenosine (B11128) A2B Receptor Signaling Pathway and Inhibition by this compound

Adenosine_A2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR Adenosine A2B Receptor (A2BR) Adenosine->A2BR Binds to G_Protein G Protein (Gs/Gq) A2BR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Signaling Downstream Signaling (e.g., CREB, NF-κB) PKA->Downstream_Signaling IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca2+ IP3_DAG->Ca2 Releases PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca2->Downstream_Signaling PKC->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream_Signaling->Cellular_Response This compound This compound This compound->A2BR Inhibits

Caption: this compound inhibits the adenosine A2B receptor signaling pathway.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Compound Handling cluster_disposal Waste Management Risk_Assessment Conduct Risk Assessment SOP_Development Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Development Training Personnel Training SOP_Development->Training Receiving Receiving & Inspection Training->Receiving Storage Secure Storage Receiving->Storage Weighing Weighing in Containment Storage->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Waste_Segregation Segregate Contaminated Waste Solution_Prep->Waste_Segregation Waste_Labeling Label Hazardous Waste Waste_Segregation->Waste_Labeling Waste_Disposal EHS Pickup Waste_Labeling->Waste_Disposal

Caption: A general workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.